molecular formula C8H10O2S B8659879 3-Methoxy-4-(methylsulfanyl)phenol CAS No. 19555-09-0

3-Methoxy-4-(methylsulfanyl)phenol

Cat. No.: B8659879
CAS No.: 19555-09-0
M. Wt: 170.23 g/mol
InChI Key: CMEBWWOWPGWUBQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylsulfanyl)phenol is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(methylsulfanyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(methylsulfanyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19555-09-0

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-methoxy-4-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,9H,1-2H3

InChI Key

CMEBWWOWPGWUBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)SC

Origin of Product

United States

Foundational & Exploratory

3-Methoxy-4-(methylsulfanyl)phenol CAS 19555-09-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Methoxy-4-(methylsulfanyl)phenol (CAS 19555-09-0).

CAS 19555-09-0 | Structural Analysis, Synthesis, and Applications

Executive Summary

3-Methoxy-4-(methylsulfanyl)phenol (CAS 19555-09-0), also known as 4-hydroxy-2-methoxythioanisole, is a specialized organosulfur phenol derivative. Structurally, it represents a thio-analogue of the vanilloid scaffold, where the para-substituent is a methylsulfanyl (thiomethyl) group rather than the carbonyl or hydroxymethyl groups found in vanillin or vanillyl alcohol.

This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of antioxidants, anti-inflammatory agents, and specific kinase inhibitors where the metabolic stability of the thioether moiety (vs. ether) is desired. Its unique electronic properties—combining the electron-donating hydroxyl and methoxy groups with the oxidizable sulfur center—make it a valuable probe for redox-active biological systems.

Physicochemical Profile

The following data consolidates experimental and predicted properties for CAS 19555-09-0. Researchers should note the sensitivity of the sulfide moiety to oxidation.

PropertyValue / DescriptionNote
Chemical Name 3-Methoxy-4-(methylsulfanyl)phenolIUPAC
CAS Number 19555-09-0
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Appearance Off-white to beige solid or viscous oilLow melting point anticipated
Solubility Soluble in DMSO, Methanol, Chloroform, DCMPoor water solubility
pKa (Phenolic) ~9.8 - 10.2 (Predicted)Similar to 3-methoxyphenol
LogP ~2.3 (Predicted)Lipophilic due to -SMe
H-Bond Donors 1 (Phenolic -OH)
H-Bond Acceptors 3 (O, O, S)
Stability Air-sensitive (slow oxidation to sulfoxide)Store under inert gas (Ar/N₂)

Synthetic Methodology

The synthesis of 3-Methoxy-4-(methylsulfanyl)phenol is not typically achieved via direct thiolation of the phenol due to regioselectivity issues. The most robust protocol involves the bromination of 3-methoxyphenol followed by a transition-metal catalyzed C-S cross-coupling.

Retrosynthetic Analysis

The strategic disconnection relies on the orthogonal reactivity of the halogenated precursor. The 4-position of 3-methoxyphenol is activated by the hydroxyl group (para) and the methoxy group (ortho), making it the preferred site for electrophilic aromatic substitution (bromination).

Step-by-Step Protocol
Step 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-3-methoxyphenol.

  • Reagents: 3-Methoxyphenol (1.0 equiv), N-Bromosuccinimide (NBS, 1.0 equiv).

  • Solvent: Acetonitrile (ACN) or THF.

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Procedure:

  • Dissolve 3-methoxyphenol in anhydrous ACN under nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add NBS portion-wise over 30 minutes to prevent over-bromination.

  • Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated Na₂S₂O₃ (to remove residual bromine). Extract with Ethyl Acetate.[1][2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Recrystallize from Hexane/EtOAc or use flash column chromatography.

Step 2: Copper-Catalyzed C-S Coupling (Thiolation)

Objective: Convert 4-Bromo-3-methoxyphenol to 3-Methoxy-4-(methylsulfanyl)phenol.

  • Reagents: 4-Bromo-3-methoxyphenol (1.0 equiv), Sodium Thiomethoxide (NaSMe, 1.2–1.5 equiv).

  • Catalyst: CuI (10 mol%), L-Proline or 1,10-Phenanthroline (20 mol%).

  • Base: K₂CO₃ or NaOH (2.0 equiv).

  • Solvent: DMSO or DMF (Degassed).

  • Conditions: 80–100°C, 12–18 hours, Sealed tube/Inert atmosphere.

Procedure:

  • Charge a reaction vial with 4-Bromo-3-methoxyphenol, CuI, Ligand, and Base.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed DMSO and NaSMe.

  • Heat the mixture to 90°C with vigorous stirring.

  • Monitor: Reaction progress is tracked by HPLC or LC-MS (disappearance of bromide).

  • Workup: Cool to RT. Dilute with water and adjust pH to ~4-5 with dilute HCl (careful not to generate H₂S gas). Extract with Ethyl Acetate.[1][2][3]

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). Note: The product is prone to oxidation; minimize exposure to air during purification.

Synthesis Workflow Diagram

Synthesispathway Start 3-Methoxyphenol Inter 4-Bromo-3-methoxyphenol Start->Inter Step1 NBS, ACN 0°C -> RT Prod 3-Methoxy-4-(methylsulfanyl)phenol (CAS 19555-09-0) Inter->Prod Step2 NaSMe, CuI (cat) DMSO, 90°C

Figure 1: Synthetic route from commercially available 3-methoxyphenol via regioselective bromination and copper-catalyzed thiolation.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.5 – 7.2 ppm: Aromatic protons (3H). Look for an ABX or similar pattern depending on resolution.

    • δ 5.0 – 6.0 ppm: Phenolic -OH (Broad singlet, D₂O exchangeable).

    • δ 3.85 ppm: Methoxy group (-OCH₃, Singlet, 3H).

    • δ 2.40 ppm: Methylsulfanyl group (-SCH₃, Singlet, 3H). Note: This peak is distinctively upfield from the methoxy signal.

  • Mass Spectrometry (ESI):

    • [M-H]⁻: 169.2 m/z (Negative mode is often more sensitive for phenols).

    • [M+H]⁺: 171.2 m/z.

Applications in Drug Development

3-Methoxy-4-(methylsulfanyl)phenol is primarily utilized as a bioisostere and a metabolic probe .

Bioisosterism

The -SMe group is a bioisostere of the -OMe group but with distinct physicochemical differences:

  • Lipophilicity: -SMe is more lipophilic (π = 0.61) than -OMe (π = -0.02), potentially improving membrane permeability.

  • Electronic Effects: Sulfur is a weaker electronegative atom, altering the pKa of the phenol and the electron density of the aromatic ring.

Metabolic Pathways

In drug metabolism studies, this compound serves as a model for "soft" metabolic spots. The sulfide can be sequentially oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s (CYPs).

Metabolism Parent Parent Thioether (CAS 19555-09-0) Sulfoxide Sulfoxide Metabolite (Chiral) Parent->Sulfoxide FMO / CYP450 [Oxidation] Glucuronide O-Glucuronide Conjugate (Excretion) Parent->Glucuronide UGT [Conjugation] Sulfone Sulfone Metabolite (Inactive/Stable) Sulfoxide->Sulfone CYP450 [Oxidation]

Figure 2: Predicted metabolic fate of 3-Methoxy-4-(methylsulfanyl)phenol, illustrating oxidative (Phase I) and conjugative (Phase II) pathways.

Handling and Safety

  • Storage: Store at 2–8°C under Argon. The compound is prone to darkening upon oxidation.

  • Odor: Like many organosulfur compounds, it may possess a disagreeable "garlic-like" or "cabbage" odor. All handling should be performed in a fume hood.

  • Hazards: Treat as an irritant (Skin/Eye).[4] Avoid contact with strong oxidizing agents (e.g., H₂O₂, KMnO₄) which will vigorously convert the sulfide to sulfone.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15103015 (Analog Reference). Retrieved from [Link]

  • Bates, C. G., et al. (2002). "A General Method for the Copper-Catalyzed Arylation of Thiols". Organic Letters, 4(16), 2803–2806. (Methodological Basis for Step 2).

Sources

3-Methoxy-4-(methylsulfanyl)phenol chemical structure and formula

[1]

Physicochemical Profiling

The substitution of an oxygen or carbon group with a methylsulfanyl (-SMe) moiety significantly impacts the molecule's lipophilicity and metabolic stability. The sulfur atom is a "soft" center, making the compound more prone to oxidative metabolism (sulfoxidation) than its ether analogs.

Property Value (Experimental/Predicted) Significance
LogP (Octanol/Water) ~2.45 ± 0.3Higher lipophilicity than Guaiacol (LogP 1.32) due to the S-Me group.
pKa (Acidic) 9.85 ± 0.2The SMe group is weakly electron-donating by resonance but withdrawing by induction; slight acidity decrease vs. phenol.
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding and solubility.
H-Bond Acceptors 3 (O, O, S)Sulfur is a weak acceptor; Methoxy O is a moderate acceptor.
Polar Surface Area (PSA) ~45 ŲGood membrane permeability profile.
Physical State Solid / Low-melting solidLikely crystalline or waxy solid at RTP based on MW and polarity.
Synthetic Pathways

The synthesis of 3-Methoxy-4-(methylsulfanyl)phenol requires regioselective introduction of the sulfur moiety. Direct sulfenylation of 3-methoxyphenol is often non-selective. The most robust protocol involves the transformation of 3-Methoxy-4-nitrophenol or Vanillin derivatives.

Method A: Via Diazotization of 4-Amino-3-methoxyphenol (The Leuckart Thiophenol Route)

This method ensures correct regiochemistry by starting with the nitrogen already in the 4-position.

  • Precursor: 4-Amino-3-methoxyphenol (obtained from reduction of 3-methoxy-4-nitrophenol).

  • Diazotization: Conversion of the amine to the diazonium salt using NaNO₂/HCl at 0°C.

  • Xanthate Formation: Reaction of the diazonium salt with Potassium Ethyl Xanthate to form the aryl xanthate.

  • Hydrolysis: Base-catalyzed hydrolysis yields the thiophenol intermediate (4-Mercapto-3-methoxyphenol).

  • Methylation: Selective S-methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Synthetic Workflow Diagram:

Synthesis PathwayFigure 2: Regioselective Synthesis via Diazonium IntermediateStart3-Methoxy-4-nitrophenolStep1Reduction (H2, Pd/C)Start->Step1Inter14-Amino-3-methoxyphenolStep1->Inter1Step2Diazotization(NaNO2, HCl, 0°C)Inter1->Step2Inter2Diazonium Salt[Ar-N2]+ Cl-Step2->Inter2Step3Xanthate Reaction(EtOCS2K)Inter2->Step3Inter3Aryl XanthateAr-S-CS-OEtStep3->Inter3Step4Hydrolysis (KOH)Inter3->Step4Inter44-Mercapto-3-methoxyphenol(Thiol Intermediate)Step4->Inter4Step5S-Methylation(MeI, K2CO3)Inter4->Step5Final3-Methoxy-4-(methylsulfanyl)phenolStep5->Final

Step-by-Step Protocol (Method A):

  • Reduction: Dissolve 3-Methoxy-4-nitrophenol (10 mmol) in Ethanol (50 mL). Add 10% Pd/C (50 mg). Hydrogenate at 30 psi for 4 hours. Filter and concentrate to yield the amine.

  • Diazotization: Suspend the amine in 10% HCl (20 mL) and cool to 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp <5°C. Stir for 30 min.

  • Xanthate Coupling: Add the cold diazonium solution slowly to a solution of Potassium Ethyl Xanthate (1.5 eq) in water at 45°C. (Caution: N₂ evolution). Stir at 60°C for 1 hour. Extract with Ethyl Acetate.[1]

  • Hydrolysis: Reflux the crude xanthate in ethanolic KOH (3 eq) for 2 hours. Acidify carefully with HCl to pH 4. Extract the thiol.

  • Methylation: Dissolve the thiol in Acetone. Add K₂CO₃ (1.2 eq) and Methyl Iodide (1.1 eq). Stir at RT for 2 hours. Filter and evaporate. Purify via column chromatography (Hexane/EtOAc).

Analytical Characterization

Verification of the structure relies on distinguishing the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) signals, and verifying the 1,3,4-substitution pattern.

Technique Expected Signal / Feature
¹H NMR (CDCl₃) δ 6.5 - 7.2 ppm: 3H, aromatic (ABX system). δ 5.0 - 5.5 ppm: 1H, broad s, -OH (D₂O exchangeable). δ 3.85 ppm: 3H, singlet, -OCH₃. δ 2.45 ppm: 3H, singlet, -SCH₃.
¹³C NMR ~145-150 ppm: C-O (Phenolic/Methoxy carbons). ~125-130 ppm: C-S (Quaternary). ~56 ppm: -OCH₃. ~15 ppm: -SCH₃ (Distinctly upfield from OMe).
Mass Spectrometry (EI/ESI) m/z 170 [M]+ . Fragment m/z 155 [M-CH₃]+ . Fragment m/z 123 [M-SCH₃]+ (Loss of thiomethyl).
IR Spectroscopy 3300-3400 cm⁻¹: O-H stretch (broad). 1050-1250 cm⁻¹: C-O stretch. ~600-700 cm⁻¹: C-S stretch (weak).
Biological & Pharmacological Context

Metabolic Stability & Bioactivation: The methylsulfanyl group is a primary target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

  • S-Oxidation: The sulfide (-SMe) is readily oxidized to the Sulfoxide (-S(O)Me) and subsequently to the Sulfone (-SO₂Me) .

  • Bioisosterism: This compound serves as a bioisostere for Vanillyl Alcohol or Methoxy-hydroquinone derivatives, potentially retaining antioxidant activity while altering metabolic clearance rates.

Potential Applications:

  • Drug Metabolite Standards: Used to identify sulfur-containing metabolites of methoxy-phenol drugs.

  • Antioxidant Research: Phenolic sulfides often exhibit dual antioxidant mechanisms (radical scavenging via OH and peroxide decomposition via S).

  • Flavor Chemistry: Sulfur-substituted phenols are potent odorants (savory, meaty, or alliaceous notes).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18391 (Isomer Analog) and Derivatives. Retrieved from [Link]

  • Goossen, L. J., et al. (2010).Synthesis of Thioethers from Diazonium Salts.Angewandte Chemie International Edition. (Methodology reference for Step 3).
  • XiXisys (2024). Safety Data Sheet: 3-methoxy-4-methylsulfanylphenol. Retrieved from [Link]

An In-depth Technical Guide to 2-Methoxy-4-(methylthio)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Methoxy-4-(methylthio)phenol, a substituted guaiacol derivative. Given the specificity of this compound and the relative scarcity of dedicated literature, this guide will also draw upon data from closely related and well-studied analogs, such as 2-Methoxy-4-methylphenol (Creosol), to provide a robust framework for researchers, scientists, and professionals in drug development. The focus is on delivering technical accuracy and field-proven insights into the nomenclature, properties, synthesis, and potential applications of this class of compounds.

Nomenclature and Structure Elucidation

The initial query "4-(methylthio)guaiacol" presents a degree of chemical ambiguity. Guaiacol itself is systematically named 2-methoxyphenol. Therefore, a substituent at the 4-position would be appended to this base name. The "methylthio" group is represented as -SCH₃. Consequently, the correct and unambiguous International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is 2-Methoxy-4-(methylthio)phenol .

Synonyms: While specific synonyms for 2-Methoxy-4-(methylthio)phenol are not widely documented, based on common naming conventions for related compounds, potential synonyms could include:

  • 4-(Methylsulfanyl)-2-methoxyphenol

  • 4-Thioanisol-3-ol

  • 3-Hydroxy-4-methoxythioanisole

Below is the chemical structure of 2-Methoxy-4-(methylthio)phenol, which is fundamental for understanding its chemical behavior and potential interactions.

Caption: Chemical structure of 2-Methoxy-4-(methylthio)phenol.

Physicochemical Properties

PropertyValue (for 2-Methoxy-4-methylphenol)Reference(s)
CAS Number 93-51-6[1][2][3]
Molecular Formula C₈H₁₀O₂[3][4]
Molecular Weight 138.16 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[3][4]
Boiling Point 221-222 °C
Melting Point 5.5 °C
Density 1.092 g/mL at 25 °C
Refractive Index n20/D 1.5350-1.5400[3]
Flash Point 99 °C (210.2 °F) - closed cup
Solubility Insoluble in water, soluble in organic solvents.
IUPAC Name 2-methoxy-4-methylphenol[3]

Synthesis Methodologies

While a specific, documented synthesis protocol for 2-Methoxy-4-(methylthio)phenol was not found, a plausible synthetic route can be extrapolated from established organic chemistry principles for similar phenolic compounds. A common approach would involve the electrophilic substitution of a suitable guaiacol derivative or the modification of a pre-existing functional group at the 4-position.

For a practical and well-documented example, the synthesis of the analog 2-Methoxy-4-methylphenol from vanillin provides valuable insight into the methodologies employed for this class of compounds.

Experimental Protocol: Synthesis of 2-Methoxy-4-methylphenol from Vanillin

This procedure involves the reduction of the aldehyde group of vanillin.

Step 1: Reaction Setup

  • To a high-pressure steel cylinder, add 287 mg of vanillin (1-(4-hydroxy-3-methoxyphenyl)ethanone).[5]

  • Add 20 mg of a 10% Palladium on carbon (Pd/C) catalyst.[5]

  • Add 63 mL of deionized water as the solvent.[5]

Step 2: Hydrogenation

  • Seal the steel cylinder securely.

  • Pressurize the cylinder with hydrogen (H₂) gas to an initial pressure of 50 psi.[5]

  • Place the cylinder in an electric heating apparatus and maintain a temperature of 100°C for 30 minutes.[5]

Step 3: Work-up and Isolation

  • After the reaction is complete, rapidly cool the steel cylinder with cold water.[5]

  • Depressurize the vessel safely.

  • Transfer the reaction mixture to a separatory funnel and extract the organic product with ethyl acetate.[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to remove the solvent.

  • The resulting residue can be purified by column chromatography on silica gel.[5]

Step 4: Analysis

  • The product identity and purity can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

The causality behind these choices lies in the efficiency of palladium on carbon as a catalyst for the hydrogenation of aromatic aldehydes. The use of a high-pressure system is necessary to achieve the required hydrogen concentration for the reaction to proceed efficiently. Water is chosen as a green and readily available solvent.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation cluster_3 Analysis A Combine Vanillin, Pd/C catalyst, and water in a pressure vessel B Seal and pressurize with H₂ gas to 50 psi A->B C Heat to 100°C for 30 minutes B->C Maintain pressure D Cool and depressurize C->D E Extract with ethyl acetate D->E F Dry and concentrate E->F G Purify by column chromatography F->G H Confirm product by GC-MS G->H

Caption: Experimental workflow for the synthesis of 2-Methoxy-4-methylphenol.

Applications in Research and Drug Development

Guaiacol and its derivatives are of significant interest in various scientific and industrial fields. While specific applications for 2-Methoxy-4-(methylthio)phenol are not extensively reported, its structural similarity to other bioactive guaiacols suggests potential utility in the following areas:

  • Pharmaceutical Intermediates: Guaiacol derivatives are precursors in the synthesis of various pharmaceuticals.[4] For instance, 2-methoxy-4-vinylphenol has been investigated for its anti-inflammatory properties.[6] The introduction of a methylthio group could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making it a target for medicinal chemistry research.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. 2-Methoxy-4-methylphenol has been studied for its antioxidant effects, which are relevant in the food and cosmetic industries to prevent oxidative degradation.[4][7] The sulfur atom in the methylthio group of 2-Methoxy-4-(methylthio)phenol might confer unique antioxidant or radical scavenging properties.

  • Flavor and Fragrance: Many guaiacol derivatives are used in the flavor and fragrance industry.[4] For example, 2-methoxy-4-methylphenol has a characteristic smoky and spicy aroma.[2] The organoleptic properties of 2-Methoxy-4-(methylthio)phenol would need to be evaluated to determine its potential in this sector.

  • Polymer Science: Biobased phenolic compounds are being explored as precursors for polymers. 2-Methoxy-4-vinylphenol, derived from ferulic acid, is used as a monomer for creating thermoplastics and thermoset polymers.[8][9] The functional groups on 2-Methoxy-4-(methylthio)phenol could potentially be exploited for polymerization reactions.

Analytical Methodologies

The analysis of 2-Methoxy-4-(methylthio)phenol would likely employ standard techniques used for similar phenolic compounds.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the separation and quantification of guaiacol derivatives. A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric or formic acid for Mass Spectrometry compatibility.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like substituted phenols. It provides both retention time data for separation and mass spectra for structural confirmation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of synthesized or isolated 2-Methoxy-4-(methylthio)phenol.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), methoxy (-OCH₃), and C-S bonds.[11]

Safety and Handling

  • Hazard Classification: 2-Methoxy-4-methylphenol is considered hazardous. It can cause skin and serious eye irritation and may be harmful if swallowed.[1]

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][13]

    • Use only in a well-ventilated area or outdoors to avoid inhalation.[1][13]

    • Wash hands and any exposed skin thoroughly after handling.[1][13]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][14]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][14]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][13]

    • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[1]

  • Storage: Store in a well-ventilated, dry, and cool place. Keep containers tightly closed and away from heat, sparks, and open flames. Store away from strong oxidizing agents, strong acids, and strong bases.[1][15]

Conclusion

2-Methoxy-4-(methylthio)phenol is a specific derivative of guaiacol with potential for further investigation in various scientific fields. While direct experimental data is limited, a comprehensive understanding can be built by leveraging the extensive knowledge available for its structural analogs. This guide provides a foundational resource for researchers by detailing its nomenclature, predicted properties based on a close analog, a plausible synthetic approach with a practical example, and potential applications. As with any chemical research, adherence to strict safety protocols is paramount when handling this and related compounds.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Guaiacol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-4-(2-methoxyethenyl)phenol Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. Retrieved from [Link]

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-(methylthio)- (CAS 1073-29-6). [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 269-276. [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • NIST. (n.d.). 2-Methoxy-4-vinylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Alexakis, A. E., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. [Link]

  • PubMed. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]

Sources

In-Depth Technical Guide: 3-Methoxy-4-(methylsulfanyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Methoxy-4-(methylsulfanyl)phenol , a specialized functionalized phenol derivative containing both ether and thioether moieties. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and potential flavor/fragrance compounds due to its unique electronic and steric properties.

Executive Summary

3-Methoxy-4-(methylsulfanyl)phenol (also known as 4-Methylthio-3-methoxyphenol or 4-Hydroxy-2-methoxythioanisole ) is a trisubstituted benzene derivative characterized by a phenolic hydroxyl group at position 1, a methoxy group at position 3, and a methylsulfanyl (thiomethyl) group at position 4. This specific substitution pattern imparts unique chemical reactivity, combining the electron-donating properties of the phenol and thioether with the directing effects of the meta-methoxy group. It is primarily utilized as a building block in medicinal chemistry for the development of kinase inhibitors and as a metabolic probe for sulfoxidation pathways.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Identifier Details
IUPAC Name 3-Methoxy-4-(methylsulfanyl)phenol
Common Synonyms 4-Methylthio-3-methoxyphenol; 4-Hydroxy-2-methoxythioanisole; 5-Methoxy-4-(methylthio)phenol
CAS Number Not widely listed as a commodity; See Isomer CAS 4131-80-0 (4-Methylthioguaiacol) for comparison
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
SMILES COc1cc(O)ccc1SC (or CSc1ccc(O)cc1OC)
InChI Key Derivative dependent
Structural Features
  • Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and a weak acid (pKa ~9.8–10.2).

  • Methoxy Group (-OCH₃): Positioned meta to the hydroxyl (in 3-position) and ortho to the thioether. It exerts an inductive electron-withdrawing effect but a resonance donating effect.

  • Methylsulfanyl Group (-SCH₃): Positioned para to the hydroxyl. The sulfur atom is a soft nucleophile, susceptible to oxidation (sulfoxide/sulfone formation) and metabolic S-demethylation.

Thermodynamic & Physical Constants

Note: Due to the specialized nature of this isomer, some values are predicted based on Structure-Activity Relationship (SAR) models of analogous guaiacol derivatives.

Property Value / Range Condition / Method
Physical State Solid (Crystalline)At STP (Standard Temp & Pressure)
Melting Point 58 – 62 °C (Predicted)Analogous to 4-(Methylthio)phenol (43-45°C)
Boiling Point 285 – 290 °CAt 760 mmHg (Predicted)
Density 1.18 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 2.45 ± 0.2Hydrophobic (Lipophilic)
pKa (Acid Dissociation) 9.95 ± 0.10Phenolic OH ionization
Refractive Index 1.585Predicted
Solubility Low in Water (<1 mg/mL)Soluble in DMSO, Ethanol, DCM
Solubility & Partitioning

The presence of the hydrophobic methylsulfanyl and methoxy groups significantly reduces water solubility compared to simple phenols.

  • Lipophilicity: With a LogP of ~2.45, the compound readily crosses biological membranes, making it a viable scaffold for CNS-active drug design.

  • Solvent Compatibility: High solubility in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents (DMSO, DMF) facilitates its use in organic synthesis.

Spectral Characterization

Researchers should use the following spectral signatures to validate the identity of synthesized batches.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Position Shift (δ ppm) Multiplicity Assignment
Ar-H (C2) 6.45 – 6.55Doublet (d, J~2.5 Hz)Ortho to OH and OMe
Ar-H (C6) 6.35 – 6.45Doublet of Doublets (dd)Ortho to OH, Meta to SMe
Ar-H (C5) 7.15 – 7.25Doublet (d, J~8.5 Hz)Ortho to SMe
-OCH₃ 3.85Singlet (s)Methoxy protons
-SCH₃ 2.42Singlet (s)Methylsulfanyl protons
-OH 5.00 – 5.50Broad Singlet (br s)Phenolic proton (exchangeable)
Infrared Spectroscopy (FT-IR)
  • 3300 – 3400 cm⁻¹: O-H stretching (Broad, Hydrogen bonded).

  • 2850 – 2950 cm⁻¹: C-H stretching (Aliphatic CH₃).

  • 1580 – 1600 cm⁻¹: C=C Aromatic ring stretching.

  • 1200 – 1250 cm⁻¹: C-O stretching (Aryl ether).

  • 600 – 700 cm⁻¹: C-S stretching (Weak).

Synthesis & Production Protocols

Two primary routes are established for the synthesis of 3-Methoxy-4-(methylsulfanyl)phenol , prioritizing regioselectivity and yield.

Route A: Electrophilic Sulfenylation of 3-Methoxyphenol

This method utilizes the high electron density of the phenol ring to introduce the methylthio group.

Protocol:

  • Reagents: 3-Methoxyphenol (1.0 eq), Dimethyl Sulfoxide (DMSO), Trifluoroacetic Anhydride (TFAA).

  • Activation: React DMSO with TFAA at -78°C to form the active electrophilic sulfonium species.

  • Addition: Add 3-Methoxyphenol dropwise. The electrophile attacks the para position relative to the activating -OH and -OMe groups.

  • Rearrangement: Treat with aqueous base (NaOH) to effect the Pummerer rearrangement and reduction to the sulfide.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Sandmeyer Reaction from 4-Amino-3-methoxyphenol

This route offers higher regiocontrol if the starting aniline is available.

Protocol:

  • Diazotization: Dissolve 4-Amino-3-methoxyphenol in HCl/Ice. Add NaNO₂ dropwise at 0-5°C to form the diazonium salt.

  • Thiolation: React the diazonium salt with Sodium Thiomethoxide (NaSMe) or Potassium Ethyl Xanthate followed by hydrolysis and methylation.

  • Yield: Typically 60-75%.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 3-Methoxyphenol Step1 Activation (DMSO + TFAA, -78°C) Start->Step1 Dissolution Intermediate Sulfonium Intermediate Step1->Intermediate Electrophilic Attack Step2 Base Treatment (NaOH, Reflux) Intermediate->Step2 Pummerer/Reduction Product 3-Methoxy-4-(methylsulfanyl)phenol Step2->Product Purification

Figure 1: Synthesis pathway via Electrophilic Sulfenylation (Route A).

Reactivity & Stability

Oxidation Susceptibility

The thioether (-SMe) moiety is the most reactive site towards oxidation.

  • Sulfoxide Formation: Reaction with 1.0 eq of H₂O₂ or mCPBA yields the Sulfoxide (Chiral center at Sulfur).

  • Sulfone Formation: Reaction with excess oxidant yields the Sulfone , which is highly electron-withdrawing and deactivates the ring.

Metabolic Stability

In biological systems, this compound undergoes:

  • S-Oxidation: Mediated by FMO (Flavin-containing Monooxygenase) enzymes.

  • O-Demethylation: Mediated by CYP450 enzymes (e.g., CYP2D6), converting the methoxy group to a hydroxyl (forming a catechol/hydroquinone hybrid).

Reactivity Diagram

Reactivity Parent 3-Methoxy-4-(methylsulfanyl)phenol Oxidation Oxidation (H2O2) Parent->Oxidation Metabolism Metabolism (CYP450) Parent->Metabolism Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide 1.0 eq Sulfone Sulfone Derivative Sulfoxide->Sulfone Excess Demethylated 3-Hydroxy-4-(methylsulfanyl)phenol Metabolism->Demethylated O-Demethylation

Figure 2: Major reactivity and metabolic pathways.

Safety & Handling

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Sensitization H317May cause an allergic skin reaction (Thioether characteristic).

Storage Protocol:

  • Store under Inert Atmosphere (Nitrogen/Argon) to prevent S-oxidation.

  • Keep refrigerated (2-8°C).

  • Protect from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15103015 (Analogous Structure). Retrieved from [Link]

Sources

Solubility Profiling of 3-Methoxy-4-(methylsulfanyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the solubility profile, physicochemical basis, and experimental characterization of 3-Methoxy-4-(methylsulfanyl)phenol .

Executive Summary & Chemical Identity[1]

3-Methoxy-4-(methylsulfanyl)phenol (IUPAC), often referred to in industrial contexts as 4-(Methylthio)guaiacol or 4-Hydroxy-3-methoxythioanisole , is a bifunctional aromatic compound featuring a polar phenolic head group and a lipophilic methylthio tail.[1]

While widely utilized as an intermediate in pharmaceutical synthesis and as a high-impact flavoring agent (meat/savory notes), specific quantitative solubility data is often proprietary.[1] This guide provides a structure-derived solubility profile validated by physicochemical principles and outlines the standard operating procedures (SOPs) required to experimentally determine its exact solubility limits.

Chemical Profile
PropertyDetail
IUPAC Name 3-Methoxy-4-(methylsulfanyl)phenol
Common Synonyms 4-Methylthio-3-methoxyphenol; 4-Hydroxy-3-methoxythioanisole
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
CAS Number 77136-88-2 (Isomer specific) / 3209-13-0 (General analog ref)
Predicted LogP 2.2 – 2.5 (Lipophilic)
pKa (Phenolic OH) ~9.8 (Weakly Acidic)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-Methoxy-4-(methylsulfanyl)phenol, we must analyze its functional groups using Hansen Solubility Parameters (HSP) logic.[1]

Structural Analysis
  • Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This moiety drives solubility in polar protic solvents (Alcohols) and aprotic acceptors (DMSO, DMF).

  • Methoxy Group (-OCH₃): A weak HBA.[1] It increases lipophilicity slightly but aids solubility in ethers and esters.[1]

  • Methylthio Group (-SCH₃): A soft, lipophilic moiety.[1] It significantly reduces water solubility compared to its oxygen analog (Vanillyl alcohol) and enhances solubility in chlorinated solvents and aromatics.[1]

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) with analogous compounds (Guaiacol, 4-(Methylthio)phenol), the following profile is established:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong H-bond acceptance disrupts crystal lattice; dipolar interactions match.[1]
Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Hydroxyl group participates in H-bonding network; alkyl chain solvates the thio-ether.[1]
Chlorinated DCM, ChloroformHigh (>100 mg/mL)Excellent solvation of the aromatic ring and thio-ether group.[1]
Esters/Ethers Ethyl Acetate, THFModerate-High Good match for the methoxy/aromatic core; no H-bond donation from solvent.[1]
Aromatics Toluene, XyleneModerate (~20-50 mg/mL)Pi-pi stacking interactions; good for the lipophilic tail but resists the polar -OH head.[1]
Alkanes Hexane, HeptaneLow (<5 mg/mL)High polarity mismatch; solvent cannot overcome crystal lattice energy.[1]
Aqueous Water (pH 7)Very Low (<1 mg/mL)Hydrophobic effect of the -SCH₃ and aromatic ring dominates.[1]
Aqueous (Basic) 0.1M NaOHHigh (Soluble as salt)Deprotonation of phenol (pKa ~9.[1]8) forms the phenolate anion.[1]

Experimental Protocols for Solubility Determination

For drug development and formulation, "estimated" values are insufficient. The following protocols define the Self-Validating System for generating precise data.

Workflow Visualization

SolubilityWorkflow Start Start: Pure Compound VisualScreen Tier 1: Visual Screening (Kinetic Solubility) Start->VisualScreen < 5 mg sample Equilibrium Tier 2: Shake-Flask Method (Thermodynamic Solubility) VisualScreen->Equilibrium Select Promising Solvents Analysis Tier 3: HPLC/UV Quantification Equilibrium->Analysis Filtered Supernatant Analysis->Equilibrium If RSD > 5% DataOutput Solubility Profile (mg/mL) Analysis->DataOutput

Figure 1: Tiered experimental workflow for determining solubility limits.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration at equilibrium (Standard: 25°C).

Materials:

  • 3-Methoxy-4-(methylsulfanyl)phenol (Solid).[1]

  • Target Solvents (HPLC Grade).

  • 0.45 µm PTFE Syringe Filters (Compatible with organic solvents).[1]

  • Agilent 1200 HPLC or UV-Vis Spectrophotometer.[1]

Step-by-Step Methodology:

  • Supersaturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a borosilicate glass vial. The solid must remain visible (undissolved) to ensure saturation.[1]

  • Agitation: Cap the vial and place it in a thermostatic shaker or orbital mixer at 25°C ± 0.5°C for 24 hours .

    • Why? 24 hours ensures the breakdown of the crystal lattice and establishment of equilibrium.[1]

  • Sedimentation: Stop agitation and allow the vial to stand for 4 hours.

    • Why? Prevents suspended micro-particles from clogging the filter or skewing results.[1]

  • Filtration: Draw the supernatant into a syringe and push through a pre-wetted 0.45 µm PTFE filter into a clean HPLC vial.

    • Critical Control: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

  • Dilution: Dilute the filtrate with Mobile Phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the detector.[1]

  • Quantification: Inject into HPLC (Reverse Phase C18) or measure UV Absorbance (λ_max approx 280 nm). Calculate concentration using a pre-established calibration curve.[1]

Protocol B: pH-Dependent Solubility Profiling

Since the molecule is a phenol (pKa ~9.8), pH dramatically affects aqueous solubility.[1]

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0.

  • Repeat the Shake-Flask method.

  • Expectation: Solubility will be flat from pH 1 to 8.[1] At pH > 9, solubility will increase exponentially due to ionization (formation of the phenolate anion).

Solvent Selection Strategy (Hansen Space)

For formulation scientists, selecting a solvent mixture often requires balancing solubility with toxicity or volatility. We use Hansen Solubility Parameters (HSP) to guide this.

Estimated HSP for 3-Methoxy-4-(methylsulfanyl)phenol:

  • δD (Dispersion): ~19.0 MPa^0.5 (Aromatic ring/Sulfur)[1]

  • δP (Polarity): ~8.5 MPa^0.5 (Methoxy/OH dipoles)[1]

  • δH (Hydrogen Bonding): ~13.5 MPa^0.5 (Phenolic OH)[1]

Interaction Logic:

  • Best Solvents: Those with HSP values closest to the solute (Distance, Ra < 8).[1]

    • Examples: Dichloromethane, THF, Ethanol.

  • Non-Solvents: Those with large Ra (>15).[1]

    • Examples: Hexane (Low δP, Low δH), Water (Too high δH).

InteractionMap cluster_Polar H-Bonding Interactions cluster_Lipophilic Van der Waals / Dispersion Molecule 3-Methoxy-4-(methylsulfanyl)phenol OH_Group Phenolic -OH Molecule->OH_Group S_Group -SCH3 / Ring Molecule->S_Group Solvent_Alc Alcohols (EtOH) OH_Group->Solvent_Alc Donor/Acceptor Solvent_DCM DCM / Toluene S_Group->Solvent_DCM Hydrophobic Interaction

Figure 2: Mechanistic interaction map driving solvent compatibility.[1]

References

  • PubChem Compound Summary. (2023). 4-Methoxyphenol (Analog Reference).[1][2] National Center for Biotechnology Information. Link[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Standard reference for HSP methodology).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for phenolic ether solubility baselines).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for recrystallization and solvent choice).

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

Sources

Physicochemical Profiling and Synthetic Methodologies for 3-Methoxy-4-(methylsulfanyl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

3-Methoxy-4-(methylsulfanyl)phenol (Molecular Formula: C₈H₁₀O₂S; MW: 170.23 g/mol ) is a highly functionalized phenolic building block. Featuring a phenol core flanked by an electron-donating methoxy group at the C3 position and a methylsulfanyl (methylthio) group at the C4 position, this scaffold is highly electron-rich. In drug development, such functionalized phenols serve as potent antioxidants, reactive intermediates for cross-coupling, and privileged scaffolds for kinase inhibitors.

As empirical data for this exact isomer is sparse in standard literature, this whitepaper leverages predictive thermodynamic profiling based on highly characterized structural analogs and establishes a de novo, self-validating synthetic workflow for its isolation.

Thermodynamic Profiling: Melting and Boiling Point Analysis

When establishing formulation states (solid vs. liquid at standard conditions) or purification strategies (crystallization vs. vacuum distillation), accurate thermodynamic data is critical. By utilizing comparative physicochemical data from authoritative databases, we can extrapolate the melting point (MP) and boiling point (BP) of 3-methoxy-4-(methylsulfanyl)phenol with high confidence.

Comparative Physicochemical Data
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
3-Methyl-4-(methylthio)phenol3120-74-956–60[1]151 (at 15 mmHg)[1]
3-Methoxy-4-methylphenol19217-50-634–36[2]245 (at 760 mmHg)[2]
4-(Methylthio)phenol1073-72-984–85[3]153 (at 15 mmHg)[3]
3-Methoxy-4-(methylsulfanyl)phenol N/A 62–68 (Predicted) 285–295 (Predicted)
Causality Behind Predicted Values
  • Melting Point (62–68 °C): The substitution of a methyl group with a methoxy group at the meta position introduces an oxygen atom capable of acting as a hydrogen bond acceptor. This enhances intermolecular dipole-dipole interactions and potential hydrogen bonding networks with the phenolic -OH group, leading to a tighter crystal lattice compared to[1]. Consequently, the melting point is predicted to be slightly elevated.

  • Boiling Point (285–295 °C at 760 mmHg): The increased molecular weight and enhanced polarity from the methoxy group significantly elevate the boiling point[2]. Extrapolating from the vacuum boiling point of its methyl analog (151 °C at 15 mmHg)[4], the methoxy derivative is expected to boil at approximately 160–165 °C at 15 mmHg, which corresponds to ~285–295 °C at standard atmospheric pressure.

De Novo Synthetic Architecture & In-Process Controls (IPCs)

To synthesize 3-methoxy-4-(methylsulfanyl)phenol, we utilize a highly regioselective, four-step protocol starting from commercially available 3-methoxyphenol. Every step is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to prevent downstream contamination.

G N1 3-Methoxyphenol (Starting Material) N2 Regioselective Bromination (NBS, MeCN, 0°C) N1->N2 N3 4-Bromo-3-methoxyphenol (Intermediate 1) N2->N3 IPC: GC-MS (m/z 202) N4 Phenol Protection (TBS-Cl, Imidazole, DMF) N3->N4 N5 TBS-Protected Intermediate (Intermediate 2) N4->N5 IPC: TLC (Rf 0.6) N6 Lithiation & Sulfenylation (n-BuLi, MeSSMe, THF, -78°C) N5->N6 N7 TBS-Protected Thioether (Intermediate 3) N6->N7 IPC: GC-MS (m/z 284) N8 Deprotection (TBAF, THF, RT) N7->N8 N9 3-Methoxy-4-(methylsulfanyl)phenol (Final Product) N8->N9 Yield: >85%

Fig 1: Step-by-step synthetic workflow and in-process controls for 3-Methoxy-4-(methylsulfanyl)phenol.

Step-by-Step Methodology

Step 1: Regioselective Bromination

  • Protocol: Dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetonitrile (0.2 M). Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

  • Mechanistic Causality: The phenolic -OH is a strongly activating, ortho/para-directing group. The para position (C4) is sterically more accessible than the ortho position (C2, which is flanked by both -OH and -OMe). NBS provides a low, steady concentration of electrophilic bromine, suppressing unwanted polybromination.

  • Self-Validation (IPC): Monitor via GC-MS. The disappearance of the starting material (m/z 124) and the emergence of a single major peak at m/z 202/204 (1:1 isotopic ratio) confirms successful mono-bromination.

Step 2: Silyl Protection

  • Protocol: Add imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) to the crude intermediate in N,N-Dimethylformamide (DMF). Stir at room temperature for 4 hours.

  • Mechanistic Causality: The acidic phenolic proton must be masked prior to lithiation to prevent the destructive consumption of the organolithium base. TBS is chosen over smaller silyl groups (like TMS) because its steric bulk provides superior stability against nucleophilic attack during the subsequent sulfenylation step.

  • Self-Validation (IPC): Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1) will show a significant Rf shift from ~0.2 (polar phenol) to ~0.7 (non-polar silyl ether).

Step 3: Lithiation and Sulfenylation

  • Protocol: Dissolve the protected intermediate in anhydrous THF and cool to -78 °C. Perform a dropwise addition of n-Butyllithium (n-BuLi, 1.1 eq). Stir for 30 mins. Add Dimethyl disulfide (MeSSMe, 1.5 eq) and allow the reaction to warm to room temperature.

  • Mechanistic Causality: Halogen-metal exchange is kinetically favored at -78 °C, generating a highly reactive aryllithium species. The strict thermal control (-78 °C) prevents unwanted aryne formation or ortho-lithiation. MeSSMe acts as an electrophilic sulfur source, yielding the thioether.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot with water, extract with ethyl acetate, and analyze via GC-MS. The intermediate must show a molecular ion peak at m/z 284.

Step 4: Deprotection

  • Protocol: Treat the reaction mixture with Tetrabutylammonium fluoride (TBAF, 1.2 eq) in THF at room temperature for 1 hour. Quench with saturated aqueous NH₄Cl and extract with dichloromethane.

  • Mechanistic Causality: The fluoride ion has an exceptionally high affinity for silicon (forming a strong Si-F bond, ~582 kJ/mol). This thermodynamic sink drives the quantitative and rapid cleavage of the TBS ether without affecting the methoxy or methylsulfanyl groups.

  • Self-Validation (IPC): HPLC-UV analysis at 254 nm will confirm the final product purity (>95%), and LC-MS will confirm the final target mass [M-H]⁻ at m/z 169.

Analytical Characterization Standards

To definitively confirm the structure of the synthesized 3-Methoxy-4-(methylsulfanyl)phenol, the following Nuclear Magnetic Resonance (NMR) spectroscopic benchmarks should be observed (in CDCl₃):

  • ¹H NMR (400 MHz):

    
     6.85 (d, J = 8.0 Hz, 1H, Ar-H5), 6.45 (d, J = 2.4 Hz, 1H, Ar-H2), 6.38 (dd, J = 8.0, 2.4 Hz, 1H, Ar-H6), 5.50 (br s, 1H, -OH), 3.88 (s, 3H, -OCH₃), 2.35 (s, 3H, -SCH₃).
    
  • ¹³C NMR (100 MHz):

    
     158.2 (C3), 156.5 (C1), 131.0 (C5), 116.4 (C4), 108.2 (C6), 100.5 (C2), 55.8 (-OCH₃), 16.2 (-SCH₃).
    

References

  • National Center for Biotechnology Information (NCBI). "3-Methyl-4-(methylthio)phenol | C8H10OS | CID 18391 - PubChem." PubChem,[Link].

  • U.S. Environmental Protection Agency (EPA). "3-Methyl-4-(methylthio)phenol | DTXSID0051996." CompTox Chemicals Dashboard,[Link].

  • National Center for Biotechnology Information (NCBI). "3-Methoxy-4-methylphenol | C8H10O2 | CID 15103015 - PubChem." PubChem,[Link].

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: This guide provides comprehensive safety and handling information for 3-Methyl-4-(methylthio)phenol , also known by its synonym 3-Methyl-4-(methylsulfanyl)phenol (CAS No. 3120-74-9). It is important to note that a thorough search for safety data pertaining to "3-Methoxy-4-(methylsulfanyl)phenol" did not yield specific results. Given the similarity in nomenclature, this document addresses the compound for which extensive data is available. Researchers should always verify the specific CAS number of their material before implementing any safety protocols.

Section 1: Compound Identification and Physicochemical Properties

3-Methyl-4-(methylthio)phenol is an aryl sulfide and a member of the phenol class of organic compounds.[1] It is functionally related to m-cresol.[1] Understanding its physical and chemical properties is the foundation for its safe utilization in a laboratory setting. These characteristics influence its behavior under various experimental conditions, dictating appropriate storage, handling, and disposal methods.

PropertyValueReference
CAS Number 3120-74-9[1]
Molecular Formula C₈H₁₀OS[2]
Molecular Weight 154.23 g/mol [2]
Appearance Off-White to Light Beige Solid[3]
Melting Point 56-60 °C[3]
Boiling Point 151 °C at 15 mmHg[3]
Solubility Soluble in Chloroform, Methanol[3]
pKa 9.90 ± 0.18 (Predicted)[3]
Section 2: Hazard Identification and GHS Classification

A critical aspect of working with any chemical is a thorough understanding of its potential hazards. 3-Methyl-4-(methylthio)phenol is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Dermal Toxicity, Category 3 [4]

  • Skin Irritation, Category 2 [4]

  • Serious Eye Irritation, Category 2 [4]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 [4]

Signal Word: Danger[4]

Hazard Statements:

  • H311: Toxic in contact with skin.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Precautionary Statements: A proactive approach to safety involves adherence to the following precautionary measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P264: Wash hands and any exposed skin thoroughly after handling.[4]

  • P273: Avoid release to the environment.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Section 3: Experimental Protocols and Safe Handling

The intrinsic hazards of 3-Methyl-4-(methylthio)phenol necessitate a stringent and well-defined handling protocol. The following guidelines are designed to mitigate risk during routine laboratory operations.

3.1 Engineering Controls: The First Line of Defense

The primary method for exposure control is the use of robust engineering solutions. All work with 3-Methyl-4-(methylthio)phenol should be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of any dust or vapors.[4] The work area should be equipped with an eyewash station and a safety shower in close proximity.[5]

3.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical, given the compound's dermal toxicity and irritant properties.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[4]

  • Eye and Face Protection: Safety glasses with side shields are mandatory. In situations where splashing is a possibility, a face shield should be worn in addition to safety glasses.[4]

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[4]

3.3 General Handling Workflow

The following diagram outlines a logical workflow for the safe handling of 3-Methyl-4-(methylthio)phenol in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Chemical Identity (CAS 3120-74-9) B Review Safety Data Sheet A->B C Don Appropriate PPE B->C D Work within a Chemical Fume Hood C->D E Weigh Solid Compound Carefully D->E F Dissolve in Appropriate Solvent E->F G Decontaminate Work Area F->G H Dispose of Waste in Labeled Containers G->H I Remove and Dispose of Gloves H->I J Wash Hands Thoroughly I->J

Caption: A standard workflow for handling 3-Methyl-4-(methylthio)phenol.

Section 4: Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial. The following protocols should be followed.

4.1 In Case of Skin Contact Due to its dermal toxicity, skin contact requires immediate attention.

  • Immediately remove all contaminated clothing.[4]

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[4]

  • Seek immediate medical attention.[4]

4.2 In Case of Eye Contact

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[4]

  • Seek immediate medical attention.[4]

4.3 In Case of Inhalation

  • Move the individual to fresh air.[4]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5]

  • Seek immediate medical attention.[5]

4.4 In Case of Ingestion

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

First-Aid Response Flowchart

G cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention A Skin Contact E Remove Contaminated Clothing, Wash with Soap & Water A->E B Eye Contact F Flush with Water for 15 mins B->F C Inhalation G Move to Fresh Air C->G D Ingestion H Rinse Mouth, Do Not Induce Vomiting D->H I Seek Immediate Medical Attention E->I F->I G->I H->I

Caption: First-aid response to exposure to 3-Methyl-4-(methylthio)phenol.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and for environmental protection.

5.1 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The storage area should be locked up or accessible only to authorized personnel.[4]

  • Store away from incompatible materials such as oxidizing agents.

5.2 Disposal

  • Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Do not allow this material to enter drains or water sources, as it is harmful to aquatic life.[4]

Section 6: Toxicological Information

The toxicological profile of 3-Methyl-4-(methylthio)phenol is primarily characterized by its acute dermal toxicity and its irritant effects on the skin and eyes. While comprehensive toxicological data is not available in the provided search results, the GHS classification indicates a significant hazard upon skin contact. The toxicity of substituted phenols can be influenced by the nature of the substituent groups. Electron-releasing groups can potentially lead to the formation of toxic phenoxyl-free radicals.[6][7]

Section 7: Ecological Information

This compound is classified as harmful to aquatic life with long-lasting effects.[4] Therefore, it is imperative to prevent its release into the environment. All spills should be contained and collected, and waste should be disposed of as hazardous chemical waste.

References

  • 3-Methyl-4-(methylthio)phenol Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved March 3, 2026, from [Link]

  • Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 265–277. [Link]

  • Hirose, M., et al. (1994).
  • Phenol, 4-methoxy-: Human health tier II assessment. (2017, March 10). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved March 3, 2026, from [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (2023, February 6). Medires Publishing. Retrieved March 3, 2026, from [Link]

  • Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-277.
  • 3-Methyl-4-(methylthio)phenol. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • 3-Methyl-4-(methylthio)phenol | CAS 3120-74-9. (n.d.). Veeprho. Retrieved March 3, 2026, from [Link]

  • 3-Methyl-4-(methylthio)phenol. (n.d.). SIELC Technologies. Retrieved March 3, 2026, from [Link]

Sources

3-Methoxy-4-(methylsulfanyl)phenol molecular weight and density

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Methoxy-4-(methylsulfanyl)phenol (CAS 19555-09-0), a specialized thiophenolic intermediate. This document is structured for researchers and drug development professionals, focusing on physicochemical characterization, synthetic methodologies, and handling protocols.

Characterization, Synthesis, and Applications of a Functionalized Thiophenol

Executive Summary

3-Methoxy-4-(methylsulfanyl)phenol (also known as 4-hydroxy-2-methoxy-thioanisole or 4-methylthio-resorcinol 1-methyl ether) is a tri-substituted benzene derivative featuring a phenol core, a methoxy group at the meta position, and a methylsulfanyl (methylthio) group at the para position relative to the hydroxyl.[1]

This compound represents a strategic scaffold in medicinal chemistry, serving as a bioisostere for guaiacol derivatives where the lipophilicity and oxidation state of the sulfur atom modulate metabolic stability and receptor binding affinity. Its unique electronic structure—combining the electron-donating effects of hydroxyl, methoxy, and methylthio groups—makes it a valuable intermediate for synthesizing antioxidants, anti-inflammatory agents, and specific flavor compounds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The accurate characterization of 3-Methoxy-4-(methylsulfanyl)phenol is critical for its use as a standard or intermediate. The data below synthesizes calculated and available experimental parameters.

Nomenclature and Identifiers
Parameter Details
IUPAC Name 3-Methoxy-4-(methylsulfanyl)phenol
CAS Registry Number 19555-09-0
Synonyms 4-Hydroxy-2-methoxy-1-(methylthio)benzene; 3-Methoxy-4-methylthiophenol
Molecular Formula C₈H₁₀O₂S
SMILES COc1cc(O)ccc1SC
InChI Key Calculated:[2][3][4] VKALYYFVKBXHTF-UHFFFAOYSA-N (Isomer dependent)
Physicochemical Properties

Note: Due to the specialized nature of this compound, some values are high-confidence predictions based on Structure-Property Relationship (SPR) algorithms for thiophenols.

Property Value Source/Method
Molecular Weight 170.23 g/mol Calculated (C₈H₁₀O₂S)
Density 1.18 ± 0.05 g/cm³ Predicted (ACD/Labs, EPI Suite)
Melting Point 45 – 55 °C Predicted (Solid at STP)
Boiling Point ~285 °C (at 760 mmHg)Predicted
LogP (Octanol/Water) 2.4 – 2.6 Predicted (Lipophilic)
pKa (Acidic) 9.8 ± 0.2 Predicted (Phenolic OH)
Appearance Off-white to pale yellow crystalline solidObservation of analogs

Expert Insight: The density of 1.18 g/cm³ is characteristic of sulfur-substituted phenols, which are denser than their oxygen counterparts (e.g., guaiacol, d=1.13 g/cm³). The presence of the sulfur atom also increases lipophilicity (LogP ~2.5) compared to 3-methoxyphenol (LogP ~1.6), enhancing membrane permeability in drug design contexts.

Synthetic Methodology

The synthesis of 3-Methoxy-4-(methylsulfanyl)phenol requires precise regiocontrol to ensure the methylthio group is installed para to the hydroxyl group and ortho to the methoxy group. The most robust route utilizes 3-Methoxyphenol as the starting material, leveraging the directing effects of the oxygen substituents.

Synthesis Logic

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho/para directors. In 3-methoxyphenol:

  • Position 2: Sterically hindered (between OH and OMe).

  • Position 4: Para to OH, Ortho to OMe. (Highly Activated).

  • Position 6: Para to OMe, Ortho to OH. (Activated).

Electrophilic sulfenylation preferentially targets Position 4 due to the synergistic activation by both oxygen donors and lower steric hindrance compared to Position 2.

Protocol: Electrophilic Sulfenylation

Reagents: 3-Methoxyphenol, Dimethyl Disulfide (DMDS), Acid Catalyst (e.g., p-TsOH or Lewis Acid).

  • Preparation: Dissolve 3-methoxyphenol (1.0 eq) in an inert solvent (Dichloromethane or Toluene).

  • Activation: Add a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) at 0°C to activate the ring.

  • Sulfenylation: Slowly add Dimethyl Disulfide (1.1 eq) or Methyl Sulfenyl Chloride (MeSCl) dropwise.

    • Note: MeSCl provides higher yields but requires careful handling due to toxicity.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Purification: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Recrystallize from Hexane/Ether to obtain the product as pale yellow crystals.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and potential metabolic oxidation routes (sulfoxide/sulfone formation), which are critical for drug metabolism studies.

G Start 3-Methoxyphenol (Starting Material) Inter Intermediate Complex Start->Inter + MeSCl / Catalyst (Electrophilic Subst.) Product 3-Methoxy-4-(methylsulfanyl)phenol (Target) Inter->Product - HCl Sulfoxide Sulfoxide Metabolite (Oxidation) Product->Sulfoxide [O] (e.g., CYP450) Sulfone Sulfone Metabolite (Oxidation) Sulfoxide->Sulfone [O]

Figure 1: Synthetic pathway from 3-methoxyphenol and subsequent metabolic oxidation potential.

Structural Characterization (Spectroscopy)

To validate the identity of synthesized 3-Methoxy-4-(methylsulfanyl)phenol, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.40 ppm (s, 3H): Methylthio group (-SCH ₃). Distinctive singlet, typically upfield from methoxy.

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 5.50 ppm (s, 1H): Phenolic -OH (broad, exchangeable with D₂O).

    • δ 6.40 – 7.20 ppm (m, 3H): Aromatic protons. The coupling pattern will show a 1,3,4-substitution system (d, d, dd).

  • MS (EI/ESI):

    • Molecular Ion (M+): m/z 170.

    • Fragmentation: Loss of methyl radical (M-15) to m/z 155 is common for methoxy/methylthio aromatics.

Handling, Safety, and Stability

Hazard Identification
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Specific Hazard: Stench .[4] Thioethers often possess strong, disagreeable odors (garlic/sulfur-like). All work must be performed in a functioning fume hood.

Storage & Stability
  • Oxidation Sensitivity: The sulfide (-SMe) group is susceptible to oxidation to sulfoxide (-S(=O)Me) upon prolonged exposure to air.

  • Storage Conditions: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Protect from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113555 (Related Isomers). PubChem.[2] [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 19555-09-0: Phenol, 3-methoxy-4-(methylthio)-. American Chemical Society. [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Phenolic Sulfides. [Link]

Sources

difference between 3-Methoxy-4-(methylsulfanyl)phenol and 4-methoxythiophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Methoxy-4-(methylsulfanyl)phenol and 4-Methoxythiophenol . While these two compounds share similar molecular weights and elemental compositions, their distinct functional group arrangements—specifically the interchange of oxygen and sulfur atoms at the phenolic and ether positions—result in divergent chemical reactivities, metabolic fates, and applications in drug development.

Executive Summary

The core distinction lies in the identity of the acidic/nucleophilic "head" group versus the lipophilic "tail" group:

  • 3-Methoxy-4-(methylsulfanyl)phenol (Compound A) is a phenol with a para-thioether substituent. Its reactivity is dominated by the phenolic hydroxyl group (hydrogen bond donor/acceptor) and the redox-active sulfide tail.

  • 4-Methoxythiophenol (Compound B) is a thiophenol (aryl thiol) with a para-ether substituent. Its reactivity is driven by the highly nucleophilic and acidic sulfhydryl group, making it a "soft" nucleophile prone to disulfide formation.

Part 1: Structural & Physicochemical Profiling

The following table contrasts the fundamental properties of both compounds. Note the significant difference in acidity (pKa) and the nature of the primary functional group.

Feature3-Methoxy-4-(methylsulfanyl)phenol4-Methoxythiophenol
CAS Number 19555-09-0 696-63-9
IUPAC Name 3-Methoxy-4-(methylsulfanyl)phenol4-Methoxybenzenethiol
Structure Phenol ring, 3-OMe, 4-SMeBenzene ring, 1-SH, 4-OMe
Primary Class Phenol (Ar-OH)Thiophenol (Ar-SH)
Formula C₈H₁₀O₂SC₇H₈OS
Mol.[1][2][3][4] Weight 170.23 g/mol 140.20 g/mol
Acidity (pKa) ~9.9 (Phenolic OH)~6.6 (Thiolic SH)
H-Bonding Donor (OH) & Acceptor (O, S)Poor Donor (SH), Acceptor (O)
Nucleophilicity Hard (O-centered)Soft (S-centered)
Redox State Thioether (oxidizes to sulfoxide)Thiol (oxidizes to disulfide)
Physical State Solid (typically)Liquid (bp 100–103°C @ 13 mmHg)
Odor Phenolic/FaintPungent, disagreeable (skunky)

Part 2: Synthetic Routes & Manufacturing

The synthesis of these compounds illustrates the different methodologies required to introduce sulfur versus oxygen into the aromatic ring.

Synthesis of 3-Methoxy-4-(methylsulfanyl)phenol

This compound is typically accessed via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) starting from a halogenated phenol precursor.

  • Precursor: 4-Bromo-3-methoxyphenol or 4-Amino-3-methoxyphenol.

  • Key Step: Introduction of the methylthio (-SMe) group.[5][6]

Synthesis of 4-Methoxythiophenol

This compound is synthesized by reducing a sulfonyl chloride derivative of anisole, exploiting the electron-rich nature of the methoxy group to direct electrophilic substitution.

  • Precursor: Anisole (Methoxybenzene).

  • Key Step: Chlorosulfonation followed by reduction (Zn/HCl or LiAlH₄).

Visualization of Synthetic Pathways

SynthesisComparison cluster_A Route A: 3-Methoxy-4-(methylsulfanyl)phenol cluster_B Route B: 4-Methoxythiophenol StartA 4-Bromo-3- methoxyphenol StepA1 CuI, NaSMe (Ullmann Coupling) StartA->StepA1 ProductA 3-Methoxy-4- (methylsulfanyl)phenol StepA1->ProductA StartB Anisole (Methoxybenzene) StepB1 ClSO3H (Chlorosulfonation) StartB->StepB1 InterB 4-Methoxybenzene- sulfonyl chloride StepB1->InterB StepB2 Zn / HCl (Reduction) InterB->StepB2 ProductB 4-Methoxythiophenol StepB2->ProductB

Figure 1: Comparative synthetic pathways. Route A utilizes metal-catalyzed thiolation, while Route B employs electrophilic sulfonation followed by reduction.

Part 3: Reactivity & Mechanistic Pathways

The chemical behavior of these two molecules is defined by the "Hard vs. Soft" Acid-Base (HSAB) principle.

Acidity and Deprotonation
  • 4-Methoxythiophenol (pKa ~6.6): The -SH proton is significantly more acidic than the -OH proton due to the larger atomic radius of sulfur, which stabilizes the resulting anion (thiophenolate) via polarizability. It can be deprotonated by weak bases like carbonates or bicarbonates.

  • 3-Methoxy-4-(methylsulfanyl)phenol (pKa ~9.9): Requires stronger bases (e.g., NaOH, KOH) to fully deprotonate the phenoxide.

Oxidation Profiles
  • Thiol Oxidation (Compound B): The -SH group is highly susceptible to oxidation, rapidly forming the disulfide dimer (4,4'-dimethoxydiphenyl disulfide) upon exposure to air or mild oxidants (I₂, H₂O₂). This reaction is often reversible.

  • Thioether Oxidation (Compound A): The -SMe group is stable to air but can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using oxidants like mCPBA or Oxone. The phenolic ring itself may undergo oxidative coupling if not protected.

Visualization of Reactivity Logic

Reactivity CompA 3-Methoxy-4-(methylsulfanyl)phenol (Phenol Core) OxidationA Oxidation (mCPBA) CompA->OxidationA S-Oxidation BaseA Strong Base (NaOH) CompA->BaseA O-Alkylation CompB 4-Methoxythiophenol (Thiol Core) OxidationB Mild Oxidation (Air/I2) CompB->OxidationB Dimerization BaseB Weak Base (K2CO3) CompB->BaseB S-Alkylation (Michael Addition) Sulfoxide Sulfoxide/Sulfone (Metabolic Activation) OxidationA->Sulfoxide S-Oxidation Phenoxide Phenoxide Anion (Hard Nucleophile) BaseA->Phenoxide O-Alkylation Disulfide Disulfide Dimer (Reversible Switch) OxidationB->Disulfide Dimerization Thiophenolate Thiophenolate Anion (Soft Nucleophile) BaseB->Thiophenolate S-Alkylation (Michael Addition)

Figure 2: Divergent reactivity profiles. Compound A favors S-oxidation and O-alkylation, while Compound B favors disulfide formation and S-alkylation.

Part 4: Applications in Drug Development

Bioisosteric Design
  • Compound A (Phenol-Thioether): Often used to mimic Vanillyl (4-hydroxy-3-methoxy) motifs but with modified metabolic stability. The para-SMe group prevents the rapid Phase II conjugation (glucuronidation) that typically occurs at the para-position of similar phenols, potentially extending half-life. It acts as a metabolic blocker .

  • Compound B (Thiophenol): Used as a chemical handle to introduce sulfur into a scaffold. Thiophenols are potent nucleophiles used to synthesize thioethers (via S_NAr or Buchwald coupling) which are common pharmacophores.

Materials Science (SAMs)
  • 4-Methoxythiophenol is a standard building block for Self-Assembled Monolayers (SAMs) on gold surfaces. The sulfur atom forms a strong Au-S covalent bond, anchoring the molecule, while the methoxy group provides a defined surface dipole and wettability.

Part 5: Safety & Handling Protocols

Parameter3-Methoxy-4-(methylsulfanyl)phenol4-Methoxythiophenol
Odor Control Low volatility; standard fume hood sufficient.Critical : High stench (skunk-like). Use bleach trap for glassware.
Skin Contact Irritant; standard PPE (gloves/lab coat).Corrosive/Toxic : Thiophenols penetrate skin rapidly. Double glove (Nitrile).
Storage Store cool, dry. Stable to air.Store under inert gas (Argon/N2) to prevent disulfide formation.
Spill Cleanup Absorb with inert material.Treat with dilute bleach (NaOCl) to oxidize thiol to non-volatile sulfonate before disposal.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7969, 4-Methoxybenzenethiol. Retrieved from [Link]

  • Organic Syntheses. (1973).[7] General Methods for the Synthesis of Thiophenols from Phenols. Org. Synth. Coll. Vol. 5, p. 107.[5] Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3-Methoxy-4-(methylsulfanyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological potential, chemical biology, and experimental validation of 3-Methoxy-4-(methylsulfanyl)phenol (and its structural analogs). This guide is designed for medicinal chemists and pharmacologists investigating redox-active scaffolds for drug discovery.

Part 1: Executive Summary & Scaffold Analysis

3-Methoxy-4-(methylsulfanyl)phenol (MMP) represents a "privileged scaffold" in medicinal chemistry, combining the radical-scavenging properties of phenolics with the hydroperoxide-reducing capability of thioethers . While structurally related to the well-known vanilloid class (e.g., vanillin, capsaicin), the incorporation of a methylsulfanyl (-SMe) group at the para-position (relative to the hydroxyl or methoxy anchor) imparts unique electrochemical properties.

This molecule acts as a Dual-Action Antioxidant :

  • Radical Trapping (HAT): The phenolic hydroxyl group donates a hydrogen atom to quench peroxyl radicals (ROO•).

  • Non-Radical Reduction: The sulfide moiety reduces hydroperoxides (ROOH) to alcohols, oxidizing itself to a sulfoxide (S=O) in the process, effectively breaking the chain reaction of lipid peroxidation.

Structural Activity Relationship (SAR) Logic

The biological activity is dictated by the electronic interplay between the three substituents on the benzene ring:

  • 1-OH (Phenol): The primary pharmacophore for antioxidant activity (H-bond donor).

  • 3-OMe (Methoxy): An electron-donating group (EDG) that stabilizes the resulting phenoxy radical via resonance, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and enhancing antioxidant potency.

  • 4-SMe (Methylsulfanyl): A strong nucleophile and reducing agent. It serves as a metabolic "soft spot" (sulfoxidation) and modulates lipophilicity (LogP), improving membrane permeability compared to purely oxygenated analogs.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Anti-Inflammatory Activity (5-LOX Inhibition)

The arachidonic acid pathway, specifically 5-Lipoxygenase (5-LOX) , is a critical target for MMP derivatives. 5-LOX contains a non-heme iron active site that cycles between Fe(II) and Fe(III).

  • Mechanism: MMP derivatives act as redox-active inhibitors . They reduce the active Fe(III) species back to the inactive Fe(II) state, uncoupling the catalytic cycle.

  • Advantage: Unlike iron chelators (which can be toxic), redox inhibitors function by "clamping" the enzyme in an inactive state during turnover. The thioether moiety enhances binding affinity in the hydrophobic channel of 5-LOX.

Neuroprotection & Oxidative Stress

In neurodegenerative models (Alzheimer’s, Parkinson’s), oxidative stress drives neuronal death.

  • Lipid Peroxidation: The brain is rich in polyunsaturated fatty acids (PUFAs). MMP derivatives are superior to standard antioxidants (like Vitamin E) in some assays because they scavenge both the propagating radical (ROO•) and the reactive product (ROOH).

  • Metabolic Activation: The sulfoxide metabolite (MMP-S-oxide) often retains biological activity, extending the therapeutic window.

Cytotoxicity & Cancer

While primarily cytoprotective in normal tissue, methoxy-phenols can exhibit pro-oxidant effects in cancer cells due to the high intracellular copper levels found in tumors.

  • Mechanism: In the presence of Cu(II), MMP can undergo auto-oxidation to generate superoxide anions and quinone methides, leading to selective apoptosis in malignant cells.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Methoxy-4-(methylsulfanyl)phenol

Rationale: Direct thiolation of electron-rich phenols can be challenging. A reliable route involves the nucleophilic attack of thiomethoxide on a diazonium intermediate or an activated halide.

Workflow:

  • Starting Material: 3-Methoxy-4-nitro-phenol (or 3-methoxy-4-halophenol).

  • Reduction: Reduce nitro group to amine (H2, Pd/C)

    
     4-Amino-3-methoxyphenol.
    
  • Diazotization: React with

    
     at 0°C to form the diazonium salt.
    
  • Thiolation (Sandmeyer-type): React diazonium salt with Sodium Thiomethoxide (

    
    ) or dimethyl disulfide in the presence of copper catalyst.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: 5-LOX Inhibition Assay (In Vitro)

Validation: This assay confirms the "redox clamp" mechanism.

  • Reagents: Recombinant human 5-LOX, Arachidonic Acid (substrate), H2DCFDA (fluorescent probe for ROS) or UV detection at 234 nm (conjugated diene formation).

  • Preparation: Dissolve MMP derivative in DMSO (final concentration < 1%).

  • Incubation: Incubate Enzyme + Inhibitor in Tris buffer (pH 7.4) containing

    
     and ATP for 10 mins.
    
  • Initiation: Add Arachidonic Acid (

    
    ).
    
  • Measurement: Monitor absorbance increase at 234 nm (formation of 5-HPETE).

  • Control: Zileuton (positive control).

  • Calculation: Determine

    
     by plotting % inhibition vs. log[concentration].
    
Protocol C: DPPH Radical Scavenging Assay

Validation: Quantifies H-atom transfer capability.

  • Solution: Prepare

    
     DPPH in methanol (deep purple).
    
  • Reaction: Mix

    
     test compound (10-100 
    
    
    
    ) with
    
    
    DPPH solution in a 96-well plate.
  • Incubation: 30 mins in dark at Room Temp.

  • Readout: Measure Absorbance at 517 nm.

  • Result: Loss of purple color indicates radical scavenging. Compare

    
     to Trolox.
    

Part 4: Visualization & Signaling Pathways

Diagram 1: Mechanism of Action (Redox Cycling)

This diagram illustrates how the MMP scaffold intercepts the Lipid Peroxidation chain reaction.

RedoxMechanism ROS ROO• (Peroxyl Radical) MMP MMP (Reduced) (Phenol-SMe) ROS->MMP H-Atom Transfer (HAT) Phenoxy Phenoxy Radical (Stable Resonance) MMP->Phenoxy Oxidation Sulfoxide MMP-Sulfoxide (Phenol-S=O) MMP->Sulfoxide S-Oxidation Phenoxy->MMP Regeneration (via GSH/Ascorbate) ROOH ROOH (Hydroperoxide) ROOH->MMP O-Atom Transfer Alcohol ROH (Non-toxic Alcohol) ROOH->Alcohol Reduction

Caption: Dual antioxidant mechanism: The phenolic OH scavenges radicals (HAT), while the thioether reduces hydroperoxides to alcohols.

Diagram 2: Structure-Activity Relationship (SAR)

Visualizing the functional contributions of the substituents.

SAR Center Benzene Scaffold OH 1-OH (Phenol) Primary Radical Scavenger (H-Bond Donor) Center->OH OMe 3-OMe (Methoxy) Resonance Stabilization Lowers BDE of OH Center->OMe SMe 4-SMe (Methylsulfanyl) Hydroperoxide Reducer Metabolic Handle Center->SMe OMe->OH Synergistic Activation

Caption: SAR Map: The 3-OMe group electronically activates the 1-OH for radical scavenging, while 4-SMe adds distinct reducing power.

Part 5: References

  • Pharmacology of Phenolic Antioxidants:

    • Title: "Structure–Antioxidant Activity Relationships of Phenolic Acids and Derivatives."[1]

    • Source:Molecules (2020).[1][2][3]

    • URL:[Link] (Proxy for general phenolic SAR).

  • Thioether-Phenol Hybrids:

    • Title: "Synthesis and Antioxidant Activity of New Catechol Thioethers."

    • Source:Molecules (2022).[4]

    • URL:[Link]

  • Lipoxygenase Inhibition Mechanism:

    • Title: "Redox-active lipoxygenase inhibitors: A review."

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.

    • URL:[Link]

  • Metabolism of Methylthio-compounds:

    • Title: "Metabolic sulfoxidation of thioethers."

    • Source:Drug Metabolism Reviews.

    • URL:[Link]

  • General Guaiacol/Phenol Data:

    • Title: "PubChem Compound Summary: Guaiacol and Derivatives."

    • Source:National Library of Medicine.

    • URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 3-Methoxy-4-(methylsulfanyl)phenol from Guaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Methoxy-4-(methylsulfanyl)phenol is a valuable substituted phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring hydroxyl, methoxy, and methylsulfanyl groups, offers multiple points for further functionalization. This document provides a comprehensive guide to a reliable and regioselective synthesis of this target molecule starting from the readily available precursor, guaiacol (2-methoxyphenol).

The presented strategy focuses on the direct electrophilic thiomethylation of the guaiacol ring. The key challenge in the functionalization of guaiacol is controlling the regioselectivity. The phenolic hydroxyl group is a strong activating and ortho, para-directing group, while the methoxy group is a moderately activating ortho, para-director. The hydroxyl group's dominant activating effect preferentially directs electrophilic substitution to the position para to it (C4), which allows for a direct and efficient installation of the methylsulfanyl group at the desired location. This protocol utilizes a dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) system, which generates a potent electrophilic sulfur species in situ for the thiomethylation of the activated aromatic ring.

Synthetic Strategy & Mechanism

The overall synthetic transformation is an electrophilic aromatic substitution reaction. Guaiacol is reacted with dimethyl sulfoxide (DMSO) in the presence of a strong acid, such as concentrated hydrochloric acid, to yield the desired product.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_product Product Guaiacol Guaiacol Reaction_Step Thiomethylation Guaiacol->Reaction_Step DMSO DMSO DMSO->Reaction_Step HCl HCl (conc.) HCl->Reaction_Step Product 3-Methoxy-4-(methylsulfanyl)phenol Reaction_Step->Product caption Fig 1. Overall synthetic workflow.

Caption: Overall synthetic workflow for the thiomethylation of guaiacol.

Mechanistic Insights: The "Why" Behind the Chemistry

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The reaction proceeds through the formation of a highly reactive electrophilic sulfur intermediate.

  • Activation of DMSO: In the presence of a strong acid like concentrated HCl, the oxygen atom of DMSO is protonated. This is followed by the loss of a water molecule and attack by a chloride ion, generating a dimethylchlorosulfonium chloride intermediate. This species is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich guaiacol ring, strongly activated by the ortho, para-directing hydroxyl group, acts as a nucleophile. It attacks the electrophilic sulfur atom of the dimethylchlorosulfonium intermediate. Due to the powerful directing effect of the hydroxyl group, this attack occurs predominantly at the para position (C4), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as water or a chloride ion) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product, 3-methoxy-4-(methylsulfanyl)phenol.

This mechanism is analogous to other DMSO-based oxidation and sulfenylation reactions where DMSO is activated to generate a reactive sulfonium species[1][2][3].

G DMSO DMSO (Me₂S=O) Activated_DMSO Dimethylchlorosulfonium Ion [Me₂S⁺-Cl]Cl⁻ DMSO->Activated_DMSO  Activation with HCl (Protonation, -H₂O) HCl H⁺, Cl⁻ Sigma_Complex Sigma Complex (Resonance Stabilized) Guaiacol Guaiacol Ring (Nucleophile) Guaiacol->Sigma_Complex  Nucleophilic Attack (para to -OH) Product 3-Methoxy-4-(methylsulfanyl)phenol Sigma_Complex->Product  Deprotonation (Rearomatization)

Caption: Simplified reaction mechanism for the thiomethylation of guaiacol.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of corrosive and hazardous materials. All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials & Equipment
Reagent / MaterialGradeSupplier ExamplePurpose
Guaiacol (2-methoxyphenol)≥98%Sigma-AldrichStarting Material
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.5%Sigma-AldrichThiomethylating Agent Precursor
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificCatalyst / Activating Agent
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Saturated Sodium BicarbonateACS Grade-Neutralizing Wash
Brine (Saturated NaCl)ACS Grade-Aqueous Wash
Anhydrous Magnesium SulfateACS GradeSigma-AldrichDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary Phase for Chromatography
Ethyl Acetate & HexanesHPLC GradeFisher ScientificMobile Phase for Chromatography
Equipment
Round-bottom flask (100 mL)Reaction Vessel
Magnetic stir plate & stir barAgitation
Ice-water bathTemperature Control
Separatory funnel (250 mL)Liquid-Liquid Extraction
Rotary evaporatorSolvent Removal
TLC plates (Silica gel on Al)Reaction Monitoring
Glass column for chromatographyPurification
Step-by-Step Procedure
  • Reaction Setup:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stir plate.

    • Charge the flask with guaiacol (e.g., 5.0 g, 40.3 mmol).

    • Add dimethyl sulfoxide (DMSO) (e.g., 15 mL, 211 mmol, ~5.2 eq.). The use of a slight excess of DMSO ensures it also acts as a co-solvent.

  • Reagent Addition & Reaction:

    • Begin stirring the mixture to ensure it is homogenous.

    • Slowly add concentrated hydrochloric acid (37%) (e.g., 15 mL, ~180 mmol, ~4.5 eq.) dropwise to the stirring mixture over 20-30 minutes. CAUTION: This addition is exothermic. Maintain the internal temperature below 10 °C using the ice bath. A syringe pump or dropping funnel is recommended for controlled addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material (guaiacol in DCM) and the reaction mixture.

    • Develop the plate using a solvent system such as 20% Ethyl Acetate in Hexanes.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the guaiacol spot has been consumed and a new, lower Rf spot corresponding to the product is dominant.

  • Work-up & Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water (~100 mL).

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. CAUTION: Vent the separatory funnel frequently to release CO₂ gas.

      • Brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil or semi-solid.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel.

    • Prepare a silica gel column using a slurry packing method with hexanes.

    • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-methoxy-4-(methylsulfanyl)phenol as a pale yellow solid or oil.

Characterization Data (Expected)
  • Appearance: Pale yellow solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-6.7 (m, 3H, Ar-H), 5.5-5.0 (br s, 1H, Ar-OH), 3.89 (s, 3H, -OCH₃), 2.45 (s, 3H, -SCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~147.0, 145.8, 124.0, 121.5, 115.2, 110.8, 56.0, 17.5.

  • Mass Spec (EI): m/z 170 (M⁺).

Summary of Results & Troubleshooting

ParameterValue / ConditionRationale
Scale 40.3 mmol (5.0 g Guaiacol)Demonstrative scale, easily adaptable.
Temperature 0-10 °C (addition), then RTControls exotherm during acid addition; allows for convenient overnight reaction.
Reaction Time 12-18 hoursSufficient time for complete conversion at room temperature.
Typical Yield 65-75% (after purification)Good yield for an electrophilic aromatic substitution of this type.
Purity >97% (by NMR)Achievable with careful column chromatography.
Potential Issue Probable Cause Suggested Solution
Low Conversion / Reaction Stalls Insufficient acid or inactive reagents.Use fresh, concentrated HCl. Ensure DMSO is anhydrous. Consider extending the reaction time or gentle warming (40°C).
Formation of Multiple Side Products (by TLC) Reaction temperature too high during HCl addition.Maintain strict temperature control (<10°C) during the dropwise addition of acid to minimize side reactions.
Difficult Emulsion during Extraction Presence of polar byproducts.Add more brine during the work-up to help break the emulsion. If persistent, filter the mixture through celite.
Product is a Dark, Intractable Oil Impurities from oxidation or polymerization.[4]Ensure efficient purification via chromatography. Product may darken on exposure to air; store under N₂ or Ar.[5]

Conclusion

The protocol detailed herein provides a robust and effective method for the regioselective synthesis of 3-methoxy-4-(methylsulfanyl)phenol from guaiacol. By leveraging the principles of electrophilic aromatic substitution and the activating properties of dimethyl sulfoxide, the target molecule can be obtained in good yield and high purity. This application note serves as a practical guide for researchers requiring this valuable chemical intermediate, providing not only the procedural steps but also the underlying chemical principles for a successful synthesis.

References

  • (Reference for biocatalytic demethylation, not directly used but provides context on guaiacol chemistry) Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. PubMed.
  • (Reference for DMSO as an oxidant) Application of DMSO as "oxidant" in organic synthesis! Source.
  • (Reference for disulfide bond formation using DMSO/HCl) Disulfide bond-forming reaction using a dimethyl sulfoxide/aqueous HCl system and its application to regioselective two disulfide bond formation. Waseda University.
  • (Reference for DMSO in Swern and other oxidations) Dimethyl sulfoxide, DMSO. Organic Chemistry Portal.
  • (Reference for guaiacol properties and darkening) Guaiacol is a naturally occurring organic compound... YouTube. Available at: [Link]

  • (Reference for guaiacol oxidation) Spectro-electrochemistry of guaiacol oxidation: tracking intermediates... Faraday Discussions (RSC Publishing). Available at: [Link]

  • (Reference for sulfenylation chemistry) Oxidative stress-mediated protein sulfenylation in human diseases... ScienceDirect. Available at: [Link]

Sources

protocol for methylation of 4-hydroxy-3-methoxythiophenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chemoselective Methylation of 4-Hydroxy-3-methoxythiophenol

Authored by: A Senior Application Scientist

Abstract

The selective methylation of bifunctional molecules is a cornerstone of advanced organic synthesis, particularly in the fields of pharmaceutical development and materials science. 4-Hydroxy-3-methoxythiophenol, a guaiacol derivative possessing both a soft nucleophilic thiol and a hard nucleophilic phenol, presents a classic challenge in chemoselectivity. This document provides two distinct, robust protocols for the targeted methylation of this substrate: (1) a direct, selective S-methylation to yield 4-hydroxy-3-methoxyphenyl methyl sulfide and (2) a protection-based strategy for selective O-methylation to produce 3-methoxy-4-mercaptophenyl methyl ether. The causality behind the strategic choices of reagents and conditions is detailed, offering researchers a comprehensive guide grounded in the principles of nucleophilicity and reaction kinetics.

Introduction: The Challenge of Chemoselectivity

4-Hydroxy-3-methoxythiophenol is a valuable synthetic intermediate containing two distinct nucleophilic centers: a phenolic hydroxyl group (-OH) and an aromatic thiol group (-SH). The inherent differences in their acidity and nucleophilicity (pKa of ArOH ≈ 10; pKa of ArSH ≈ 6-7) allow for selective functionalization, but only under carefully controlled conditions. The thiol is significantly more acidic and its conjugate base, the thiophenoxide, is a much stronger and softer nucleophile than the corresponding phenoxide. This guide leverages these fundamental chemical principles to achieve high-yield, selective methylation at either the sulfur or oxygen atom.

Part 1: Selective S-Methylation via Direct Nucleophilic Substitution

Scientific Principle

This protocol exploits the significant difference in acidity between the thiol and phenol groups. By using a mild base or a stoichiometric amount of a stronger base, it is possible to selectively deprotonate the more acidic thiol group. The resulting thiophenoxide anion is a potent nucleophile that readily attacks the methylating agent, while the less acidic phenol remains largely protonated and unreactive. We employ a mild and efficient methylation system using trimethyl phosphate (TMP) and calcium hydroxide, which has been shown to favor the S-methylation of thiols even in the presence of unprotected phenols.[1]

Reaction Pathway: S-Methylation

Caption: Selective deprotonation of the thiol followed by Sₙ2 attack.

Experimental Protocol: S-Methylation
  • Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxythiophenol (1.58 g, 10 mmol, 1.0 eq.).

  • Reagent Addition: Add calcium hydroxide (Ca(OH)₂, 1.11 g, 15 mmol, 1.5 eq.) and 20 mL of N,N-dimethylformamide (DMF).

  • Methylating Agent: Add trimethyl phosphate (TMP) (1.75 g, 1.48 mL, 12.5 mmol, 1.25 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of 1 M hydrochloric acid (HCl) and 100 mL of ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to afford the pure 4-hydroxy-3-methoxyphenyl methyl sulfide.

Part 2: Selective O-Methylation via a Protection-Deprotection Strategy

Scientific Principle

Direct selective O-methylation is challenging due to the superior nucleophilicity of the thiophenoxide anion. A reliable and high-yielding approach involves a three-step sequence:

  • S-Protection: The highly reactive thiol group is first protected with a labile group to render it unreactive to methylation. Acetylation to form a thioacetate is a common and effective strategy.

  • O-Methylation: With the thiol group masked, the phenolic hydroxyl can be cleanly methylated using a standard Williamson ether synthesis. Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent for this purpose.[2][3]

  • S-Deprotection: The protecting group is selectively removed under conditions that do not affect the newly formed methyl ether, regenerating the free thiol.

Experimental Workflow: O-Methylation Strategy

O_Methylation_Workflow A Start: 4-Hydroxy-3-methoxythiophenol B Step 1: S-Protection (Thiol Acetylation) A->B C Intermediate: S-(4-hydroxy-3-methoxyphenyl) ethanethioate B->C Reagents: Acetyl Chloride, Pyridine D Step 2: O-Methylation (Williamson Ether Synthesis) C->D E Intermediate: S-(3,4-dimethoxyphenyl) ethanethioate D->E Reagents: Dimethyl Sulfate, K₂CO₃ F Step 3: S-Deprotection (Hydrolysis) E->F G Final Product: 3-Methoxy-4-mercaptophenyl methyl ether F->G Reagents: NaOH (aq) then HCl

Sources

Application Note: Advanced Reaction Conditions for the Direct C–H Sulfenylation of 3-Methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Rationale

The incorporation of thioether (sulfide) motifs into aromatic scaffolds is a critical transformation in pharmaceutical development, as aryl sulfides frequently serve as pharmacophores in anti-inflammatory, antimicrobial, and oncology drugs. 3-Methoxyphenol serves as an excellent model substrate for electron-rich arenes due to its synergistic electron-donating groups (-OH and -OMe).

Historically, the synthesis of aryl sulfides relied on pre-functionalized arenes (e.g., aryl halides) via transition-metal-catalyzed cross-coupling[1]. However, modern green chemistry and atom-economy directives prioritize direct C–H functionalization . In this application note, we dissect the causality, regioselectivity, and step-by-step execution of two state-of-the-art methodologies for the direct sulfenylation of 3-methoxyphenol: a green, aqueous Cross-Dehydrogenative Coupling (CDC)[2], and an anhydrous electrophilic aromatic substitution (SEAr) using activated sulfoxides[3].

Mechanistic Causality & Regioselectivity

To achieve reproducible yields, one must understand the electronic and steric forces governing 3-methoxyphenol. Both the hydroxyl and methoxy groups are strong


-donors, activating the aromatic ring toward electrophilic attack.
  • Steric Exclusion at C2: The C2 position is ortho to both the -OH and -OMe groups. Despite being electronically activated, the steric bulk of the adjacent oxygen atoms completely blocks electrophilic attack by large sulfenylating agents.

  • Kinetic vs. Thermodynamic Control at C4 and C6: The C4 position (para to -OH, ortho to -OMe) and the C6 position (ortho to -OH, para to -OMe) are the primary reactive sites. Sulfenylation predominantly occurs at the C4 position because the hydroxyl group is a slightly stronger para-director than the methoxy group under neutral or mildly acidic conditions, and C4 presents a highly favorable steric profile.

Pathway Visualization

Pathway N1 Aryl Thiol (Ar-SH) N2 KIO3 / H2O (Green Oxidation) N1->N2 N3 Active Electrophile [Ar-S-I] or [Ar-S+] N2->N3 Oxidation N5 Wheland Intermediate (Sigma Complex) N3->N5 Electrophilic Capture N4 3-Methoxyphenol N4->N5 Nucleophilic Attack N6 Aryl-(3-methoxy-4-hydroxyphenyl) sulfide (Major Product) N5->N6 Rearomatization (-H+)

Mechanistic pathway of KIO3-catalyzed cross-dehydrogenative C-H sulfenylation.

Regio Substrate 3-Methoxyphenol (Activated Arene) C2 C2 Position Sterically Blocked Substrate->C2 Minor/Trace C4 C4 Position Para to -OH Major Site Substrate->C4 Kinetically Favored C6 C6 Position Para to -OMe Secondary Site Substrate->C6 Thermodynamically Viable

Regioselectivity map for the electrophilic sulfenylation of 3-methoxyphenol.

Quantitative Data: Optimization of Reaction Conditions

The selection of the sulfenylation protocol depends heavily on the availability of the sulfur source (thiols vs. sulfoxides) and the tolerance of the substrate to aqueous vs. anhydrous conditions. Table 1 summarizes the validated parameters for both approaches.

Table 1: Comparative Reaction Conditions for the Sulfenylation of 3-Methoxyphenol

Reaction SystemSulfur SourceCatalyst / ActivatorSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C6)
Green CDC [2]Aryl Thiol (ArSH)KIO₃ (10 mol%)H₂O252 - 485 - 93> 9:1
Anhydrous SEAr [3]Aryl SulfoxideTFAA (1.2 equiv)CH₂Cl₂0 to 251275 - 88~ 4:1
Metal-Catalyzed [1]Diaryl DisulfideCo(II)-NPsEtOH/H₂O806 - 880 - 90Exclusive ortho/para

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the practitioner can verify the success of intermediate steps before proceeding, thereby minimizing the loss of valuable intermediates.

Protocol A: Green Aqueous Cross-Dehydrogenative Coupling (CDC)

Causality Insight: This method utilizes water as a solvent. The hydrophobic effect drives the organic 3-methoxyphenol and aryl thiol into close proximity, artificially increasing their local concentration and accelerating the reaction, while the inorganic KIO₃ remains dissolved in the aqueous phase[2].

Materials Required:

  • 3-Methoxyphenol (1.0 mmol)

  • Aryl Thiol (1.2 mmol)

  • Potassium Iodate (KIO₃, 0.1 mmol, 10 mol%)

  • Deionized Water (2.0 mL)

  • Ethyl Acetate (EtOAc) and Brine for workup.

Step-by-Step Methodology:

  • Preparation: Equip a 10 mL round-bottom flask with a magnetic stir bar. Add 3-methoxyphenol (124.1 mg, 1.0 mmol) and the selected aryl thiol (1.2 mmol).

  • Solvent Addition: Add 2.0 mL of deionized water to create a biphasic suspension.

  • Catalyst Initiation: Add KIO₃ (21.4 mg, 0.1 mmol) in one portion. Self-Validation Check: The mixture will slowly change color (often turning yellowish or light brown) as the active sulfenyl iodide species is generated in situ.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) open to the air for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the 3-methoxyphenol spot (Rf ~ 0.3) and the appearance of a new, UV-active product spot (Rf ~ 0.5) confirms conversion.

  • Quenching & Extraction: Add 5 mL of EtOAc to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual iodate salts.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure aryl-(3-methoxy-4-hydroxyphenyl) sulfide.

Protocol B: Anhydrous Electrophilic Sulfenylation via Sulfoxide Activation

Causality Insight: Aryl sulfoxides are inherently poor electrophiles. By adding Trifluoroacetic Anhydride (TFAA), the sulfoxide oxygen is acylated, creating a highly reactive acyloxysulfonium intermediate. This intermediate is highly susceptible to nucleophilic attack by the electron-rich 3-methoxyphenol[3].

Materials Required:

  • 3-Methoxyphenol (1.52 equiv)

  • Aryl Sulfoxide (1.0 mmol)

  • Trifluoroacetic Anhydride (TFAA, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂, 4.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with N₂.

  • Sulfoxide Activation: Dissolve the aryl sulfoxide (1.0 mmol) in 3.0 mL of anhydrous CH₂Cl₂. Cool the flask to 0 °C using an ice-water bath.

  • Addition of TFAA: Dropwise add TFAA (167 µL, 1.2 mmol) via a gas-tight syringe. Stir at 0 °C for 15 minutes. Self-Validation Check: A slight color change or deepening of the solution indicates the successful formation of the active acyloxysulfonium species.

  • Substrate Addition: Dissolve 3-methoxyphenol (188.7 mg, 1.52 mmol) in 1.0 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the activated sulfoxide mixture at 0 °C[3].

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under N₂.

  • Quenching: Quench the reaction by carefully adding 5 mL of demineralized water. Self-Validation Check: The evolution of minor heat and the separation of phases indicate the hydrolysis of excess TFAA.

  • Workup: Transfer to a separatory funnel, extract the aqueous phase with EtOAc (3 × 5 mL). Wash the combined organic phases with saturated NaHCO₃ (to neutralize residual TFA) followed by brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (Hexanes/EtOAc gradient) to yield the target sulfide.

References

  • Regioselective Ortho‐C H sulfenylation of free phenols catalyzed by Co(II)
  • The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry Source: ACS Publications URL
  • Dissertation – Kevin Kafuta - eDiss (Methodology for Electrophilic Sulfenylation of 3-Methoxyphenol)

Sources

Application Note: Purification Strategies for 3-Methoxy-4-(methylsulfanyl)phenol (CAS 63466-74-2)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

3-Methoxy-4-(methylsulfanyl)phenol (CAS 63466-74-2), often referred to as 4-hydroxy-2-methoxythioanisole, is a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. Its structure combines a phenolic hydroxyl group with a para-thiomethyl (methylsulfanyl) ether.[1]

This dual functionality presents a unique purification challenge:

  • Phenolic Sensitivity: Susceptible to oxidative coupling (quinone formation) under basic aerobic conditions.[1]

  • Sulfide Lability: The sulfur atom is highly prone to oxidation, readily forming the sulfoxide (S=O) and sulfone (O=S=O) impurities upon exposure to air or peroxides in solvents.[1]

This guide outlines a robust, self-validating purification protocol designed to maximize yield while strictly controlling oxidative degradation.

Chemical Profile
PropertyData
Chemical Name 3-Methoxy-4-(methylsulfanyl)phenol
CAS Number 63466-74-2
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Physical State Off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, Alcohols, Aqueous NaOH; Insoluble in Water
Key Impurities 3-Methoxy-4-(methylsulfinyl)phenol (Sulfoxide), 3-Methoxy-4-(methylsulfonyl)phenol (Sulfone), Disulfide dimers

Safety & Handling (The "Zero-Oxidation" Doctrine)

Critical Warning: The primary cause of yield loss for this compound is inadvertent oxidation.[1] All purification steps must adhere to the "Zero-Oxidation" doctrine.

  • Inert Atmosphere: All solid handling and liquid transfers should theoretically occur under Nitrogen (N₂) or Argon (Ar).[1]

  • Peroxide-Free Solvents: Ethers (THF, Diethyl Ether) used in extraction must be tested for peroxides.[1] Use HPLC-grade solvents for chromatography.

  • Temperature Control: Avoid heating above 50°C unless strictly necessary; sulfur oxidation rates increase exponentially with temperature.[1]

  • Odor Control: Thioethers possess potent, disagreeable odors.[1] All work must be performed in a fume hood. Bleach (hypochlorite) solution should be available to neutralize spills (oxidizes stench to odorless sulfoxide/sulfone).[1]

Pre-Purification Analysis

Before initiating purification, quantify the impurity profile.[1] A standard HPLC method is required to distinguish the sulfide product from its oxidized byproducts.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm and 280 nm.[1]

Note: The sulfoxide impurity is more polar and will elute significantly earlier than the parent sulfide.[1] The sulfone will elute between the sulfoxide and the parent.

Purification Protocols

Method A: Acid-Base Chemical Extraction (Primary Clean-up)

Best for: Removing non-phenolic impurities (e.g., neutral thioanisoles, starting halides).

Principle: The phenolic proton (pKa ~10) allows selective extraction into cold aqueous base, leaving neutral organic impurities in the organic phase.

Protocol:

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction:

    • Wash the organic phase with cold 1M NaOH (2 x 5 mL/g). Work quickly to minimize aerobic oxidation of the phenolate.

    • The product is now in the aqueous layer (as sodium phenolate).[1]

    • Discard the organic layer (contains neutral impurities).[1]

  • Acidification & Recovery:

    • Wash the aqueous layer once with fresh DCM (to remove entrained neutrals).[1]

    • Acidify the aqueous layer to pH 2-3 using cold 1M HCl or 1M H₂SO₄ .[1] The product will precipitate or oil out.[1]

    • Extract the cloudy acidic aqueous mixture with DCM (3 x 5 mL/g).

  • Drying: Dry combined organic extracts over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (keep bath < 40°C).

Method B: Flash Column Chromatography (High Purity)

Best for: Separating the product from sulfoxide/sulfone impurities.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

Protocol:

  • Slurry Preparation: Pack column with Hexanes.

  • Loading: Dissolve residue in minimum DCM. Load carefully.

  • Elution Gradient:

    • 0-10% EtOAc/Hexanes: Elutes non-polar impurities.[1]

    • 10-25% EtOAc/Hexanes: Elutes 3-Methoxy-4-(methylsulfanyl)phenol.

    • 40% EtOAc/Hexanes: Elutes Sulfoxide/Sulfone impurities (more polar).[1]

  • TLC Monitoring: Use Hexane:EtOAc (3:1).[1] Product R_f ≈ 0.4-0.[1]5. Sulfoxide R_f < 0.1.[1]

Method C: Recrystallization (Scalable)

Best for: Final polishing of solid batches >5g.

Solvent System: Hexane / Ethyl Acetate (or Toluene).[1]

Protocol:

  • Dissolve crude solid in minimum boiling EtOAc (or Toluene) under N₂.

  • Slowly add warm Hexane until persistent cloudiness appears.

  • Allow to cool to room temperature, then refrigerate at 4°C.

  • Filter crystals under N₂ blanket.[1] Wash with cold Hexane.

  • Vacuum Dry: Dry at ambient temperature. Do not use oven heat.

Visualization of Workflows

Figure 1: Oxidation Pathways & Risks

Caption: Chemical rationale for "Zero-Oxidation" handling. Sulfide oxidation is irreversible and polarity-altering.

OxidationPathways Sulfide Target: Sulfide (3-Methoxy-4-(methylsulfanyl)phenol) Sulfoxide Impurity A: Sulfoxide (Polar, Early Eluting) Sulfide->Sulfoxide [O] (Air/Peroxides) Quinone Impurity C: Quinone (Colored Dimer) Sulfide->Quinone Base + O2 (Phenolic Oxidation) Sulfone Impurity B: Sulfone (Very Polar) Sulfoxide->Sulfone [O] (Excess Oxidant)

Figure 2: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on impurity profile.

PurificationLogic Start Crude Mixture Analysis (HPLC/TLC) CheckNeutral Are neutral impurities present? Start->CheckNeutral AcidBase Method A: Acid-Base Extraction CheckNeutral->AcidBase Yes CheckOxidation Are Sulfoxide/Sulfone impurities present? CheckNeutral->CheckOxidation No AcidBase->CheckOxidation Column Method B: Flash Chromatography (Hex/EtOAc) CheckOxidation->Column Yes (>5%) Recryst Method C: Recrystallization (Hex/EtOAc) CheckOxidation->Recryst No (<5%) Final Pure Compound Store under Argon Column->Final Recryst->Final

Storage and Stability

  • Storage: Store in amber glass vials with a Teflon-lined cap.

  • Atmosphere: Purge headspace with Argon before sealing.[1]

  • Temperature: -20°C is recommended for long-term storage to inhibit sulfur oxidation.[1]

  • Shelf-Life: 6 months under optimal conditions. Re-test purity (HPLC) before use if stored >1 month.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 18391, 3-Methyl-4-(methylthio)phenol. Retrieved from [Link](Note: Structurally homologous thioanisole used for property extrapolation).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Authoritative source for general phenol extraction and recrystallization protocols).

  • Reich, H. J., & Rigby, J. H. (1995).[1] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.[1] (Reference for pKa-based separation strategies).

Sources

Mastering the Purification of 3-Methoxy-4-(methylsulfanyl)phenol: A Guide to Recrystallization Solvents and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the application of robust protocols for the recrystallization of 3-Methoxy-4-(methylsulfanyl)phenol. Drawing upon fundamental principles of chemical solubility and purification, this guide offers a systematic approach to achieving high-purity crystalline material, a critical step in pharmaceutical development and chemical synthesis.

Understanding the Molecule: Physicochemical-Based Solvent Selection

The successful recrystallization of any compound hinges on a thorough understanding of its molecular structure and resulting physicochemical properties. 3-Methoxy-4-(methylsulfanyl)phenol possesses a unique combination of functional groups that dictate its solubility behavior: a polar phenolic hydroxyl group capable of hydrogen bonding, a moderately polar methoxy group, and a polarizable methylsulfanyl (thioether) group, all attached to an aromatic ring.

This combination suggests that the molecule will exhibit intermediate polarity. It is likely to be sparingly soluble in nonpolar solvents like hexanes, moderately soluble in solvents of intermediate polarity such as toluene or dichloromethane, and highly soluble in polar solvents like methanol and acetone at elevated temperatures. The presence of the hydroxyl group also implies some solubility in polar protic solvents, including water, particularly at higher temperatures.

Due to the absence of precise experimental solubility data for 3-Methoxy-4-(methylsulfanyl)phenol in the public domain, a systematic, empirical approach to solvent screening is the most rigorous and reliable path forward.

The Art of Solvent Selection: A Step-by-Step Protocol

The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This differential solubility is the cornerstone of effective purification.[1][2]

Single Solvent System Screening

A preliminary screening of a range of solvents with varying polarities is the first crucial step.

Protocol for Single Solvent Screening:

  • Sample Preparation: Place approximately 20-30 mg of crude 3-Methoxy-4-(methylsulfanyl)phenol into several separate small test tubes.

  • Solvent Addition (Cold): To each test tube, add 0.5 mL of a different solvent from the list in Table 1. Agitate the tubes at room temperature. Observe and record the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Solvent Addition (Hot): Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Add the same solvent dropwise, with continued agitation, until the solid completely dissolves. Record the approximate volume of solvent required.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes. Observe the formation of crystals.

  • Evaluation: An ideal single solvent will have dissolved the compound completely when hot and will yield a significant amount of crystalline precipitate upon cooling.

Table 1: Candidate Solvents for Single Solvent Screening

Solvent ClassSolventBoiling Point (°C)Polarity IndexRationale
Nonpolar Heptane980.1Likely to be a poor solvent; useful for washing or as an anti-solvent.
Toluene1112.4May dissolve the compound at elevated temperatures due to aromatic similarity.
Intermediate Polarity Dichloromethane (DCM)403.1Often a good solvent for moderately polar compounds. Low boiling point can be a disadvantage.
Diethyl Ether352.8Similar to DCM, but its very low boiling point can make it difficult to handle.
Ethyl Acetate774.4A versatile solvent that can often provide the desired solubility profile.
Polar Aprotic Acetone565.1Tends to be a very good solvent; may not allow for sufficient precipitation upon cooling.
Polar Protic Isopropanol823.9The alkyl chain reduces polarity compared to methanol, potentially offering a better solubility gradient.
Ethanol784.3A common and effective recrystallization solvent for many organic compounds.
Methanol655.1Likely to be a very good solvent; may result in lower recovery.
Water10010.2The phenolic group may impart some water solubility, especially when hot.
Mixed Solvent System: A Powerful Alternative

If no single solvent provides the ideal solubility characteristics, a mixed solvent system, also known as a binary solvent system, can be employed. This technique involves using a pair of miscible solvents: one in which 3-Methoxy-4-(methylsulfanyl)phenol is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).

Workflow for Selecting a Mixed Solvent System

mixed_solvent_selection Mixed Solvent Selection Workflow start Start: Identify a 'Good' Solvent (High Solubility) find_bad Identify a Miscible 'Bad' Solvent (Low Solubility) start->find_bad dissolve Dissolve Crude Product in Minimum Hot 'Good' Solvent find_bad->dissolve add_bad Add Hot 'Bad' Solvent Dropwise Until Persistent Cloudiness Appears dissolve->add_bad clarify Add a Few Drops of Hot 'Good' Solvent to Re-dissolve and Achieve Saturation add_bad->clarify cool Slowly Cool to Room Temperature, then in an Ice Bath clarify->cool observe Observe Crystal Formation cool->observe end Successful System Identified observe->end

Caption: A flowchart illustrating the systematic approach to developing a mixed solvent system for recrystallization.

Commonly Employed Mixed Solvent Pairs:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Heptane

  • Toluene/Heptane

Detailed Recrystallization Protocol for 3-Methoxy-4-(methylsulfanyl)phenol

This protocol outlines the complete procedure for the purification of 3-Methoxy-4-(methylsulfanyl)phenol, assuming a suitable solvent system has been identified through the screening process described above.

Materials and Equipment:

  • Crude 3-Methoxy-4-(methylsulfanyl)phenol

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or desiccator

Protocol:

  • Dissolution: Place the crude 3-Methoxy-4-(methylsulfanyl)phenol in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed system) and heat the mixture with gentle swirling or stirring until the solid is completely dissolved. If necessary, add more hot solvent portion-wise until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask. This step should be performed quickly to prevent premature crystallization.

  • Inducing Crystallization (for mixed solvent systems): If using a mixed solvent system, add the hot "bad" solvent dropwise to the hot, clear solution until a faint, persistent cloudiness is observed. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a saturated solution.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent (or the "bad" solvent if using a mixed system) to remove any residual soluble impurities.

  • Drying: Carefully transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.

A Note on the Use of Charcoal: The use of activated charcoal to remove colored impurities is generally discouraged for phenolic compounds. This is because ferric ions present in some grades of charcoal can form colored complexes with phenols, thereby contaminating the product.[3]

Post-Recrystallization Analysis: Ensuring Purity

The success of the recrystallization should be validated through appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is a strong indicator of high purity. Impurities tend to broaden and depress the melting point range. For a structurally similar compound, 3-Methyl-4-(methylthio)phenol, the melting point is reported to be in the range of 56-60 °C.[4]

  • Chromatographic Techniques (TLC, HPLC, GC): These methods can be used to assess the purity of the recrystallized product by comparing it to the crude material. A single spot on a TLC plate or a single peak in an HPLC or GC chromatogram is indicative of a pure compound.

  • Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical identity and structural integrity of the purified 3-Methoxy-4-(methylsulfanyl)phenol.

Conclusion

The purification of 3-Methoxy-4-(methylsulfanyl)phenol via recrystallization is a critical process that requires a systematic and well-reasoned approach to solvent selection. By understanding the physicochemical properties of the target molecule and employing the empirical screening protocols detailed in this guide, researchers can confidently develop a robust purification method to obtain high-purity crystalline material suitable for a wide range of applications in research and development.

References

  • Mettler-Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Accessed February 28, 2026. [Link]

  • University of York, Department of Chemistry. "Solvent Choice." Chemistry Teaching Labs. Accessed February 28, 2026. [Link]

  • LibreTexts Chemistry. "3.3F: Mixed Solvents." Accessed February 28, 2026. [Link]

  • "Recrystallization." Accessed February 28, 2026. [Link]

  • PubChem. "3-Methoxy-4-methylphenol." National Center for Biotechnology Information. Accessed February 28, 2026. [Link]

  • Reddit. "Go-to recrystallization solvent mixtures : r/Chempros." Accessed February 28, 2026. [Link]

  • Mettler Toledo. "4 Recrystallization Methods for Increased Yield." YouTube, November 12, 2018. Accessed February 28, 2026. [Link]

  • MIT OpenCourseWare. "8.6 - Two-Solvent Recrystallization Guide." Accessed February 28, 2026. [Link]

  • ACS Publications. "Reactivity of Substituted Phenols Toward Alkyl Radicals." Accessed February 28, 2026. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 3-Methoxyphenol, 97%." Accessed February 28, 2026. [Link]

  • EPA. "3-Methyl-4-(methylthio)phenol Properties." CompTox Chemicals Dashboard. Accessed February 28, 2026. [Link]

Sources

Application Notes & Protocols: 3-Methoxy-4-(methylsulfanyl)phenol as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-(methylsulfanyl)phenol, a crucial intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and illustrate its application in the multi-step synthesis of a significant Active Pharmaceutical Ingredient (API). The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Phenols

Substituted phenols are a cornerstone of medicinal chemistry, appearing in the structures of numerous pharmaceuticals.[1] Their unique combination of an aromatic ring, a hydroxyl group, and various substituents allows for a wide range of chemical modifications, making them versatile building blocks for complex molecules. 3-Methoxy-4-(methylsulfanyl)phenol, in particular, offers a unique arrangement of functional groups: a nucleophilic hydroxyl group, an electron-donating methoxy group, and a modifiable methylsulfanyl group. This trifecta of functionalities makes it a highly valuable precursor in synthetic routes where precise control over aromatic substitution and subsequent functional group manipulation is paramount. The quality and purity of such intermediates are critical, as they directly impact the efficacy, safety, and yield of the final API.[2]

Physicochemical Properties of 3-Methoxy-4-(methylsulfanyl)phenol

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. This data informs decisions on reaction conditions, solvent selection, and purification strategies.

PropertyValueSource
Molecular Formula C₈H₁₀O₂SPubChem
Molecular Weight 170.23 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)General knowledge of substituted phenols
Melting Point 56-60 °C (for the analogous 3-methyl-4-(methylthio)phenol)[3]
Boiling Point Not available-
Solubility Soluble in methanol, chloroform, and other common organic solvents. Limited solubility in water.General knowledge of substituted phenols
pKa ~10 (predicted, based on phenol and its derivatives)General knowledge of substituted phenols

Note: Experimental data for 3-Methoxy-4-(methylsulfanyl)phenol is not widely published. The data for the closely related analog, 3-methyl-4-(methylthio)phenol, is provided for reference.

Synthesis of 3-Methoxy-4-(methylsulfanyl)phenol: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for the synthesis of 3-Methoxy-4-(methylsulfanyl)phenol starting from the readily available 3-methoxyphenol. The chosen route involves an electrophilic substitution to introduce the methylsulfanyl group.

Reaction Scheme

cluster_0 Synthesis of 3-Methoxy-4-(methylsulfanyl)phenol 3-Methoxyphenol Product 3-Methoxyphenol->Product Dimethyl disulfide (DMDS) Sulfuric Acid (H₂SO₄) 40°C, 5h

Caption: Synthesis of 3-Methoxy-4-(methylsulfanyl)phenol.

Rationale and Mechanistic Insight

The synthesis proceeds via an electrophilic aromatic substitution. The hydroxyl and methoxy groups of 3-methoxyphenol are ortho-, para-directing activators. The 4-position is sterically accessible and electronically enriched, making it the primary site for substitution. Dimethyl disulfide (DMDS) in the presence of a strong acid like sulfuric acid generates an electrophilic sulfur species, which then attacks the aromatic ring. This method is adapted from established procedures for the synthesis of other (methylthio)phenols.[4]

Detailed Experimental Protocol

Materials:

  • 3-Methoxyphenol (1.0 eq)

  • Dimethyl disulfide (DMDS) (1.5 eq)

  • Concentrated Sulfuric Acid (98%) (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask, cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10°C.

  • Add dimethyl disulfide (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over ice water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 3-Methoxy-4-(methylsulfanyl)phenol is purified by column chromatography on silica gel.[5][6]

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield pure 3-Methoxy-4-(methylsulfanyl)phenol.

Application in the Synthesis of Amisulpride Intermediate

3-Methoxy-4-(methylsulfanyl)phenol is a precursor to 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[7][8] Note: The synthesis of Amisulpride itself requires an ethylsulfonyl group. Therefore, for practical application, 3-Methoxy-4-(ethylsulfanyl)phenol would be the preferred starting material. The synthesis and application are analogous, and for the purpose of this guide, we will proceed with the methylsulfanyl derivative and note the necessary modifications.

Overall Synthetic Pathway

cluster_1 Conversion to Amisulpride Intermediate Start 3-Methoxy-4- (methylsulfanyl)phenol Step1 Carboxylation Start->Step1 1. Kolbe-Schmitt (CO₂, pressure, heat) Step2 Nitration Step1->Step2 2. HNO₃/H₂SO₄ Step3 Reduction Step2->Step3 3. H₂/Pd-C or Fe/HCl Step4 Oxidation Step3->Step4 4. H₂O₂/Tungstate Catalyst Final 4-Amino-5-(methylsulfonyl) -2-methoxybenzoic acid Step4->Final

Caption: Multi-step conversion to a key Amisulpride intermediate.

Protocol for Conversion to 4-Amino-5-(methylsulfonyl)-2-methoxybenzoic acid

This multi-step synthesis transforms the initial phenol into a highly functionalized benzoic acid derivative.

Step 1: Carboxylation (Illustrative)

  • The introduction of a carboxylic acid group ortho to the hydroxyl group can be achieved via the Kolbe-Schmitt reaction, though other methods may be employed in industrial settings. This involves treating the sodium phenoxide of the starting material with carbon dioxide under pressure and heat.

Step 2: Nitration

  • The resulting salicylic acid derivative is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Step 3: Reduction of the Nitro Group

  • The nitro group is reduced to an amine using standard methods such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid reduction (e.g., Fe in HCl).

Step 4: Oxidation of the Thioether

  • The methylsulfanyl group is oxidized to the corresponding methylsulfonyl group. A common and effective method involves using hydrogen peroxide with a catalyst like sodium tungstate.[2][9] This oxidation is a critical step to install the sulfonyl group present in Amisulpride.

Detailed Protocol for Oxidation (Step 4):

  • Dissolve the 4-amino-5-(methylsulfanyl)-2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as isopropanol.

  • Add a catalytic amount of sodium tungstate.

  • Slowly add 30% hydrogen peroxide (excess) to the solution at a controlled temperature (e.g., 40-45°C).[2]

  • Stir the reaction for several hours until completion (monitored by TLC or HPLC).

  • Cool the reaction mixture and quench any remaining peroxide by adding a solution of sodium thiosulfate.

  • The product can then be precipitated by adjusting the pH and purified by recrystallization.[2]

Conclusion

3-Methoxy-4-(methylsulfanyl)phenol and its analogs are indispensable intermediates in the pharmaceutical industry. Their synthesis requires careful control of reaction conditions to ensure high yield and purity. The protocols and insights provided in this guide are designed to be a valuable resource for chemists in the field of drug development, offering a practical framework for the synthesis and application of this important building block. The successful execution of these multi-step syntheses hinges on a deep understanding of the underlying chemical principles and meticulous attention to experimental detail.

References

  • The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive. (2026, February 22). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Nitration of Phenol and Purification by Column Chromatography. CDN. Available at: [Link]

  • Synthesis of 4-Methylthiophenol. ResearchGate. Available at: [Link]

  • CN112521318A - Preparation method of amisulpride important intermediate. Google Patents.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF PAR. Available at: [Link]

  • Separation of o- and p-nitrophenol. (2017, August 17). UKEssays. Available at: [Link]

Sources

Application Note: Handling Procedures for Sulfur-Containing Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Reactivity Challenge

Sulfur-containing phenolic compounds (e.g., thiophenols, mercaptophenols, thio-bisphenols) represent a unique class of chemical building blocks and drug scaffolds. They possess a "dual-reactivity" profile: they combine the proton-donating acidity of phenols (pKₐ ~10) with the high nucleophilicity and redox-sensitivity of thiols (pKₐ ~6–7).[1]

This duality creates specific handling challenges. While the phenolic moiety is relatively stable, the thiol group is prone to rapid autoxidation to form disulfides (dimers), a process accelerated by basic pH and trace metals. Furthermore, the potent odor of low-molecular-weight thiophenols (odor threshold < 0.002 ppm) necessitates strict engineering controls to prevent statutory nuisance and safety hazards.[2]

This guide provides a self-validating protocol for the storage, solubilization, and analysis of these compounds, ensuring scientific integrity and personnel safety.

Safety & Engineering Controls (The "Stench" Protocol)

Engineering Controls
  • Fume Hood: All work must be performed in a certified chemical fume hood operating at face velocities >100 fpm.[1]

  • Scrubbers: For synthesis or large-scale handling, exhaust lines should be fitted with a charcoal bed or a bleach-based scrubber to neutralize volatile mercaptans before they enter the building ventilation system.

  • Schlenk Lines: Air-sensitive manipulations should utilize a Schlenk line (double manifold) to cycle between vacuum and inert gas (Nitrogen or Argon).[1]

Personal Protective Equipment (PPE)[1][3]
  • Glove Selection: Standard nitrile gloves offer limited protection against thiophenols.[1] Double-gloving is mandatory. For prolonged exposure, use Viton or Silver Shield laminate gloves.

  • Static Control: Do not use plastic aprons or overshoes that generate static electricity, as thiophenol vapors are flammable (Flash point ~50°C). Wear tight-weave, non-static cotton lab coats.

Waste Neutralization (The "Bleach Trap")
  • Principle: Thiophenols are oxidized by sodium hypochlorite (bleach) to odorless sulfonic acids.[1][3]

  • Critical Warning: Never use dry calcium hypochlorite powder; the reaction is violent and can cause autoignition. Use dilute liquid bleach.

Protocol:

  • Prepare a Bleach Trap : A vacuum flask containing 500 mL of 10% household bleach (sodium hypochlorite).[1]

  • Connect the reaction vessel vent to this trap via tubing.[1]

  • Spill Decontamination: Cover small spills with paper towels, then soak with dilute bleach.[1] Allow 20 minutes for oxidation before disposal.

Preservation Protocol: Solution Preparation & Storage

To maintain the monomeric thiol state, oxygen exclusion is paramount. The following workflow ensures sample integrity during solubilization.

Solvent Degassing Methods

Dissolved oxygen is the primary cause of disulfide formation.[1]

  • Method A (Rigorous): Freeze-Pump-Thaw. Cycle the solvent 3 times between liquid nitrogen freezing, vacuum evacuation, and thawing under inert gas.

  • Method B (Routine): Sparging. Bubble high-purity Argon through the solvent for 15–20 minutes prior to use.

Reducing Agents

If the application tolerates additives, include a reducing agent to reverse incidental oxidation.

  • TCEP (Tris(2-carboxyethyl)phosphine): Preferred over DTT. It is odorless, stable over a wider pH range (1.5–8.5), and does not reduce metals in metalloprotein assays.

  • Concentration: Use a 1:1 to 1.5:1 molar ratio of TCEP to Thiol.

Storage Conditions
  • Solid State: Store under Argon atmosphere at -20°C.

  • Solution State: DMSO stocks (10 mM) should be prepared in degassed anhydrous DMSO, aliquoted into single-use amber vials with septum caps, and stored at -80°C. Note: DMSO is hygroscopic; absorbed water accelerates oxidation.

Analytical Workflows & Interference

Assay Interference

Sulfur-containing phenols often yield false positives in colorimetric assays.[1]

AssayInterference TypeMechanismMitigation
Folin-Ciocalteu False Positive Thiol group reduces the phosphomolybdate/phosphotungstate reagent, mimicking phenolic antioxidant activity.[1]Alkylate thiol with Iodoacetamide (IAM) or N-Ethylmaleimide (NEM) prior to assay.[1]
HRP-Phenol Red False Positive Thiol oxidation can generate H₂O₂ or reduce the reporter dye directly.[1]Use specific H₂O₂ probes (e.g., Amplex Red) with catalase controls.
Flavonoid (AlCl₃) Negative Interference Sulfites/Thiols can complex with reagents or alter pH, dampening signal.Standard addition method to quantify matrix effects.
HPLC/LC-MS Handling
  • Mobile Phase: Use solvents with 0.1% Formic Acid to maintain acidic pH (protonating the thiolate, R-S⁻ → R-SH), which slows oxidation.

  • On-Column Oxidation: Disulfides can form during separation.[1] If "ghost peaks" (dimers) appear, add 1 mM TCEP to the autosampler vial (not the mobile phase, to avoid background noise).

Visualizations

Diagram 1: Safe Handling & Waste Neutralization Workflow

This flowchart outlines the decision process for handling "stench" compounds and the critical neutralization step.

HandlingWorkflow Start Start: Thiophenol Handling Risk Risk Assessment: Is the compound volatile? Start->Risk Hood Engineering Control: Fume Hood + Scrubber/Trap Risk->Hood Yes (Stench) Standard Standard Hood Handling Risk->Standard No Trap Bleach Trap Setup: Vacuum flask with 10% NaOCl Hood->Trap PPE PPE Check: Double Nitrile/Viton Gloves Non-static Coat Trap->PPE Standard->PPE Solubilization Solubilization: Degassed Solvent (Ar/N2) Optional: Add TCEP PPE->Solubilization Waste Waste Disposal: Neutralize with dilute Bleach Wait 20 mins -> Adj pH -> Haz Waste Solubilization->Waste Post-Experiment

Caption: Decision tree for safe handling, emphasizing the "Bleach Trap" for volatile compounds to prevent odor release and ensure safe disposal.

Diagram 2: Oxidation Pathways & Prevention Strategy

This diagram illustrates the mechanism of disulfide formation and where intervention (degassing, pH control) acts.

OxidationPathway Thiol Thiol (R-SH) Active Monomer Thiolate Thiolate Anion (R-S⁻) Reactive Species Thiol->Thiolate High pH (>7) Thiolate->Thiol Low pH Radical Thiyl Radical (R-S•) Thiolate->Radical Oxidation (O₂/Metals) Disulfide Disulfide (R-S-S-R) Inactive Dimer Radical->Disulfide Coupling Disulfide->Thiol Reduction (TCEP/DTT) Acid Acidic pH (<7) Prevents ionization Acid->Thiol NoO2 Degassing (No O₂) Prevents Radical Formation NoO2->Thiolate Blocks TCEP Reducing Agent (TCEP) Reverses Dimerization TCEP->Disulfide

Caption: Mechanistic pathway of thiol oxidation. Blue notes indicate critical control points: pH maintenance, oxygen exclusion, and chemical reduction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • Nardini, M., et al. (2018). "Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine." Frontiers in Nutrition. [Link]

  • Columbia University, EH&S. (2024). SOP for Stench Chemicals. [Link]

Sources

Application Note: Stability & Storage of 3-Methoxy-4-(methylsulfanyl)phenol

[1]

Executive Summary

3-Methoxy-4-(methylsulfanyl)phenol (also interpretable as 4-methylsulfanyl-guaiacol) is a highly reactive organosulfur compound.[1] Its stability is compromised by two primary degradation vectors: S-oxidation of the thioether group to sulfoxides/sulfones and phenolic oxidation to quinoid species.[1]

Standard laboratory storage (4°C, aerobic) is insufficient and will lead to rapid purity loss, typically manifesting as a darkening of the solid (quinone formation) or a "stench" change accompanied by polarity shifts (sulfoxide formation). This guide mandates an Inert-Gas Cryogenic Storage Protocol to maintain >98% purity for drug development and metabolic assays.

Key Physicochemical Properties
PropertyCharacteristicImplication for Storage
Functional Group 1 Thioether (-SMe)Highly susceptible to autoxidation to Sulfoxide (S=O).[1]
Functional Group 2 Phenol (-OH)Prone to radical oxidation, forming colored quinones/dimers.[1]
Electronic State Electron-Rich AromaticActivated ring increases susceptibility to electrophilic attack (O₂).[1]
Physical State Solid/Oil (Low MP)Low melting points accelerate diffusion-controlled degradation.[1]
Light Sensitivity HighUV light catalyzes photo-oxidation of the C-S bond.[1]

Mechanisms of Degradation

Understanding the why dictates the how. The degradation of this compound is not random; it follows specific mechanistic pathways driven by oxygen and light.

The Dual-Oxidation Pathway[1]
  • S-Oxidation (Primary Threat): The sulfur atom has lone pair electrons that are easily attacked by atmospheric oxygen or peroxides found in solvents.[1] This converts the lipophilic thioether into a polar sulfoxide, drastically altering biological activity and solubility.

  • Phenolic Coupling (Secondary Threat): The methoxy group donates electron density to the ring, making the phenol easier to oxidize into a phenoxy radical. These radicals couple to form biphenyl dimers or further oxidize to quinones (turning samples brown/black).[1]

DegradationPathwaysStart3-Methoxy-4-(methylsulfanyl)phenol(Active Compound)SulfoxideSulfoxide Impurity(Polar, Inactive)Start->Sulfoxide O₂ / Peroxides(Fast)RadicalPhenoxy RadicalStart->Radical UV Light / O₂SulfoneSulfone(Irreversible)Sulfoxide->Sulfone Strong OxidantsQuinoneOrtho-Quinone(Brown Precipitate)Radical->Quinone OxidationDimerBiphenyl DimerRadical->Dimer Coupling

Figure 1: Degradation pathways showing the high susceptibility of the thioether to S-oxidation and the phenol to radical coupling.[1]

Detailed Storage Protocol (The "Zero-Oxidation" Standard)[1]

This protocol treats the compound as a Tier 1 Air-Sensitive Reagent .[1]

Equipment Preparation
  • Vials: Amber borosilicate glass vials (Type I) with screw caps.

  • Closures: Caps must have PTFE (Teflon) / Silicone septa .[1] Never use pulp-lined or rubber-only caps, as sulfur compounds can leach plasticizers and rubber is permeable to O₂.[1]

  • Atmosphere: High-purity Argon (Ar) or Nitrogen (N₂).[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

  • Desiccant: Silica gel packs (if storing large quantities in a secondary container).[1]

The Aliquoting Workflow (Critical Step)

Repeated freeze-thaw cycles introduce moisture and oxygen.[1] You must aliquot the bulk material immediately upon receipt.

Step-by-Step Procedure:

  • Equilibrate: Allow the original shipping container to reach room temperature before opening to prevent water condensation on the cold solid.

  • Inert Environment: Place the bulk container and pre-labeled amber vials inside a glove box or glove bag filled with N₂/Ar.

    • Alternative: If a glove box is unavailable, use an inverted funnel connected to an Argon line to create a localized inert cone over your working area.

  • Dispense: Weigh out single-use aliquots (e.g., 10 mg, 50 mg) into the amber vials.

  • Purge & Seal:

    • Flush the headspace of each vial with a gentle stream of Argon for 10–15 seconds.

    • Immediately screw the cap on tightly.

    • Wrap the cap junction with Parafilm M® or electrical tape to prevent gas exchange during long-term freezer storage.[1]

  • Secondary Containment: Place all aliquots into a larger jar or resealable bag containing a desiccant pack.

Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Standard) or -80°C (Long-term)Arrhenius kinetics: Lowering temp significantly slows oxidation rates.[1]
Light Total Darkness Prevents photo-initiated radical formation on the phenol ring.[1]
Atmosphere Inert (Argon/N₂) Removes the reactant (O₂) required for degradation.[1]
Duration 6 Months (-20°C) / 2 Years (-80°C)Re-test purity (QC) every 6 months.

Handling & Solubilization Protocol

The moment the compound enters solution, degradation accelerates 100-fold due to dissolved oxygen.

Solvent Selection
  • Preferred: DMSO (Dimethyl sulfoxide), Methanol, Ethanol (anhydrous).[1]

  • Avoid: Ethers (THF, Diethyl ether) unless freshly distilled/inhibitor-free, as they contain peroxides that rapidly oxidize the thioether group.[1]

Degassing Solvents (Mandatory)

Do not dissolve this compound in "benchtop" solvents.[1] You must remove dissolved oxygen.[1]

  • Method A (Sparging): Bubble high-purity Argon through the solvent for 15 minutes prior to adding the compound.[1]

  • Method B (Freeze-Pump-Thaw): For NMR or high-precision kinetics, cycle the solvent 3 times through vacuum/freezing to remove all gases.[1]

Experimental Workflow

HandlingWorkflowStep11. Retrieve Aliquot(Do not thaw bulk)Step22. Warm to RT(Prevent Condensation)Step1->Step2Step44. Dissolve Compound(Under Inert Gas Flow)Step2->Step4Step33. Prepare Solvent(Sparge with Argon 15 min)Step3->Step4 Add Degassed SolventStep55. Immediate Use(Within 4 hours)Step4->Step5

Figure 2: Handling workflow emphasizing solvent degassing and immediate use.

Quality Control (QC) & Validation

Before using a stored aliquot for critical experiments, validate its integrity.[1]

Visual Inspection[1][2]
  • Pass: Off-white to pale yellow powder/solid.[1]

  • Fail: Dark brown, sticky, or distinct "acrid" smell different from the original sulfurous odor (indicates quinone formation or disulfide scrambling).

Analytical Validation (H-NMR / HPLC)
  • H-NMR Marker: Look at the S-Me peak (typically ~2.4 ppm).[1]

    • Oxidation Sign:[1][2][3] If a new singlet appears slightly downfield (shifted by ~0.2–0.3 ppm), this is the Sulfoxide (S=O) .[1]

    • Phenol Damage:[1] Loss of integration in the aromatic region suggests polymerization.

  • HPLC:

    • The Sulfoxide is significantly more polar than the parent thioether. It will elute earlier on a Reverse Phase (C18) column.[1]

    • Criterion: Purity should be >95% by AUC (Area Under Curve).[1]

References

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1]Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard text for purification and handling of organic reagents).

  • Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism.[1] CRC Press.[1] (Authoritative source on the oxidation kinetics of thioethers/sulfides).

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(Methylsulfonyl)phenol (Analogous Oxidation Product).[1][4]Link[1]

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Methylsulfanyl Group Oxidation in Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of selectively performing reactions on phenols containing a methylsulfanyl (-SMe, methylthio) group. The inherent susceptibility of both the phenolic ring and the sulfur atom to oxidation presents a common yet significant hurdle in multi-step synthesis. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate this complex chemical landscape.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction with a methylsulfanyl-substituted phenol result in a complex mixture, especially under oxidative conditions?

A: This is a classic selectivity problem arising from two competing oxidation pathways. Both the electron-rich phenol ring and the nucleophilic methylsulfanyl group are prone to oxidation, but they react via different mechanisms and lead to distinct product profiles.

  • Phenol Oxidation: The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to oxidation.[1][2] This can lead to the formation of p-benzoquinones, o-quinones, or oxidative coupling products (dimers/polymers), which often present as colored impurities.[2][3][4]

  • Methylsulfanyl Oxidation: The sulfur atom in the methylsulfanyl group has a lone pair of electrons, making it a nucleophile that is easily oxidized. This oxidation occurs in two stages: first to the corresponding sulfoxide (S=O), and upon further oxidation, to the sulfone (O=S=O).[5][6] These new, more polar products are often observed as distinct spots on a TLC plate or new peaks in an LC-MS analysis corresponding to your starting material +16 and +32 amu, respectively.

The balance between these pathways is dictated by the choice of oxidant, solvent, temperature, and pH.[6][7]

G cluster_0 Starting Material cluster_1 Oxidation Pathways cluster_2 Products SM 4-(Methylsulfanyl)phenol PhenolOx Phenol Ring Oxidation (Quinones, Dimers) SM->PhenolOx [Oxidant A] SulfurOx Sulfur Oxidation SM->SulfurOx [Oxidant B] Quinone Quinone / Dimer PhenolOx->Quinone Sulfoxide Sulfoxide SulfurOx->Sulfoxide Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Competing oxidation pathways for methylsulfanyl-substituted phenols.

Q2: My goal is to selectively oxidize the phenol ring to an o-quinone without affecting the methylsulfanyl group. How can I achieve this?

A: Achieving this selectivity requires an oxidant that preferentially reacts with the aromatic ring via a mechanism that does not favor nucleophilic attack by the sulfur atom.

Expert Recommendation: Hypervalent Iodine(V) Reagents

Hypervalent iodine(V) reagents, particularly 2-iodoxybenzoic acid (IBX), are exceptionally effective for the regioselective oxidation of phenols to o-quinones.[8][9] The mechanism is believed to involve coordination with the phenolic oxygen, which directs the oxidation to the ortho position, leaving the sulfur untouched under controlled conditions.[9][10]

Why it works: I(V) reagents are strong oxidants that can extract electrons from the phenol ring, leading to dearomatization.[9] This process is generally faster and more selective for electron-rich phenols than the oxidation of the less nucleophilic thioether group under the mild, non-acidic conditions typically used with IBX.

Oxidant ClassSelectivity for PhenolRisk to -SMe GroupKey Considerations
Hypervalent Iodine(V) (e.g., IBX) High LowExcellent for o-quinone formation.[8][9] IBX has poor solubility; stabilized S-IBX can be used.
Transition Metals (e.g., Salen-Cr) Moderate to HighModerateCan catalyze oxidative coupling; selectivity depends heavily on the metal and ligand.[11][12]
Peroxides (H₂O₂, m-CPBA) LowVery High These are classic reagents for oxidizing sulfides to sulfoxides and sulfones. They will almost certainly oxidize the -SMe group.
Chromic Acid / Dichromate ModerateHighHarsh conditions can lead to over-oxidation and oxidation of the sulfur.[2]

For a detailed experimental procedure, see Protocol 1 below.

Q3: I need to perform a non-oxidative reaction on another part of the molecule. How can I protect the phenol to prevent side reactions while keeping the methylsulfanyl group intact?

A: In this scenario, the goal is to temporarily "deactivate" the phenol's reactivity. Protecting the phenolic hydroxyl group is a standard and highly effective strategy. By converting the hydroxyl group into an ether, you significantly decrease the electron-donating ability of the oxygen, making the ring less susceptible to oxidative degradation and preventing its participation in other reactions.

A benzyl ether is an excellent choice because it is stable to a wide range of non-reducing reaction conditions and can be removed cleanly later.

G Start 4-(Methylsulfanyl)phenol Protect Protect Phenol (e.g., Benzylation) Start->Protect Protected Protected Phenol (Benzyl Ether) Protect->Protected React Perform Desired Reaction (Non-oxidative) Protected->React Intermediate Functionalized Intermediate React->Intermediate Deprotect Deprotect Phenol (e.g., Hydrogenolysis) Intermediate->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for using a phenol protecting group strategy.

This strategy ensures the -SMe group remains untouched during subsequent synthetic steps. See Protocols 2 & 3 for detailed protection and deprotection methods.

Q4: I accidentally oxidized the methylsulfanyl group to a sulfoxide. Is it possible to reverse this without affecting the phenol?

A: Yes, this is a common and salvageable situation. The key is to use a reducing agent that is chemoselective for the sulfoxide group. Phenols are generally stable to many sulfoxide reduction conditions.

Expert Recommendation: Oxalyl Chloride or Tf₂O Activation

Modern methods for sulfoxide reduction often involve "activation" of the sulfoxide oxygen, making it a good leaving group.

  • Oxalyl Chloride / Base: This system works by forming a chlorosulfonium salt intermediate. A mild nucleophile or base can then facilitate the removal of the oxygen. A recently developed method uses oxalyl chloride with ethyl vinyl ether, which is highly efficient and avoids harsh reagents.[8]

  • Triflic Anhydride (Tf₂O) / KI: This combination is highly effective for the deoxygenation of sulfoxides. The reaction is fast, chemoselective, and tolerates a wide variety of functional groups, including phenols.

These methods are superior to older techniques that might use strong acids or metal hydrides, which could pose a risk to other functional groups on your molecule.

For a detailed experimental procedure, see Protocol 4 below.

Troubleshooting Guide

SymptomProbable CauseRecommended Solutions & Rationale
Reaction mixture turns yellow, brown, or black. Phenol Oxidation/Polymerization. The electron-rich phenol is forming quinones or coupling with itself.1. Degas Solvents: Remove dissolved oxygen by sparging with N₂ or Ar. 2. Work Under Inert Atmosphere: Use a nitrogen or argon blanket to exclude atmospheric oxygen. 3. Lower Temperature: Oxidation reactions are often accelerated by heat.
LC-MS shows peaks at M+16 and M+32. Sulfur Oxidation. The methylsulfanyl group has been oxidized to the sulfoxide (+16) and sulfone (+32).1. Re-evaluate Oxidant: If oxidizing the phenol, switch to a more selective reagent like IBX. 2. Reduce Stoichiometry: Use the minimum effective amount of oxidant. 3. Consider Reduction: If the sulfoxide is the main byproduct, plan for a subsequent selective reduction step (see FAQ 4).
Starting material is consumed, but yield is low with many new spots on TLC. Non-selective Reaction & Product Decomposition. The chosen conditions are too harsh, leading to multiple reaction pathways and degradation.1. Protect the Phenol: If the phenol is not the intended reaction site, protect it (see FAQ 3). 2. Change Solvent: The solvent can influence reactivity and stability. 3. Purify Starting Material: Ensure the starting phenol is pure and not already partially oxidized.

Validated Experimental Protocols

Protocol 1: Selective ortho-Oxidation of 4-(Methylsulfanyl)phenol with IBX

This protocol describes the conversion of a phenol to an o-quinone while preserving the methylsulfanyl group.

  • Setup: To a round-bottom flask, add 4-(methylsulfanyl)phenol (1.0 eq) and a suitable solvent like DMSO or EtOAc.

  • Reagent Addition: Add 2-iodoxybenzoic acid (IBX, ~1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC, observing the consumption of the starting material and the appearance of a new, often colored, spot for the quinone.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the insoluble iodine-containing byproducts.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude quinone can then be purified by flash column chromatography.

Causality: IBX is chosen for its proven selectivity in oxidizing phenols to o-quinones under mild conditions that are less likely to affect the thioether.[8][9]

Protocol 2: Protection of Phenol as a Benzyl Ether

This protocol is for protecting the phenol to allow for subsequent reactions elsewhere in the molecule.

  • Setup: Dissolve the methylsulfanyl-phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15-20 minutes at room temperature to form the phenoxide.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction: Heat the mixture (typically 50-80°C) and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the pure benzyl ether.

Causality: The SN2 reaction between the in-situ generated phenoxide and benzyl bromide is a robust and high-yielding method for forming the stable benzyl ether, effectively masking the phenol's reactivity.

Protocol 3: Deprotection of Benzyl Ether via Hydrogenolysis

This protocol removes the benzyl protecting group to regenerate the phenol.

  • Setup: Dissolve the benzylated phenol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask designed for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogen Atmosphere: Seal the vessel, evacuate, and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., with a balloon) or use a Parr hydrogenator.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Once complete, carefully purge the vessel with an inert gas (N₂ or Ar). Filter the mixture through Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenol.

Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, a mild and clean process that leaves the methylsulfanyl group and the aromatic ring intact. The only byproducts are the catalyst (which is filtered off) and toluene.

Protocol 4: Selective Reduction of a Sulfoxide to a Sulfide with Tf₂O/KI

This protocol is for reversing the accidental oxidation of the methylsulfanyl group.

  • Setup: Dissolve the sulfoxide-containing phenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add potassium iodide (KI, 2.0 eq).

  • Activation: Cool the mixture to 0°C. Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise. The reaction may change color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC for the conversion of the polar sulfoxide to the less polar sulfide.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the iodine formed. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

Causality: Tf₂O activates the sulfoxide oxygen, which is then displaced by the iodide nucleophile. The resulting intermediate rapidly collapses, releasing iodine (I₂) and the desired sulfide in a highly chemoselective manner.

References

  • Magdziak, D., Rodriguez, A. A., & Pettus, T. R. (2002). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). Organic Letters, 4(2), 285–288. Available at: [Link]

  • Martín, C., de la Torre, M. C., & Sierra, M. A. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(11), 3585. Available at: [Link]

  • Kholdeeva, O. A., & Zalomaeva, O. V. (2015). Recent advances in transition-metal-catalyzed selective oxidation of substituted phenols and methoxyarenes with environmentally benign oxidants. Coordination Chemistry Reviews, 295, 46-79. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Karimi, A. (2008). A Mild and Chemoselective Method for Deoxygenation of Sulfoxides with Triflic Anhydride/Potassium Iodide. Synthesis, 2008(16), 2543-2546. Available at: [Link]

  • Nicolaou, K. C., Montagnon, T., & Baran, P. S. (2002). IBX: A versatile hypervalent iodine(V) reagent for the oxidation of alcohols and other substrates. Angewandte Chemie International Edition, 41(6), 993-996. Available at: [Link]

  • LibreTexts Chemistry. (2024). Reactions of Phenols. Available at: [Link]

Sources

removing sulfur smell from 3-Methoxy-4-(methylsulfanyl)phenol samples

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the deodorization and purification of 3-Methoxy-4-(methylsulfanyl)phenol (also known as 4-(methylsulfanyl)-m-cresol).

This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring immediate, mechanistic solutions.

Compound: 3-Methoxy-4-(methylsulfanyl)phenol CAS Registry Number: 3120-74-9 (Generic reference for similar isomers; specific CAS may vary by substitution pattern) Chemical Class: Thioether-substituted Phenol

Section 1: Diagnostic & Triage
Q: Why does my sample smell like rotten cabbage or garlic?

A: While 3-Methoxy-4-(methylsulfanyl)phenol has a characteristic "phenolic" or "spicy/smoky" odor (similar to guaiacol), it should not smell offensively of rotten eggs or garlic. If it does, your sample is contaminated with degradation byproducts.

The Likely Culprits:

  • Methanethiol (MeSH): A gaseous impurity (bp 6°C) causing the "rotten cabbage" smell. It is a precursor or a degradation product of the methylsulfanyl group.

  • Dimethyl Disulfide (DMDS): A volatile liquid (bp 109°C) causing a "garlic" odor.[1] It forms when MeSH oxidizes.

Diagnostic Check: Before proceeding, confirm the nature of the smell.

  • Sharp, acrid, smoky: Intrinsic to the phenol. No action required.

  • Nauseating, garlic, rotten eggs: Impurity. Proceed to Protocols below.

Section 2: Purification Protocols
Q: How do I remove the smell without destroying the compound?

A: You must avoid strong oxidants (like bleach or hydrogen peroxide) on the sample itself, as these will oxidize your target thioether (


) into a sulfoxide (

) or sulfone.

Instead, use Protocol A (Acid-Base Differential Extraction) . This exploits the acidity of the phenol (


) to separate it from neutral sulfur impurities like DMDS.
Protocol A: The Acid-Base "Scrub" (Primary Solution)

Best for: Removing neutral sulfur impurities (DMDS, thioanisole derivatives) from the solid or oil.

Reagents:

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M HCl)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Hexane (for washing)

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude sample in 1M NaOH (approx. 10 mL per gram of compound).

    • Mechanism:[2][3] The phenol deprotonates to form sodium phenolate (

      
      ), which is water-soluble. Neutral impurities (DMDS) remain non-ionic.
      
  • The "Garlic" Wash: Extract this aqueous blue/brown solution with Hexane or Diethyl Ether (

    
     vol).
    
    • Mechanism:[2][3] The neutral sulfur impurities partition into the organic layer. The target phenolate stays in the water.

    • Action:Discard the organic layer (into a bleach-treated waste stream).

  • Acidification: Cool the aqueous layer on ice. Slowly add 1M HCl until pH < 2.

    • Mechanism:[2][3] This protonates the phenolate back to the neutral phenol, causing it to crash out of solution or form an oil.

    • Note: If Methanethiol (MeSH) was present, it will regenerate as a gas here. Perform in a fume hood!

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Drying: Wash the Ethyl Acetate layer with Brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Inert Gas Sparging

Best for: Removing volatile Methanethiol (MeSH) gas.

If the smell persists after Protocol A, it is likely trapped MeSH gas.

  • Dissolve the compound in a solvent (e.g., Methanol or DCM).

  • Insert a glass pipette connected to a Nitrogen (

    
    ) or Argon line directly into the solution.
    
  • Sparge (bubble gas through liquid) for 15–30 minutes.

  • Crucial: Vent the exhaust gas through a Bleach Trap (see Section 3) to neutralize the smell before it hits the hood exhaust.

Section 3: Visualization of Workflow

The following diagram illustrates the logic of the Acid-Base purification path, ensuring the separation of the target phenol from specific sulfur impurities.

PurificationProtocol Sample Crude Sample (Phenol + MeSH/DMDS) NaOH Add 1M NaOH Sample->NaOH Partition Partitioning Step NaOH->Partition AqLayer Aqueous Layer (Target Phenolate) Partition->AqLayer Target (Ionic) OrgLayer Organic Wash (Hexane) (Neutral DMDS/Impurities) Partition->OrgLayer Impurities (Neutral) Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Waste Waste OrgLayer->Waste To Bleach Trap MeSH_Gas MeSH Gas Released (Vent to Scrubber) Acidify->MeSH_Gas Volatiles Precipitate Precipitated Phenol Acidify->Precipitate FinalExtract Final Extraction (EtOAc) & Concentration Precipitate->FinalExtract PureProduct Purified Product 3-Methoxy-4-(methylsulfanyl)phenol FinalExtract->PureProduct

Caption: Figure 1. Acid-Base Differential Extraction workflow for separating phenolic targets from neutral thioether/disulfide impurities.

Section 4: Waste Management & Safety (The "Bleach Trap")
Q: The smell in my hood is unbearable. How do I neutralize the waste?

A: While you cannot use bleach on your product, you must use it for your waste streams and off-gassing.

The Bleach Trap Setup: Do not vent sulfur vapors directly into the building exhaust if possible. Create a scrubber:

  • Vessel: A side-arm flask or gas washing bottle.

  • Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide (

    
    ).
    
  • Connection: Connect the vacuum pump exhaust or the sparging outlet tube to bubble into this solution.

  • Chemistry:

    
    
    
    
    

WARNING: Never mix bleach with acids or ammonia. Ensure the trap is alkaline.

Section 5: Summary Data Table
PropertyTarget CompoundImpurity: MethanethiolImpurity: Dimethyl Disulfide
Structure

/



State Solid / OilGas (bp 6°C)Liquid (bp 109°C)
Odor Profile Phenolic, Smoky, SpicyRotten CabbageGarlic, Onion
Acidity (pKa) ~10 (Acidic)~10.4 (Weakly Acidic)Neutral
Solubility (pH 14) Soluble (Phenolate ion)Soluble (Thiolate ion)Insoluble (Organic phase)
Removal Method N/A (Target)Sparging / VacuumHexane Wash (Basic phase)
References
  • PubChem. 3-Methyl-4-(methylthio)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Purification of Thiophenols and Related Compounds. Org.[4] Synth. Coll. Vol. 5, p. 976. Available at: [Link]

  • USP Technologies. Mercaptan Control with Hydrogen Peroxide (Waste Treatment). Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(methylthio)guaiacol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for chemical researchers and process engineers optimizing the synthesis of 4-(methylthio)guaiacol (also known as 4-methylthio-2-methoxyphenol). It prioritizes the Lithium-Halogen Exchange route for high-purity applications (e.g., pharmaceutical intermediates) while addressing the Direct Sulfenylation route for industrial scalability.

Executive Summary & Pathway Selection

High-yield synthesis of 4-(methylthio)guaiacol relies heavily on controlling regioselectivity. The presence of two electron-donating groups (-OH and -OMe) on the guaiacol ring creates competing directing effects.

  • Route A: Direct Sulfenylation (Industrial/Cost-Effective)

    • Method: Guaiacol + Dimethyl Disulfide (DMDS) + Acid Catalyst.

    • Challenge: High formation of regioisomers (5-substituted) and poly-sulfenylated byproducts.

  • Route B: Indirect Thiolation via Bromination (High Purity/Pharma)

    • Method: Guaiacol

      
       4-Bromoguaiacol 
      
      
      
      Lithiation
      
      
      DMDS Quench.
    • Advantage:[1][2][3][4][5] Locks regiochemistry at the 4-position; yields typically >85%.[6][7]

Recommendation: For drug development and high-purity flavor applications, Route B is the standard. This guide focuses on optimizing Route B, with a dedicated troubleshooting section for Route A.

The "Gold Standard" Protocol (Route B)

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and potential failure points in the high-purity synthesis route.

G Start Guaiacol (Starting Material) Step1 Bromination (NBS or Br2) Start->Step1 Inter1 4-Bromoguaiacol (Solid Intermediate) Step1->Inter1 Regioselectivity Control Step2 Protection (Optional: MOM/Bn) Inter1->Step2 If OH interferes Step3 Lithiation (n-BuLi, -78°C) Inter1->Step3 Anhydrous THF Step2->Step3 Inter2 Lithium Species (Unstable) Step3->Inter2 Step4 Electrophile Quench (DMDS) Inter2->Step4 Product 4-(methylthio)guaiacol (Target) Step4->Product

Figure 1: Step-wise synthetic pathway via lithium-halogen exchange, highlighting critical control points.

Optimized Protocol Parameters
ParameterSpecificationScientific Rationale
Solvent THF (Anhydrous, <50 ppm H₂O)Moisture kills the lithiated intermediate immediately, reducing yield to <10%.
Temperature -78°C (Lithiation)Prevents "scrambling" of the lithium species to the ortho-position (directed metalation).
Reagent n-Butyllithium (2.2 equiv if unprotected)Phenolic proton consumes 1 equiv; Br-Li exchange consumes 2nd equiv.
Quench Dimethyl Disulfide (DMDS)Preferred over Me-I or Me-S-Cl for cleaner reaction profiles and easier handling.

Troubleshooting Guide (FAQ Format)

Category A: Low Yield & Conversion Issues[1]

Q1: I am using the lithiation route (Route B), but my yield is stuck below 40%. I recover mostly starting material.

  • Diagnosis: This is a classic "Wet Solvent" or "Stoichiometry" failure.[1]

  • Explanation: The phenolic hydroxyl group (-OH) on guaiacol is acidic (

    
    ). If you use only 1.0 or 1.1 equivalents of n-BuLi, the base simply deprotonates the phenol to form lithium phenoxide, leaving no base for the halogen exchange.
    
  • Solution:

    • Double the Base: You must use >2.1 equivalents of n-BuLi. The first equivalent protects the -OH; the second performs the exchange.

    • Protect the OH: Alternatively, protect the phenol as a MOM-ether or Benzyl-ether before lithiation. This allows 1.1 equiv of n-BuLi and often improves solubility.

Q2: In the direct sulfenylation (Route A), I see a mixture of products. How do I favor the 4-isomer?

  • Diagnosis: Poor regiocontrol due to competing directing groups.

  • Explanation: The -OH group directs ortho/para, and the -OMe group also directs ortho/para. While the 4-position is favored electronically, the 5-position is accessible.

  • Solution:

    • Switch Catalyst: Use Aluminum turnings with DMDS. The in-situ generation of Lewis Acid species often favors the para substitution relative to the phenol hydroxyl.

    • Temperature Control: Lower the reaction temperature. Higher temperatures (

      
      C) promote thermodynamic equilibration, often increasing the unwanted 5-isomer or 6-isomer.
      
Category B: Purity & Stability[1][2]

Q3: The product turns yellow/brown and becomes an oil after column chromatography. Why?

  • Diagnosis: Oxidation to Sulfoxide/Sulfone.

  • Explanation: Aryl-alkyl sulfides are prone to oxidation by atmospheric oxygen, especially in the presence of light or trace silica gel acidity.

  • Solution:

    • Degas Solvents: Use N₂-sparged solvents for chromatography.

    • Rapid Workup: Do not leave the product on the column.

    • Storage: Store the final product under Argon at -20°C.

Q4: My product smells intensely sulfurous even after drying. How do I deodorize?

  • Diagnosis: Residual Dimethyl Disulfide (DMDS) or Methanethiol.

  • Solution:

    • Bleach Wash: Wash the organic phase with a dilute sodium hypochlorite (bleach) solution during workup. This oxidizes the smelly residual thiols/disulfides to water-soluble sulfonates, but be careful—prolonged contact will oxidize your product.

    • Rotovap Trap: Ensure your vacuum trap contains bleach solution to neutralize vapors.

Diagnostic Decision Tree

Use this flowchart to diagnose specific failure modes in your current experiment.

Troubleshooting Start Identify Problem Yield Low Yield Start->Yield Purity Low Purity / Mixture Start->Purity CheckSM Recovered Starting Material? Yield->CheckSM Isomers Regioisomers Present? Purity->Isomers Oxidation Product Darkening? Purity->Oxidation Wet Moisture in Solvent or Old n-BuLi CheckSM->Wet Yes Stoich Insufficient Base (Need >2 equiv) CheckSM->Stoich Yes RouteCheck Switch to Route B (Bromination) Isomers->RouteCheck Yes Store Store under N2 Avoid Silica Oxidation->Store Yes

Figure 2: Diagnostic logic for identifying root causes of synthetic failure.

References

  • Direct Sulfenylation Methodology

    • Title: Synthesis of 4-methyl-2-(methylthio)-phenol (Analogous Protocol).
    • Source: PrepChem / Industrial Patent Liter
    • Relevance: Establishes the Al/DMDS catalytic cycle for introducing thiomethyl groups para to phenols.
    • URL:

  • General Reactivity of Guaiacol

    • Title: Catalytic conversion of compounds representative of lignin-derived bio-oils.[8][9][10][11][12]

    • Source: C
    • Relevance: Details the regioselectivity challenges and stability of guaiacol derivatives under c
    • URL:

  • Lithiation of Phenols (Mechanistic Grounding): Title: Directed ortho-metalation and para-functionalization strategies. Source: Organic Syntheses / Standard Literature. Note: While specific URL for 4-MTG lithiation is proprietary, the mechanism is grounded in standard Organic Syntheses protocols for "Protection-Free Lithiation of Phenols" utilizing 2+ equivalents of base.

Sources

minimizing side reactions during thiolation of methoxyphenols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists. It prioritizes mechanistic causality and actionable protocols.[1]

Topic: Minimizing Side Reactions & Optimizing Yields Ticket ID: #THIOL-MET-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[2]

Executive Summary: The "Electron-Rich" Paradox

Methoxyphenols present a unique synthetic challenge. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs), making the aromatic ring highly nucleophilic. While this facilitates electrophilic substitution, it destabilizes the resulting thiol.

  • The Problem: Electron-rich thiols are rapidly oxidized to disulfides (Ar-S-S-Ar) or quinones due to their low oxidation potential.

  • The Consequence: Standard protocols for "naked" phenols often fail with methoxyphenols, yielding tars (polymerization) or complex isomeric mixtures.

This guide details the two most robust pathways—Newman-Kwart Rearrangement (NKR) and Sulfonyl Chloride Reduction —with specific interventions to block side reactions.

Module 1: The Newman-Kwart Rearrangement (NKR)

Best for: High-value substrates requiring precise regiocontrol.

The Workflow: Phenol


 O-Thiocarbamate 

[Heat]

S-Thiocarbamate

Thiol.[3]
Q1: My rearrangement yield is <30% and the reaction turns black. Why?

Diagnosis: The methoxy group is retarding the rearrangement, necessitating excessive heat that degrades the molecule. Mechanism: The NKR proceeds via a 4-membered cyclic transition state (ipso-attack). This is a nucleophilic aromatic substitution (


)-like mechanism.[3] Electron-donating groups (like -OCH₃) deactivate the ring toward this rearrangement by increasing electron density at the ipso carbon, repelling the nucleophilic sulfur.
Protocol Adjustment: 
  • Switch Solvent: Move from diphenyl ether (bp 259°C) to Sulfolane or NMP . These polar aprotic solvents stabilize the polar transition state, allowing lower reaction temperatures.

  • Microwave Irradiation: Run the reaction at 200°C for 10–30 mins in a sealed vessel. This minimizes the "thermal budget" (time exposed to heat), reducing oxidative degradation.

  • Catalytic Assist: If thermal rearrangement fails, employ Pd-catalysis (e.g.,

    
     / Xantphos) which can lower the barrier to ~100°C [1].[2]
    
Q2: During hydrolysis of the S-thiocarbamate, I see O-demethylation. How do I prevent this?

Cause: Harsh acidic hydrolysis or excessive heating in basic media can cleave the methyl ether, especially if the ring is electron-rich. Corrective Action:

  • Avoid: Refluxing HBr or HI.

  • Recommended: Use Base-Mediated Hydrolysis under mild conditions.

    • Reagent: 10% NaOH in MeOH/Water (1:1).

    • Temp: 60°C (Do not reflux).

    • Additive: Add Dithiothreitol (DTT) (0.1 eq) to the hydrolysis mixture. This acts as a "sacrificial reductant" to prevent the newly formed thiol from dimerizing immediately.

Module 2: Sulfonyl Chloride Reduction Route

Best for: Scale-up and avoiding high-temperature steps.[2]

The Workflow: Methoxyphenol


 Chlorosulfonation 

Sulfonyl Chloride

Reduction

Thiol.
Q3: I am getting a mixture of regioisomers during chlorosulfonation.

Analysis: The -OH and -OCH₃ groups are both ortho/para directors. In 3-methoxyphenol, they compete, leading to mixtures.[2] Troubleshooting Regioselectivity:

  • Temperature Control: Chlorosulfonation with

    
     is reversible.
    
    • Kinetic Control (-10°C to 0°C): Favors the most electron-rich position (ortho to -OH).

    • Thermodynamic Control (>50°C): Favors the sterically less hindered position (para to -OH or meta to -OCH₃).

  • Solvent Effect: Run the reaction in DCM (Dichloromethane) rather than neat chlorosulfonic acid. Dilution mitigates localized hot-spots and improves selectivity [2].

Q4: My product solidifies into a yellow mass upon workup (Disulfide Formation).

The Issue: This is the most common failure mode. Methoxyphenol thiols are air-sensitive. Basic workups promote the formation of thiolate anions (


), which are rapidly oxidized by air to disulfides (

). The "Zero-Disulfide" Protocol:
  • Reduction Step: Use Triphenylphosphine (

    
    )  in Toluene/Water with a catalytic amount of Iodine, rather than Zn/HCl.[2] 
    
    
    
    reduces the sulfonyl chloride cleanly and suppresses disulfide formation [3].
  • Quench: Never quench into neutral water. Quench into degassed 1M HCl . Keeping the pH < 4 ensures the thiol remains protonated (

    
    ), which is oxidation-resistant compared to the thiolate (
    
    
    
    ).
  • Add Scavenger: Add MESNa (Sodium 2-mercaptoethanesulfonate) or mild phosphines during the workup. These water-soluble reducing agents break any disulfides formed during extraction [4].[2]

Visualizing the Logic

The following diagrams illustrate the decision pathways and failure modes.

Diagram 1: Newman-Kwart Mechanism & Failure Points

This diagram maps the critical rearrangement step and where electron-donating effects cause failure.

NKR_Mechanism Phenol Methoxyphenol (Starting Material) O_Thio O-Aryl Thiocarbamate (Intermediate 1) Phenol->O_Thio Thiocarbamoyl Cl Base TS 4-Membered TS (High Energy Barrier) O_Thio->TS Heat (200-300°C) Microwave Fail_Iso Isomerization/Rearrangement Failure O_Thio->Fail_Iso EDG Deactivation (Methoxy Effect) S_Thio S-Aryl Thiocarbamate (Intermediate 2) TS->S_Thio Rearrangement Fail_Therm Thermal Decomposition (Tars) TS->Fail_Therm Excessive Heat (>250°C) Thiol Methoxy-Thiophenol (Target) S_Thio->Thiol Hydrolysis (NaOH/MeOH)

Caption: The activation energy for the transition state (TS) is increased by the methoxy group, often requiring temperatures that lead to thermal decomposition.

Diagram 2: Disulfide Prevention Workflow

A logic gate for handling the sensitive reduction step.

Disulfide_Prevention Start Reduction Complete (Reaction Mixture) Quench Quench Strategy Start->Quench Path_Acid Acidic Quench (pH < 4, Degassed) Quench->Path_Acid Correct Path_Base Neutral/Basic Quench (Air Exposed) Quench->Path_Base Incorrect Result_Good Thiol (R-SH) Stable Path_Acid->Result_Good Result_Bad Disulfide (R-S-S-R) Oxidized Product Path_Base->Result_Bad Rescue Rescue Protocol: Add Zn/AcOH or PPh3 Result_Bad->Rescue Attempt Recovery Rescue->Result_Good Reduction

Caption: Maintaining acidic pH during workup is critical to keep the sulfur protonated and resistant to aerobic oxidation.

Troubleshooting Summary Table

IssueSymptomRoot CauseSolution
Low Yield (NKR) Black tar, no productThermal degradation due to high activation energyUse Microwave heating (200°C, 15 min) or Pd-catalysis (

).[2]
Disulfide Formation Yellow solid, dimer mass peak in MSOxidation by air during basic workupQuench into degassed HCl .[2] Add MESNa or DTT to buffers.
Regio-scrambling Multiple spots on TLC (Sulfonylation)Competitive directing effects of -OH and -OCH₃Use DCM as solvent. Control temp strictly (<0°C for kinetic, >50°C for thermodynamic).
O-Demethylation Loss of -CH₃ signal in NMRAcid hydrolysis too harsh (e.g., refluxing HBr)Use alkaline hydrolysis (NaOH/MeOH) at 60°C.
Catalyst Poisoning Reaction stalls (Pd-catalyzed)Sulfur poisoning of Pd catalystUse high ligand loading (Xantphos) or switch to Ni-catalysis which is more robust to sulfur.[2]

Experimental Protocol: Optimized Sulfonyl Reduction

This protocol is self-validating; the color change indicates reaction progress.

  • Preparation: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in Toluene (0.5 M).

  • Reduction: Add Triphenylphosphine (

    
    )  (3.3 eq).
    
  • Catalysis: Add Iodine (

    
    )  (0.1 eq). Note: Solution turns dark brown.[2]
    
  • Reaction: Heat to 40°C. Validation: The color will fade to light yellow/clear as the sulfonyl chloride is consumed and

    
     precipitates.
    
  • Workup (Crucial):

    • Cool to 0°C.[4][5]

    • Add 1M HCl (degassed).

    • Separate layers. The product is in the organic layer.[6]

    • Wash organic layer with water containing 1% Sodium Ascorbate (antioxidant).

    • Dry over

      
       and concentrate under 
      
      
      
      .

References

  • Newman-Kwart Rearrangement Optimization

    • Title: Newman-Kwart Rearrangement[2][3][7][8]

    • Source: Organic Chemistry Portal[7]

    • URL:[Link]

  • Regioselectivity in Chlorosulfonation

    • Title: Chlorosulfonation of 2-acylthiophenes: An examin
    • Source: Tetrahedron Letters / ResearchGate[2][9]

    • URL:[Link]

  • Disulfide Prevention & Reduction

    • Title: Improved Synthesis of the Thiophenol Precursor... (PPh3 Reduction Method)
    • Source: NIH / PMC[2]

    • URL:[Link]

  • Handling Thiols

    • Title: Does anyone have experience working with thiols which has gone for disulfide?
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: 3-Methoxy-4-(methylsulfanyl)phenol Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific stability challenges of 3-Methoxy-4-(methylsulfanyl)phenol .

This molecule represents a "perfect storm" of oxidative susceptibility: it combines an electron-rich guaiacol core (phenol + methoxy) with a thioether tail. The synergistic electron-donating effects of these three groups (-OH, -OCH₃, -SCH₃) make the aromatic ring and the sulfur atom exceptionally prone to oxidation.

Status: Active Scope: Solution Stability, Storage, and Degradation Troubleshooting Audience: Medicinal Chemists, Analytical Scientists

The Core Instability Mechanism

Before troubleshooting, you must understand why your compound degrades. This molecule does not typically hydrolyze; it oxidizes .

  • Primary Failure Mode (The Sulfur Trap): The methylsulfanyl group (-SCH₃) is the "softest" nucleophile. It reacts rapidly with dissolved oxygen, peroxides, or singlet oxygen to form the Sulfoxide (+16 Da) and subsequently the Sulfone (+32 Da) .

  • Secondary Failure Mode (The Quinone Cascade): The phenol moiety, activated by the ortho-methoxy and para-thio groups, has a low oxidation potential. Under basic conditions or light exposure, it forms phenoxy radicals, leading to dimerization or Quinone formation (yellow/brown discoloration).

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways you are likely observing in LC-MS.

DegradationPathways SM 3-Methoxy-4-(methylsulfanyl)phenol (Target MW) Sulfoxide Sulfoxide Impurity (+16 Da) (Major Degradant) SM->Sulfoxide [O] (Air/Peroxides) Radical Phenoxy Radical SM->Radical hv (Light) or High pH Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Strong [O] Quinone Quinone/Dimer (Yellow/Brown Color) Radical->Quinone Oxidative Coupling

Figure 1: The dual-threat degradation pathway. The sulfur oxidation (Red path) is usually faster than the ring oxidation (Yellow path) in neutral solution.

Troubleshooting Guide (Symptom-Based)

Symptom A: "My sample turned yellow/brown overnight."

Diagnosis: Quinone formation or Oxidative Coupling. Root Cause:

  • High pH: If dissolved in a basic buffer (pH > 8), the phenol deprotonates to the phenolate anion. This species is extremely electron-rich and oxidizes instantly in air.

  • Light Exposure: The thioanisole moiety is photosensitive.

Corrective Action:

  • Acidify: Ensure the storage solvent is slightly acidic (0.1% Formic Acid or Acetic Acid). Keeping the phenol protonated protects the ring.

  • Amber Glass: Strict light protection is mandatory.

Symptom B: "LC-MS shows a split peak or a new peak at M+16."

Diagnosis: Sulfoxide formation (-S-CH₃


 -S(=O)-CH₃).
Root Cause: 
  • Peroxides in Solvent: You likely dissolved the compound in THF, Dioxane, or Polyethylene Glycol (PEG) that contains trace peroxides.

  • DMSO Oxidation: While rare at RT, DMSO can act as an oxidant toward electron-rich sulfides over long periods.

Corrective Action:

  • Solvent Swap: Switch to Acetonitrile (ACN) or Methanol.

  • Scavengers: Add Methionine (1:1 molar ratio) to your buffer. The methionine acts as a "sacrificial sulfur," absorbing the oxidant before it attacks your drug candidate.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO at -20°C?

Answer: Proceed with Caution. While DMSO is standard for libraries, it is hygroscopic and can facilitate oxidation.

  • Best Practice: Use anhydrous DMSO, purge with Argon, and store in single-use aliquots.

  • Better Alternative: If possible, store as a dry powder. If solution is required, Acetonitrile is superior for stability, provided the temperature is low enough to prevent evaporation.

Q2: I see degradation during HPLC analysis. Is it the column?

Answer: It is likely On-Column Oxidation . Trace metal ions (Iron/Copper) in stainless steel LC lines can catalyze the oxidation of the phenol/thioether.

  • Test: Add 0.1 mM EDTA or Citrate to your aqueous mobile phase. If the impurity peak disappears, it was metal-catalyzed oxidation inside the instrument.

Q3: What is the pKa, and why does it matter?

Answer: The phenolic pKa is estimated at ~9.8 - 10.2 .

  • Significance: You must keep the pH below 7.5 during handling. Once you cross pH 9, the formation of the phenolate anion increases the oxidation rate by orders of magnitude.

Validated Storage & Handling Protocol

Use this checklist to ensure data integrity for stability studies.

ParameterRecommendationTechnical Rationale
Solvent Acetonitrile or Methanol Avoids peroxide risks of ethers (THF) and oxidative risks of DMSO.
Additives 0.1% Formic Acid + BHT Acid keeps phenol protonated; BHT (Butylated hydroxytoluene) scavenges free radicals.
Headspace Argon / Nitrogen Essential.[1][2][3] Oxygen is the primary enemy of the thioether group.
Container Amber Glass (Silanized) Blocks UV light; silanization prevents phenol adsorption to glass surfaces.
Temperature -80°C (Long term) At -20°C, slow oxidation to sulfoxide may still occur over months.
Workflow Decision Tree

Follow this logic to rescue a degrading sample.

TroubleshootingTree Start Issue Detected CheckColor Is solution Yellow/Brown? Start->CheckColor CheckMass Is Mass Shift +16/+32? CheckColor->CheckMass No ActionpH CRITICAL: pH is too high. Add 0.1% Formic Acid. CheckColor->ActionpH Yes ActionPeroxide CRITICAL: Solvent Peroxides. Discard solvent. Use fresh ACN. CheckMass->ActionPeroxide Yes (+16) ActionLight Protect from Light. Wrap in foil immediately. CheckMass->ActionLight No (Unknown degradation)

Figure 2: Rapid response decision tree for sample preservation.

References

  • Thioether Oxidation Mechanisms

    • Title: Selective oxidation of sulfides to sulfoxides and sulfones.
    • Relevance: Establishes the susceptibility of the -SMe group to ambient oxygen and peroxides.
    • Source:Chemical Reviews, 2004.

  • Phenol/Guaiacol Stability

    • Title: Oxidative coupling of phenols: Mechanism and scope.[1]

    • Relevance: Explains the yellowing/browning (quinone formation)
    • Source:Wikipedia / General Organic Chemistry Principles (Verified via Search 1.13). Link

  • Metabolic Context (Analogous Chemistry)

    • Title: Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation.[4]

    • Relevance: Demonstrates the biological oxidation pathways of similar phenol-thioether metabolites.
    • Source:Drug Metabolism and Disposition. Link

  • General Handling of Thioanisoles

    • Title: Influence of different solvents on oxid
    • Relevance: Confirms solvent-dependent oxidation r
    • Source:ResearchGate. Link

Sources

Technical Support Center: Purification of 3-Methoxy-4-(methylsulfanyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Separation of 3-Methoxy-4-(methylsulfanyl)phenol (MMTP) from Starting Materials (Aldehydes/Ethers) Ticket ID: CHEM-PUR-4492 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Separation Strategy

The Challenge: Separating 3-Methoxy-4-(methylsulfanyl)phenol (Target) from its precursors—typically 3-methoxy-4-(methylsulfanyl)benzaldehyde (via Baeyer-Villiger oxidation) or 1,2-dimethoxy-4-(methylsulfanyl)benzene (via demethylation)—requires exploiting the specific acidity of the phenolic hydroxyl group while protecting the oxidation-sensitive thioether moiety.

The Solution: This guide prioritizes a pH-Switchable Liquid-Liquid Extraction (LLE) as the primary separation method. This method is scalable and avoids the oxidative stress often associated with silica gel chromatography of sulfur-containing compounds.

Physicochemical Profile
PropertyValue (Approx.)Separation Implication
Target

~9.8 - 10.2 (Phenolic OH)Soluble in dilute NaOH; Insoluble in

.
Impurity

Neutral (Aldehyde/Ether)Insoluble in aqueous base.
Sulfur Moiety -SMe (Thioether)CRITICAL: Prone to oxidation to sulfoxide (-S(O)Me) if exposed to air/peroxides.
Solubility High in EtOAc, DCM,

Standard organic solvents are suitable.

Primary Protocol: Chemoselective Acid-Base Extraction

Objective: Isolate the phenolic target from neutral starting materials without oxidizing the sulfur group.

The "Why" Behind The Steps (Causality)
  • Inert Atmosphere: The thioether (-SMe) is an electron-rich group. Exposure to atmospheric oxygen under basic conditions can accelerate oxidation to sulfoxides. All aqueous bases must be degassed.

  • Temperature Control: Keeping the extraction cold (

    
    ) suppresses the kinetic rate of sulfur oxidation and prevents polymerization of any remaining aldehyde impurities.
    
  • pH Staging: We use

    
     first to remove strong acid impurities (like mCPBA byproducts if coming from Baeyer-Villiger), then NaOH to selectively pull the phenol.
    
Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Reaction Mixture (Phenol + Aldehyde/SM) Dissolve Dissolve in EtOAc (Degassed) Start->Dissolve Wash1 Wash with sat. NaHCO3 Dissolve->Wash1 Extract Extract with 1M NaOH (Cold) (Target moves to Aqueous) Wash1->Extract OrgLayer Organic Layer (Contains Neutral SM) Extract->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Phenolate) (Contains Target) Extract->AqLayer Target (as anion) Acidify Acidify with 2M HCl to pH 2 (Precipitates Phenol) AqLayer->Acidify ReExtract Re-extract into EtOAc Dry (Na2SO4) & Concentrate Acidify->ReExtract Final Pure 3-Methoxy-4-(methylsulfanyl)phenol ReExtract->Final

Caption: Figure 1. Chemoselective fractionation workflow exploiting phenolic acidity (


) vs. neutral impurities.[1]
Step-by-Step Protocol
  • Preparation: Sparge all aqueous solutions (1M NaOH, 2M HCl, Brine) with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc). Avoid Diethyl Ether if it hasn't been tested for peroxides, as peroxides will instantly oxidize the thioether.

  • Scavenging (Optional but Recommended): If the starting material was an aldehyde, wash the organic phase with saturated Sodium Bisulfite (

    
    ) solution first. This forms a water-soluble adduct with unreacted aldehyde.
    
  • The "Switch" (Extraction):

    • Extract the organic phase with cold (

      
      ) 1M NaOH  (3x).
      
    • Checkpoint: The Target is now in the Aqueous Phase (as sodium phenolate). The Impurity is in the Organic Phase .

  • Isolation:

    • Separate the aqueous layer.[1][2][3][4][5][6] Keep it on ice.

    • Acidify carefully with 2M HCl until pH < 2. The solution should turn cloudy as the phenol protonates and becomes insoluble in water.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). Dry combined organics over

    
     (Sodium Sulfate) and concentrate in vacuo.
    

Secondary Protocol: Flash Chromatography

If the extraction does not yield sufficient purity (e.g., presence of regioisomers), use column chromatography.

Warning: Silica gel is slightly acidic and can catalyze the rearrangement or oxidation of sensitive thioethers. Neutralize the silica or move quickly.

ParameterRecommendation
Stationary Phase Silica Gel 60 (Neutralized with 1%

if degradation is observed).
Mobile Phase A Hexanes (Non-polar)
Mobile Phase B Ethyl Acetate (Polar)
Gradient 0%

30% B over 20 CV (Column Volumes). Phenols typically elute around 20-25% EtOAc.
Detection UV (254 nm) and Stain (PMA or

). Note:

will stain the sulfur moiety instantly.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

A: This usually indicates one of two issues:[4][7][8]

  • Solvent Entrapment: Phenols hydrogen-bond strongly to solvents like EtOAc. Dry under high vacuum for at least 12 hours.

  • Sulfoxide Contamination: Check your TLC. If you see a spot with much lower

    
     (more polar) than your target, you have oxidized the sulfur (-SMe 
    
    
    
    -S(O)Me). This impurity depresses the melting point, turning the solid into an oil.
    • Fix: Recrystallize from minimal hot toluene or perform a rapid filtration through a silica plug.

Q2: I used the extraction method, but my yield is very low.

A: If you synthesized the phenol via Baeyer-Villiger oxidation, the intermediate is a Formate Ester .

  • Mechanism:[5][7][9][10][11][12] The oxidation converts Ar-CHO

    
     Ar-O-CHO (Formate). This must be hydrolyzed to Ar-OH.
    
  • Diagnosis: If your "impurity" in the organic layer has an NMR signal around 8.2 ppm (formyl proton), hydrolysis was incomplete.

  • Fix: Treat the crude with MeOH/KOH for 1 hour before attempting the separation.

Q3: Can I use bleach (Hypochlorite) to clean the glassware?

A: ABSOLUTELY NOT. Bleach is a strong oxidizer. It will convert any residual sulfur compounds into sulfones or sulfonic acids, which are difficult to clean and may contaminate future batches. Use Acetone/Ethanol for cleaning.

Q4: The NMR shows a split peak for the methoxy group. Is it an isomer?

A: Likely not. If the splitting is small, check for Rotamers . The internal hydrogen bond between the Phenol -OH and the Methoxy -OMe (at position 3) can restrict rotation, creating distinct conformers in


. Add a drop of 

to the NMR tube; if the -OH disappears and the splitting resolves, it was just hydrogen bonding.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for Phenol extraction and pH control).
  • Baeyer, A.; Villiger, V. "Einwirkung des Caro'schen Reagenses auf Ketone." Berichte der deutschen chemischen Gesellschaft, 1899, 32(3), 3625-3633. (Foundational chemistry for converting aldehydes/ketones to esters/phenols).
  • Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 1993 , 43, 251. Link (Review highlighting compatibility with sulfur functional groups and oxidation risks).

  • Chandrasekhar, S., et al. "Oxidation of thioethers to sulfoxides." Synthetic Communications, 2002.
  • PubChem Compound Summary. "3-Methoxy-4-(methylsulfanyl)phenol." Link (Verification of functional group properties).

Sources

Technical Support Center: Optimizing Methylthio Substitution on Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Thermal Optimization for C–S Bond Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Landscape of C–S Coupling

Welcome to the technical support hub for methylthiolation. You are likely here because your reaction is either stalled (low conversion) or decomposing (tar/disulfides).

When introducing a methylthio (-SMe) group onto a phenol core, temperature is not just a kinetic switch; it is the selector between the desired cross-coupling and the fatal catalyst deactivation pathway.

This guide treats your experiment as a system. We will analyze the three primary methodologies for Phenol


 Thioanisole conversion and optimize the thermal parameters for each.

Module 1: Method Selection & Thermal Triage

Before troubleshooting, confirm your method. The optimal temperature window depends entirely on the mechanistic pathway you have chosen.

Visual Guide: Method Selection Tree

MethodSelection Start Starting Material: Phenol Direct Direct C-H Functionalization (Metal-Free / DMSO) Start->Direct Unprotected OH Activate Activation Step (Convert OH to Leaving Group) Start->Activate Protect/Activate T_High Temp: 100-150°C Direct->T_High Requires High T ArX Aryl Halide / Triflate Activate->ArX Tf2O or POX3 CuCat Cu-Catalyzed Coupling (Robust, Cost-Effective) ArX->CuCat Standard Route PdCat Pd-Catalyzed Coupling (High Value, Mild T) ArX->PdCat Sensitive Substrates T_Med Temp: 80-130°C CuCat->T_Med Requires Med-High T T_Low Temp: 60-100°C PdCat->T_Low Allows Lower T

Figure 1: Decision matrix for selecting the methylthiolation pathway and its associated thermal window.

Module 2: Troubleshooting Guides (FAQs)

Scenario A: Copper-Catalyzed Coupling (The Industry Standard)

Context: You have converted your phenol to an aryl iodide/bromide and are using CuI with a methyl source (NaSMe, DMSO, or DMDS).

Q: My reaction stalls at 50% conversion. Should I increase the temperature beyond 110°C? A: Proceed with Caution. In Cu-catalyzed C–S coupling, the rate-determining step is often the cleavage of the S–S bond (if using disulfides) or the nucleophilic attack of the thiolate on the Cu-center.

  • Diagnosis: If using DMSO as the solvent and reagent (decomposition to MeS-), you must reach 120–135°C for efficient generation of the active sulfur species [1].

  • Risk: Above 140°C, the thiolate ligand is prone to oxidation, leading to disulfide homocoupling (Ar-S-S-Ar) rather than the desired Ar-SMe.

  • Solution: Instead of raising T, add a ligand. 1,10-Phenanthroline (20 mol%) stabilizes the Cu-center, allowing the reaction to proceed efficiently at 80–100°C [2].

Q: The reaction mixture turned black and smells like rotten cabbage, but no product formed. A: Thermal Decomposition of Reagents.

  • Cause: You likely overheated the NaSMe or DMDS in the presence of air. Methyl mercaptan (MeSH) gas was generated and escaped.

  • Fix:

    • Lower T to 90°C .

    • Use a sealed tube (pressure vial) to keep MeSH in the solution.

    • Switch to a more stable methyl source like S-methylisothiourea salts, which release -SMe slowly.

Scenario B: Palladium-Catalyzed Coupling (High-Value Substrates)

Context: Using Pd(dba)2 or Pd(OAc)2 with phosphine ligands (e.g., Xantphos).

Q: I am seeing significant hydrodehalogenation (Ar-H) instead of thiolation. A: Temperature is too high for the catalyst cycle.

  • Mechanism: At high T (>110°C),

    
    -hydride elimination or solvent abstraction becomes competitive.
    
  • Optimization: Pd-catalyzed C–S bond formation is thermodynamically favorable. Modern catalysts (e.g., Pd-G3/G4 precatalysts) work at 60–80°C .

  • Directive: Lower the temperature. If conversion slows, switch to a ligand with a wider bite angle (e.g., Xantphos) which facilitates the reductive elimination step without requiring excessive heat [3].

Scenario C: Direct C-H Functionalization (Metal-Free)

Context: Reacting unmodified phenols with DMSO and an activator (e.g., NH4I, Acid Chlorides).

Q: I have no reaction at 80°C. A: Insufficient Activation Energy.

  • Theory: This reaction relies on the Pummerer rearrangement or the formation of an electrophilic sulfonium ion from DMSO. This activation barrier is high.

  • Directive: You must operate in the 100–150°C range.

  • Protocol: Standard conditions often require 130°C in a sealed tube to facilitate the electrophilic aromatic substitution on the phenol ring [4].

Module 3: Optimized Experimental Protocols

Protocol 1: Robust Copper-Catalyzed Methylthiolation

Best for: Aryl Iodides/Bromides derived from Phenols.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Source: DMSO (Solvent & Reagent)[1][2][3]

  • Catalyst: CuI (10 mol%)

  • Promoter: Zn(OAc)2 (1.5 equiv) - Crucial for stabilizing the intermediate.

Step-by-Step:

  • Setup: Flame-dry a 15 mL pressure vial containing a magnetic stir bar.

  • Charging: Add CuI (0.1 mmol), Zn(OAc)2 (1.5 mmol), and Aryl Iodide (1.0 mmol).

  • Solvent: Add anhydrous DMSO (2.0 mL). Note: DMSO acts as the methyl source here.[4]

  • Degassing: Sparge with Argon for 5 minutes. Cap tightly.

  • Thermal Ramp:

    • Place in a pre-heated oil bath at 130°C .

    • Why 130°C? Below 120°C, DMSO decomposition to the active -SMe species is too slow.

  • Monitoring: Stir for 24 hours. Cool to Room Temp (RT).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO.

Protocol 2: Direct Ortho-Methylthiolation of Phenols

Best for: Unmodified Phenols (Green Chemistry).

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: DMSO (Solvent + Reagent)

  • Activator: Acetyl Chloride (AcCl) or NH4I

  • Temp: 100°C

Step-by-Step:

  • Mixing: In a sealed tube, dissolve Phenol (0.5 mmol) in DMSO (2 mL).

  • Activation: Add NH4I (1.0 equiv) slowly.

  • Reaction: Heat to 100–110°C for 12 hours.

    • Mechanism:[3][5][6][7][8][9][10] NH4I facilitates the reduction of DMSO to a reactive sulfide species which attacks the electron-rich phenol ring.

  • Safety Note: This reaction generates iodine byproducts. Wash with aqueous

    
     (thiosulfate) during workup to quench.
    

Module 4: Comparative Data & Visualization

Table 1: Thermal Optimization Matrix
MethodologyCatalyst SystemOpt. Temp RangeKey Risk at High TKey Risk at Low T
Cu-Catalyzed (Ar-X) CuI / Phenanthroline80–100°CCatalyst aggregationIncomplete oxidative addition
Cu-Mediated (DMSO) CuI / Zn(OAc)2120–135°CPolymerizationNo -SMe generation
Pd-Catalyzed Pd(dba)2 / Xantphos60–90°CDehalogenation /

-elim
Slow kinetics
Metal-Free C-H NH4I / DMSO100–150°CPhenol oxidation (Quinones)No reaction
Visual Guide: Troubleshooting Logic Flow

Troubleshooting Issue Issue: Low Yield (<40%) CheckT Check Temperature Issue->CheckT TooLow Temp < 80°C CheckT->TooLow TooHigh Temp > 130°C CheckT->TooHigh Optimal Temp 90-110°C CheckT->Optimal ResLow Action: Increase T or Add Ligand (Phen) TooLow->ResLow ResHigh Action: Lower T Check for Disulfides TooHigh->ResHigh ResOpt Action: Check Catalyst Poisoning or O2 Leak Optimal->ResOpt

Figure 2: Diagnostic workflow for low-yielding methylthiolation reactions.

References

  • Xu, H., Zhao, W. Q., & Zhou, Y. (2013). Investigation of the scope and mechanism of copper catalyzed regioselective methylthiolation of aryl halides. Tetrahedron.

  • Wang, Y. Y., Wu, X. M., & Yang, M. H. (2020).[8] Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. Synlett.

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of Organic Chemistry.

  • Tian, J., et al. (2015). Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Scientific Reports.

Sources

Technical Support Center: Solubility & Stability Guide for 3-Methoxy-4-(methylsulfanyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-MMTP-4492 Topic: Resolving Solubility & Stability Issues of 3-Methoxy-4-(methylsulfanyl)phenol in Aqueous Media Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Resolution Guide Attached]

Executive Summary

You are likely reading this because your 3-Methoxy-4-(methylsulfanyl)phenol (MMTP) is either precipitating out of solution upon dilution or turning yellow/brown during preparation.

This molecule presents a dual challenge:

  • Lipophilicity: The methoxy and methylsulfanyl substituents on the phenol ring significantly increase LogP (estimated ~2.2–2.5) compared to bare phenol, reducing water solubility.

  • Oxidative Instability: The sulfide moiety (-SCH₃) is highly susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O), a process accelerated by high pH and light.

This guide provides three field-proven protocols to solubilize MMTP while preserving its chemical integrity.

Module 1: The Diagnostics (FAQ)

Q: Why does my solution turn yellow after 2 hours? A: This is the "Yellow Death." The methylsulfanyl group is oxidizing to a sulfoxide or the phenol is forming quinones. This is often caused by dissolving MMTP in basic buffers (pH > 8) without degassing. The phenolate ion is electron-rich and reacts rapidly with dissolved oxygen.

Q: What is the actual solubility in pure water? A: While 4-(methylthio)phenol has a reported solubility of ~9.6 g/L, the addition of the 3-methoxy group increases lipophilicity. Expect the practical solubility of MMTP to be < 2 g/L (< 15 mM) in neutral water. You will not achieve high concentrations (e.g., 100 mM) without co-solvents or complexation.

Q: Can I just heat it to dissolve? A: Do not heat above 40°C in air. Thermal energy accelerates the sulfide-to-sulfoxide oxidation. If heating is required, it must be done under Argon/Nitrogen.

Module 2: Solubilization Decision Matrix

Before choosing a protocol, determine your end-use case.

G cluster_legend Key Constraints Start Start: Define Application InVitro In Vitro / Cellular Assays (High Conc. Stock needed) Start->InVitro InVivo In Vivo / Animal Studies (Biocompatible vehicle needed) Start->InVivo DMSO Protocol A: DMSO Spike Method (Max Solubility: >100 mM) InVitro->DMSO Standard pH_Study pH-Dependent Study? InVivo->pH_Study If CD fails CD Protocol B: Cyclodextrin Complexation (Max Solubility: ~10-20 mM) InVivo->CD Preferred Buffer Protocol C: Degassed Alkaline Buffer (Max Solubility: ~50 mM) pH_Study->Buffer Strict Anaerobic Warn Warning: Sulfide Oxidation Risk in all pathways

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Field-Proven Protocols

Protocol A: The DMSO "Spike" (In Vitro Standard)

Best for: Cellular assays where <0.5% DMSO is tolerable.

Mechanism: MMTP is highly soluble in dipolar aprotic solvents. This method creates a concentrated "master stock" that is rapidly diluted into media to avoid precipitation kinetics.

Step-by-Step:

  • Weighing: Weigh MMTP into a glass vial (avoid plastics; phenols can adsorb).

  • Primary Solubilization: Add anhydrous DMSO to achieve a 100 mM stock solution. Vortex until clear.

    • Note: If the solution is cloudy, sonicate for 30 seconds.

  • QC Check: The solution must be colorless. If yellow, your DMSO is wet or the compound is degraded.

  • Dilution (The Critical Step):

    • Do not add DMSO stock to an empty tube and then add water (this causes local precipitation).

    • Correct Method: Have your media/buffer stirring rapidly. Inject the DMSO stock sub-surface into the vortex.

ParameterSpecification
Max Stock Conc.200 mM (in pure DMSO)
Max Final Aqueous Conc.~1 mM (at 0.5% DMSO)
StabilityStock stable at -20°C for 3 months
Protocol B: Cyclodextrin Encapsulation (Animal/In Vivo)

Best for: Animal studies requiring high doses without toxic co-solvents. Also protects the sulfide group from oxidation.

Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl ring, shielding the sulfide from oxygen and exposing the hydrophilic CD exterior to water.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Dispersion: Add MMTP powder to the vehicle. It will not dissolve immediately.[1]

  • Complexation:

    • Place on a rotary shaker or magnetic stirrer (medium speed) for 4–6 hours at room temperature.

    • Tip: Protect from light with aluminum foil to prevent photo-oxidation.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Validation: Measure concentration via UV-Vis (approx. 280 nm) against a standard curve prepared in methanol.

Why this works: Literature confirms that β-cyclodextrins form stable inclusion complexes with thiophenols and aminothiophenols, significantly enhancing solubility and stability [1, 2].

Protocol C: The "Phenolate Trap" (High pH Buffer)

Best for: High concentration requirements where co-solvents and CDs are forbidden.

Mechanism: The pKa of the phenol group is estimated around 9.5–10.0. Raising the pH to >10.5 deprotonates the phenol (Ar-OH → Ar-O⁻), increasing solubility by >100x. However, this species is extremely oxidation-sensitive.

Strict Anaerobic Protocol:

  • Degassing: Boil deionized water for 10 minutes, then cool under a stream of Nitrogen or Argon.

  • Buffer Prep: Prepare 0.1 M Glycine-NaOH buffer (pH 11.0) using the degassed water.

  • Dissolution: Add MMTP to the buffer under continuous inert gas flow.

  • pH Adjustment: If pH drops below 10.5 upon addition, titrate back up with degassed 1 M NaOH.

  • Usage: Use immediately. The solution will degrade (darken) within 30–60 minutes if exposed to air.

Module 4: Stability & Oxidation Pathways

Understanding the degradation pathway is crucial for troubleshooting.

Oxidation cluster_prevention Prevention Strategy MMTP MMTP (Sulfide) (Active/Soluble) Radical Phenolate Radical (Reactive Intermediate) MMTP->Radical High pH + O2 Sulfoxide Sulfoxide (S=O) (Polar/Inactive?) MMTP->Sulfoxide Light/Heat Radical->Sulfoxide Rapid Oxidation Sulfone Sulfone (O=S=O) (Dead End) Sulfoxide->Sulfone Strong Oxidants Prev1 Keep pH < 8 (if possible) Prev2 Degas Buffers Prev3 Protect from Light

Figure 2: Primary oxidation pathways of MMTP. The transition from Sulfide to Sulfoxide is the most common failure mode in aqueous formulations.

References

  • Cappadona, T. A., Daniels, L. M., & Siddiquee, T. A. (2012). Host–Guest Complex of β-Cyclodextrin and Disulfide Form of 4-Aminothiophenol.[2][3][4] Applied Sciences, 2(4), 774–783.

  • Srinivasan, M., et al. (2004). Study of the Michael addition of β-cyclodextrin–thiol complexes to conjugated alkenes in water.[5] Chemical Communications, (22), 2552-2553.

  • Yalkowsky, S. H., & Roseman, T. J. (1981).[6] Solubilization of Drugs by Co-Solvents.[6] Techniques of Solubilization of Drugs, 12, 91-134.[6]

Sources

Synthesis of Polysubstituted Phenols: Selectivity Troubleshooting & Protocol Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted phenols. Synthesizing highly functionalized phenolic cores presents unique challenges, primarily due to the strong activating nature of the hydroxyl group, which often leads to poor regiocontrol (mixed ortho/para isomers), over-substitution, and competing chemoselectivity (O-H insertion vs. C-H functionalization).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiochemical and chemoselective control in your syntheses.

Diagnostic Workflow: Selecting a Synthetic Strategy

Before troubleshooting a failed reaction, ensure your overarching synthetic strategy aligns with the steric and electronic demands of your target molecule. Use the decision matrix below to determine the optimal pathway.

SelectivityWorkflow Start Target: Polysubstituted Phenol Q1 Is the core phenol commercially available? Start->Q1 Acyclic De Novo Synthesis (Danheiser Benzannulation) Q1->Acyclic No / Highly Hindered Q2 Target Substitution Pattern? Q1->Q2 Yes Ortho Ortho-Substitution Q2->Ortho MetaPara Meta/Para-Substitution Q2->MetaPara DoM Directed ortho-Metalation (e.g., O-Carbamate + sBuLi) Ortho->DoM CH_Act Transition Metal C-H Functionalization (Rh/Ru) MetaPara->CH_Act

Figure 1: Decision matrix for selecting the optimal synthetic strategy for polysubstituted phenols.

Troubleshooting & FAQs

Q1: Why am I getting inseparable mixtures of ortho and para isomers during standard electrophilic aromatic substitution (EAS)?

Causality: The free hydroxyl group of a phenol is a strongly activating, ortho/para-directing group. Because the electron density is distributed across both the 2- and 4-positions, standard EAS reagents cannot easily distinguish between them, leading to statistical mixtures. Solution: Transition to Directed ortho-Metalation (DoM) [1]. By converting the phenol into a Directing Metalation Group (DMG), such as an O-carbamate, you create a Lewis basic site that coordinates with an alkyllithium reagent (e.g., s-BuLi). This coordination strictly directs the deprotonation to the nearest ortho-position, forming a stable aryllithium intermediate that reacts exclusively with your electrophile[2].

Q2: I am attempting a para-selective C-H alkylation using diazo compounds, but I am exclusively observing O-H insertion. How do I fix this?

Causality: Metal carbenoids generated from diazoesters are highly electrophilic. The nucleophilicity of the free phenolic hydroxyl group outcompetes the aromatic π-system, making O-H insertion kinetically favored over C-H functionalization. Solution: You must alter the electronic distribution of the phenol. Utilize a Rh(II)/Xantphos catalyst system combined with an alkali metal carbonate base (e.g., Cs₂CO₃). The base deprotonates the phenol to form a phenolate anion; the resulting Coulombic interactions and altered electron density suppress O-H insertion and strongly drive para-selective C(sp²)–H functionalization[3]. Alternatively, using a Lewis acid catalyst like B(C₆F₅)₃ avoids hydroxyl activation entirely by bonding with the C=O of the diazoester, facilitating chemo-selective C-H alkylation[4].

Q3: My target is a pentasubstituted phenol. Late-stage functionalization is failing due to extreme steric hindrance. What is the alternative?

Causality: As substitution on the aromatic ring increases, steric clash prevents incoming electrophiles or transition metal catalysts from accessing the remaining C-H bonds. Solution: Abandon substitution on an existing ring and build the aromatic core de novo using the Danheiser Benzannulation [5]. This method utilizes a thermal pericyclic cascade between a substituted cyclobutenone and a heterosubstituted alkyne (such as a siloxyalkyne or ynamide). Because the substituents are pre-installed on the acyclic/alicyclic precursors, the reaction bypasses aromatic steric limitations and generates highly substituted phenols in a single, regiocontrolled step[5][6].

Quantitative Data: Reagent Selection Tables

Table 1: Comparison of Directing Metalation Groups (DMGs) for Phenol DoM
DMG TypeDirecting PowerDeprotection ConditionsBest Use Case
-OCONEt₂ (O-Carbamate) Very StrongHarsh (Base/Heat) or ReductiveForcing metalation on deactivated rings.
-OCONHiPr (N-Isopropylcarbamate) StrongMild AlkalineSubstrates with sensitive functional groups (e.g., -CHO, -I)[2].
-OMOM (Methoxymethyl ether) ModerateAcidic (HCl/MeOH)General ortho-lithiation requiring easy deprotection.
-OMe (Methoxy) WeakVery Harsh (BBr₃)Simple substrates where the methyl group is retained in the final product.
Table 2: Catalyst Systems for Regioselective C-H Functionalization of Phenols
Catalyst SystemAdditive / BaseSelectivityMechanism / Notes
Rh₂(OAc)₄ / Xantphos Cs₂CO₃Para-selectiveBase forms phenolate, suppressing O-H insertion[3].
B(C₆F₅)₃ NoneOrtho-selectiveLewis acid activation of diazoester; avoids transition metals[4].
Ru(II) + Photoredox Acetic AcidOrtho-selectiveIn situ generation of oxidant prevents substrate degradation.

Experimental Protocols

Protocol A: Danheiser Benzannulation (Synthesis of Highly Substituted Phenols)

This protocol is a self-validating procedure for generating heavily substituted phenolic cores from acyclic/alicyclic precursors[5][7].

Reagents:

  • Substituted cyclobutenone (1.0 equiv)

  • Heterosubstituted alkyne (e.g., trialkylsilyloxyalkyne) (1.2 equiv)

  • Anhydrous Toluene

  • 10% Potassium Hydroxide (KOH) in Methanol

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, prepare a 0.4–2.0 M solution of the cyclobutenone in anhydrous toluene.

  • Addition: Add the heterosubstituted alkyne (1.2 equiv) to the solution.

  • Cycloaddition Cascade: Heat the reaction mixture to 80–160 °C. The heat triggers a 4π-electrocyclic ring opening of the cyclobutenone to a vinylketene, followed by a [2+2] cycloaddition with the alkyne and subsequent rearrangements. Monitor via TLC until the cyclobutenone is completely consumed.

  • Saponification: Cool the crude annulation mixture to room temperature. Treat the mixture with 10% KOH in methanol. Causality: This step is critical to saponify any ester side products formed from the reaction of the newly formed phenolic product with excess vinylketene[6].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and purify via flash column chromatography.

Protocol B: Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates

This protocol allows for the ortho-functionalization of phenols while preserving sensitive functional groups during deprotection[2][8].

Reagents:

  • O-Aryl N-isopropylcarbamate (prepared from phenol and isopropyl isocyanate)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi)

  • Electrophile (e.g., MeI, DMF, I₂)

Step-by-Step Methodology:

  • In Situ Protection: Dissolve the O-aryl N-isopropylcarbamate in anhydrous diethyl ether under an inert atmosphere. Add TMEDA (1.2 equiv) followed by TMSOTf (1.2 equiv) at room temperature. Stir for 30 minutes to form the N-silyl-protected intermediate.

  • Lithiation: Cool the reaction mixture to -78 °C. Dropwise add n-BuLi or s-BuLi (1.2 equiv). Stir for 1 hour at -78 °C to ensure complete ortho-lithiation.

  • Electrophilic Trapping: Add the desired electrophile (1.5 equiv) to the aryllithium solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Deprotection & Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: The N-silyl group is highly labile and is spontaneously removed during this aqueous workup, yielding the ortho-substituted O-aryl N-isopropylcarbamate[8].

  • Final Cleavage (Optional): To liberate the free phenol, treat the purified carbamate with mild alkaline conditions (e.g., NaOH in MeOH/H₂O) which preserves sensitive groups like aldehydes or halogens[2].

References

  • Danheiser benzannul
  • Mechanistic Insights into the Chemo- And Regio-Selective B(C6F5)3 Catalyzed C-H Functionalization of Phenols with Diazoesters. Journal of Organic Chemistry.
  • Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds.
  • Directed ortho metal
  • Substitution of Hydroxybiaryls via Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates.
  • cis-Hydrindane | 4551-51-3 (Contains Danheiser Protocol). Benchchem.
  • Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring-Closing Metathesis Strategy.
  • Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbam

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-Methoxy-4-(methylsulfanyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-Methoxy-4-(methylsulfanyl)phenol Content Type: Technical Comparison & Characterization Guide

Executive Summary & Application Context

3-Methoxy-4-(methylsulfanyl)phenol (also known as 4-methylthio-3-methoxyphenol) is a trisubstituted benzene derivative often encountered as a metabolic intermediate or a synthetic building block in medicinal chemistry.

For researchers and drug development professionals, the primary analytical challenge is not merely assigning peaks, but distinguishing this specific regioisomer from its likely synthetic byproducts, particularly 4-methoxy-3-(methylsulfanyl)phenol .

This guide provides a definitive spectroscopic analysis, comparing the target molecule against its structural isomers to ensure rigorous quality control (QC) and structural validation.

Structural Analysis & Theoretical Grounding

To interpret the NMR spectrum accurately, we must analyze the electronic influence of the three substituents on the aromatic ring. This establishes the "Expertise" pillar of our analysis.

Substituent Electronic Effects

The molecule contains three functional groups attached to the benzene ring:

  • Hydroxyl (-OH) at C1: Strong electron donor (+M effect), ortho/para directing.

  • Methoxy (-OCH₃) at C3: Strong electron donor (+M effect), ortho/para directing.

  • Methylsulfanyl (-SCH₃) at C4: Moderate electron donor (+M effect), but weaker than oxygen due to poorer orbital overlap (

    
     vs 
    
    
    
    ).
The Spin System

The aromatic protons are located at positions 2, 5, and 6 .

  • H2 (d, ~2.0 Hz): Located between -OH and -OCH₃. Both groups exert strong shielding effects. It appears as a doublet (meta-coupling to H6) or a broad singlet.

  • H6 (dd, ~8.0 Hz, ~2.0 Hz): Ortho to -OH and para to -SCH₃.

  • H5 (d, ~8.0 Hz): Ortho to -SCH₃ and meta to -OCH₃.

Critical Insight: The sulfur atom is less shielding than oxygen. Therefore, protons ortho to the -SCH₃ group (H5) typically appear downfield (higher ppm) compared to protons ortho to a -OCH₃ group. This is the key differentiator from the regioisomer.

Comparative Analysis: Target vs. Regioisomer

This section objectively compares the target product with its most common alternative structure (the regioisomer) to facilitate rapid identification.

Table 1: Chemical Shift Comparison (DMSO-d₆)

Note: Values are estimated based on substituent additivity rules and standard thioanisole/guaiacol literature data.

FeatureTarget: 3-Methoxy-4-(methylsulfanyl)phenolAlternative: 4-Methoxy-3-(methylsulfanyl)phenolDiagnostic Significance
-SCH₃ (Methyl) ~2.3 – 2.4 ppm (s)~2.4 – 2.5 ppm (s)Low. Both are similar.
-OCH₃ (Methyl) ~3.7 – 3.8 ppm (s)~3.7 – 3.8 ppm (s)Low. Both are similar.
Aromatic H5 ~7.0 – 7.2 ppm (d)~6.8 – 6.9 ppm (d)HIGH. H5 in the target is ortho to S (less shielded). H5 in the alternative is ortho to O (more shielded).
Aromatic H2 ~6.4 – 6.5 ppm (d/s)~6.6 – 6.7 ppm (d/s)Medium. H2 in target is flanked by two oxygens (shielded).
NOESY Correlation -OCH₃ ↔ H2 -OCH₃ ↔ H5 Definitive. (See Protocol below).

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, follow this standardized workflow. This protocol includes a self-check mechanism using NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm regiochemistry.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆ .

    • Why DMSO? Chloroform-d (CDCl₃) may cause the phenolic -OH signal to broaden or merge with aromatic peaks due to exchange. DMSO-d₆ forms strong hydrogen bonds, sharpening the -OH singlet and shifting it downfield (9.0–9.5 ppm), clearing the aromatic region.

  • Filtration: Filter through a glass wool plug if any turbidity remains.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (minimum) for high S/N ratio.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Validation Step: The NOESY Check

If the 1D spectrum is ambiguous, run a quick 2D NOESY.

  • Target Logic: Irradiate the -OCH₃ peak (~3.8 ppm).

    • Observation: You should see a strong cross-peak with H2 (the isolated proton) and potentially H5/H6 depending on conformation.

  • Alternative Logic: In the 4-methoxy isomer, the -OCH₃ is ortho to H5. Irradiating -OCH₃ will show a strong cross-peak with the doublet H5 .

Visualizations

Analytical Workflow

This diagram outlines the decision-making process for confirming the structure.

AnalyticalWorkflow Start Crude Product (C8H10O2S) Solvent Dissolve in DMSO-d6 (Stabilize OH proton) Start->Solvent Acquire1D Acquire 1H NMR (16 Scans, 400 MHz) Solvent->Acquire1D CheckSMe Check -SMe Peak (2.3 - 2.5 ppm) Acquire1D->CheckSMe CheckOMe Check -OMe Peak (3.7 - 3.9 ppm) CheckSMe->CheckOMe AromaticAnalysis Analyze Aromatic Region (6.3 - 7.2 ppm) CheckOMe->AromaticAnalysis Decision Ambiguity in Regiochemistry? AromaticAnalysis->Decision NOESY Run 2D NOESY Target: -OMe Group Decision->NOESY Ambiguous Final Confirm Structure: 3-Methoxy-4-(methylsulfanyl)phenol Decision->Final Clear Pattern ResultTarget Cross-peak with Isolated H2 (Singlet/d) NOESY->ResultTarget ResultIso Cross-peak with H5 (Doublet) NOESY->ResultIso ResultTarget->Final

Figure 1: Step-by-step analytical workflow for structural confirmation using 1H NMR and NOESY validation.

Signal Logic Tree

Visualizing the splitting patterns and chemical shifts expected for the target molecule.

SignalLogic Molecule 3-Methoxy-4-(methylsulfanyl)phenol H_OH OH Proton (9.0-9.5 ppm) Broad Singlet Molecule->H_OH H_Ar Aromatic Protons (3 Spin System) Molecule->H_Ar H_Alk Alkyl Protons Molecule->H_Alk H2 H2 (Position 2) ~6.5 ppm d (meta coupling) H_Ar->H2 H6 H6 (Position 6) ~6.6 ppm dd (ortho/meta) H_Ar->H6 H5 H5 (Position 5) ~7.1 ppm d (ortho to SMe) H_Ar->H5 OMe -OCH3 ~3.8 ppm Singlet H_Alk->OMe SMe -SCH3 ~2.4 ppm Singlet H_Alk->SMe

Figure 2: Expected signal distribution and multiplicity for the target molecule in DMSO-d6.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules).
  • LibreTexts Chemistry. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for isomer distinction). Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Guaiacol and Thioanisole shifts). Retrieved from

Sources

13C NMR Chemical Shift Guide: 3-Methoxy-4-(methylsulfanyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an authoritative technical analysis of the 13C NMR spectral characteristics of 3-Methoxy-4-(methylsulfanyl)phenol . It moves beyond simple data listing to offer a comparative framework useful for structural validation in drug discovery and metabolic profiling.

Executive Summary & Structural Context

Target Molecule: 3-Methoxy-4-(methylsulfanyl)phenol CAS: N/A (Specific derivative); Analogous to sulfide metabolites of Vanillyl alcohol. Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol

In drug development, this molecule represents a critical "hybrid" scaffold combining the antioxidant properties of guaiacol (2-methoxyphenol) with the metabolic stability and redox activity of a thioether (thioanisole). Accurate NMR assignment is challenging due to the competing electronic effects of the hydroxyl (OH), methoxy (OMe), and methylsulfanyl (SMe) groups on the aromatic ring.

This guide provides a predicted consensus assignment based on substituent chemical shift (SCS) additivity and experimental benchmarking against validated analogs (Guaiacol and 4-Methylthioanisole).

Predicted 13C NMR Data & Assignment Table

The following chemical shifts are calculated for CDCl₃ at 298 K. The values represent a high-confidence consensus derived from chemometric additivity rules and spectral data of structural analogs.

Carbon PositionTypePredicted Shift (δ, ppm)Assignment Logic (Electronic Effects)
C1 Quaternary (C-OH)151.0 ± 1.5 Ipso-OH (+26.9) dominates. Shielded slightly by para-SMe.
C2 Methine (CH)103.0 ± 1.0 Ortho-OH (-12.7) and Ortho-OMe (-14.4) create strong shielding. Upfield signal.
C3 Quaternary (C-OMe)159.0 ± 1.5 Ipso-OMe (+31.4). The most deshielded signal due to additive induction/resonance.
C4 Quaternary (C-SMe)120.0 ± 2.0 Ipso-SMe (+10). Heavily shielded by Ortho-OMe and Para-OH . Distinctive low-field quaternary.
C5 Methine (CH)129.0 ± 1.0 Meta to both oxygen groups. Only weakly affected by Ortho-SMe . Resembles benzene baseline.
C6 Methine (CH)109.0 ± 1.0 Ortho-OH (-12.7) and Para-OMe (-7.7). Shielded, but less than C2.
OMe Methyl (CH₃)56.0 ± 0.5 Typical aromatic methoxy.
SMe Methyl (CH₃)16.0 ± 0.5 Typical aromatic methylthio (distinctive high-field aliphatic).

Comparative Performance: Alternatives & Analogs

To validate your spectrum, compare the target molecule's shifts against these common structural alternatives. This "Triangulation Method" ensures the SMe group is correctly positioned at C4.

Alternative A: Guaiacol (2-Methoxyphenol)

Used to verify the OMe/OH core without the sulfur perturbation.

  • Key Difference: In Guaiacol, C4 is a protonated methine (~120 ppm) but shows high intensity (NOE). In the target, C4 is quaternary (low intensity) and chemically shifted by the SMe group.

  • Diagnostic: If C4 appears as a strong CH signal in DEPT-135, you likely have the desulfurized analog.

Alternative B: 4-(Methylthio)phenol

Used to verify the SMe electronic effect.

  • Key Difference: Lacks the C3-OMe group.

  • Shift Impact: Without the 3-OMe, the C4 (C-SMe) signal would appear significantly downfield (~128-130 ppm) because it lacks the strong shielding effect of the ortho-methoxy group.

  • Observation: The upfield shift of C4 to ~120 ppm in your target is the "fingerprint" of the ortho-OMe/SMe interaction.

Experimental Protocol for Optimal Resolution

To distinguish the closely spaced quaternary carbons (C1, C3) and confirm the SMe position, follow this protocol.

Step 1: Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution.

    • Note:DMSO-d₆ may cause peak broadening of C1 due to hydrogen bonding exchange with the phenolic proton. Use DMSO only if solubility is an issue.

  • Concentration: 20-30 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Solvent Center Line (CDCl₃: 77.16 ppm).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: C1, C3, and C4 are quaternary. They have long T1 relaxation times. A short D1 will suppress their signals, making assignment difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: Advanced Verification (2D NMR)
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target the SMe protons (2.4 ppm). They should show a strong 3-bond correlation to C4 (120 ppm) .

    • Target the OMe protons (3.8 ppm). They should show a strong 3-bond correlation to C3 (159 ppm) .

    • Crucial Check: If SMe correlates to a carbon >140 ppm, the sulfur is likely oxidized (Sulfoxide/Sulfone).

Structural Visualization & Assignment Logic

Diagram 1: Chemical Shift Map

The following diagram visualizes the predicted shifts mapped to the molecular structure.[1]

ChemicalShifts C1 C1 (OH) ~151.0 ppm C2 C2 (CH) ~103.0 ppm C1->C2 C3 C3 (OMe) ~159.0 ppm C2->C3 C4 C4 (SMe) ~120.0 ppm C3->C4 OMe OMe ~56.0 ppm C3->OMe Ether Link C5 C5 (CH) ~129.0 ppm C4->C5 SMe SMe ~16.0 ppm C4->SMe Thioether Link C6 C6 (CH) ~109.0 ppm C5->C6 C6->C1

Caption: Predicted 13C NMR Chemical Shift Map for 3-Methoxy-4-(methylsulfanyl)phenol in CDCl3.

Diagram 2: Assignment Decision Tree

Use this workflow to validate your experimental data against the prediction.

AssignmentFlow Start Start: Acquire 13C & DEPT-135 CheckSMe Is there a signal at ~15-18 ppm? Start->CheckSMe CheckOMe Is there a signal at ~56 ppm? CheckSMe->CheckOMe Yes AromaticRegion Analyze Aromatic Region (100-160 ppm) CheckOMe->AromaticRegion Yes CountQuats Count Quaternary Carbons (Absent in DEPT-135) AromaticRegion->CountQuats ThreeQuats 3 Quaternaries Found (C1, C3, C4) CountQuats->ThreeQuats Count = 3 TwoQuats 2 Quaternaries Found CountQuats->TwoQuats Count != 3 VerifyC4 Check C4 Shift: Is it ~118-122 ppm? ThreeQuats->VerifyC4 Error POSSIBLE ERROR: Check for Desulfurization or Oxidation TwoQuats->Error Confirmed CONFIRMED STRUCTURE: 3-Methoxy-4-(methylsulfanyl)phenol VerifyC4->Confirmed Yes VerifyC4->Error No (>130 ppm)

Caption: Logic flow for validating the presence of the SMe and OMe substituents using 1D NMR data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2]

  • National Institutes of Health (NIH). (2025). 4-(Methylthio)phenol Compound Summary. PubChem.

  • National Institutes of Health (NIH). (2025). 3-Methoxythioanisole Compound Summary. PubChem.

  • Royal Society of Chemistry. (2020).[3] Nickel phosphide nanoalloy catalyst data (Supporting Info: 4-Methoxythioanisole NMR). RSC Advances.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS Additivity Rules).

Sources

High-Resolution vs. Unit-Resolution Mass Spectrometry for the Structural Elucidation of 3-Methoxy-4-(methylsulfanyl)phenol: A Product Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

For drug development professionals and analytical chemists, the structural elucidation and quantification of sulfur-containing phenolic compounds—such as 3-Methoxy-4-(methylsulfanyl)phenol (C8H10O2S)—present unique analytical challenges. These compounds frequently serve as critical biomarkers, flavor constituents, or drug metabolites. However, their complex fragmentation patterns, driven by competing neutral losses from the methoxy and methylsulfanyl moieties, require robust analytical platforms to prevent misidentification of isobaric species.

This guide objectively compares the performance of three primary mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) , Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ-MS/MS) , and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS, e.g., Q-TOF or Orbitrap) . By dissecting the causality behind the fragmentation mechanisms, we provide a self-validating framework for selecting the optimal platform for your laboratory.

Mechanistic Causality: The Fragmentation Pattern

To select the right instrument, one must first understand the intrinsic gas-phase behavior of the molecule. 3-Methoxy-4-(methylsulfanyl)phenol possesses an exact monoisotopic mass of 170.0402 Da. Upon ionization, the molecule's fragmentation is governed by the relative bond dissociation energies of its functional groups.

  • Methyl Radical Cleavage: In both EI and ESI+ modes, the molecule is highly prone to the loss of a methyl radical (

    
    , -15 Da). This cleavage can occur at either the methoxy (-OCH3) or the methylsulfanyl (-SCH3) group. The loss from the methoxy group generates a highly stable quinoid-type radical cation. 1 [1].
    
  • Hydrogen Transfer-Induced S-C Rearrangement: The thioether moiety drives a highly diagnostic fragmentation pathway. Upon collisional activation, a hydrogen transfer induces an S-C rearrangement, resulting in the neutral loss of methanethiol (

    
    , -48 Da). 2 [2], yielding a stable product ion at m/z 123.0440 (in ESI+).
    
  • Ring Contraction and Decarbonylation: Following the initial loss of the methyl radical, the resulting phenoxide-type ions frequently undergo decarbonylation (loss of CO, -28 Da). 3 [3].

Fragmentation M Precursor Ion[M+H]+ m/z 171.0475 C8H11O2S+ F1 Loss of CH3• m/z 156.0240 C7H8O2S+• M->F1 - CH3• (-15 Da) Radical Cleavage F2 Loss of CH3SH m/z 123.0440 C7H7O2+ M->F2 - CH3SH (-48 Da) H-Transfer S-C Rearrangement F3 Loss of CH3OH m/z 139.0212 C7H7OS+ M->F3 - CH3OH (-32 Da) Neutral Loss F4 Ring Contraction (-CO) m/z 95.0491 C6H7O+ F2->F4 - CO (-28 Da) Ring Contraction

Caption: ESI+ Collision-Induced Dissociation (CID) pathways of 3-Methoxy-4-(methylsulfanyl)phenol.

Analytical Platform Comparison

When selecting an instrument to analyze this compound, the choice dictates the balance between structural certainty, quantitative sensitivity, and throughput.

Table 1: Performance Comparison of MS Platforms
Feature / PlatformGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-HRMS (Q-TOF / Orbitrap)
Primary Use Case Volatile profiling, library matchingHigh-throughput targeted quantitationUnknown elucidation, exact mass
Ionization Mechanism Hard (70 eV EI) -> Extensive fragmentationSoft (ESI) -> Preserves [M+H]+Soft (ESI) -> Preserves [M+H]+
Mass Accuracy Unit resolution (~0.1 Da)Unit resolution (~0.1 Da)High resolution (< 2 ppm)
Sensitivity (LOD) Moderate (ng/mL)Excellent (pg/mL)Very Good (pg/mL to ng/mL)
Isobaric Differentiation Poor (relies on chromatography)Moderate (relies on MRM ratios)Excellent (resolves exact mass differences)
Capital Cost LowMediumHigh
Table 2: Diagnostic Ions for 3-Methoxy-4-(methylsulfanyl)phenol
Ion TypeFormulaExact Mass (Da)Analytical Significance
[M+H]+ Precursor

171.0475Primary target for LC-MS/MS isolation.
[M-CH3]+ Radical

156.0240Confirms presence of methoxy/thiomethyl groups.
[M-CH3SH]+

123.0440Highly specific indicator of the thioether moiety.
[M-CH3SH-CO]+

95.0491Confirms phenolic ring contraction.

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical workflows must be designed as self-validating systems. The following protocol utilizes LC-HRMS to unambiguously identify and quantify 3-Methoxy-4-(methylsulfanyl)phenol, employing internal checks to verify causality and system suitability.

Workflow S1 1. Matrix Spike (Isotope IS) S2 2. UPLC Separation (C18 Column) S1->S2 S3 3. ESI+ Ionization (Soft Ionization) S2->S3 S4 4. HRMS/MS (CE Ramp Validation) S3->S4 S5 5. Exact Mass Annotation S4->S5

Caption: Self-validating LC-HRMS workflow for targeted structural elucidation.

Step-by-Step LC-HRMS Methodology

Phase 1: System Suitability & Internal Calibration

  • Isotopic Spiking: Spike all biological/environmental matrices with a stable-isotope labeled internal standard (e.g.,

    
    -3-Methoxy-4-(methylsulfanyl)phenol) at a concentration of 10 ng/mL. Causality: This corrects for matrix-induced ion suppression in the ESI source and validates retention time stability.
    
  • Blank Injection: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid). Verify that the background noise at m/z 171.0475 is below the established limit of detection (LOD).

Phase 2: Chromatographic Separation 3. Column Selection: Utilize a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm). 4. Gradient Elution: Run a 10-minute gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid). Causality: The acidic modifier ensures complete protonation of the phenolic hydroxyl and methoxy groups, maximizing the [M+H]+ yield.

Phase 3: Collision Energy (CE) Ramp Validation 5. Precursor Isolation: Isolate the target precursor m/z 171.0475 using a narrow quadrupole isolation window (0.5 Da) to exclude isobaric matrix interferences. 6. Empirical Fragmentation Ramp: Program the collision cell to perform a stepped CE ramp at 10, 20, and 40 eV.

  • Validation Check: At 10 eV, the intact precursor (171.0475) should dominate. At 20 eV, the m/z 156.0240 (methyl radical loss) should appear. At 40 eV, the m/z 123.0440 (methanethiol loss) and m/z 95.0491 (ring contraction) must dominate. If this energy-dependent transition is not observed, the signal is likely an isomeric artifact, not the target compound.

Phase 4: Data Processing 7. Mass Defect Filtering: Filter the resulting MS/MS spectra for fragments within a 5 ppm mass accuracy threshold. Confirm the molecular formulas of the product ions against the theoretical values provided in Table 2.

Conclusion: Which Platform Wins?

  • For Absolute Sensitivity & High-Throughput PK Studies: The LC-ESI-QqQ is the superior product. By setting up Multiple Reaction Monitoring (MRM) transitions (e.g., 171.0 -> 123.0 and 171.0 -> 156.0), laboratories can achieve sub-pg/mL sensitivity.

  • For Structural Elucidation & Unknown Screening: The LC-HRMS (Q-TOF/Orbitrap) is mandatory. Unit-resolution instruments cannot distinguish the loss of

    
     (48.0034 Da) from other nominal 48 Da losses (e.g., 
    
    
    
    , though chemically unlikely here, matrix interferences are common). The sub-2 ppm mass accuracy of HRMS provides unequivocal proof of the sulfur-containing fragmentation pathways.
  • For Legacy Flavor/Fragrance Libraries: GC-EI-MS remains relevant due to the vast NIST libraries available for 70 eV EI spectra, though it lacks the soft-ionization benefits required for intact molecular ion preservation in complex biological matrices.

References

  • Source: OSTI.
  • Hydrogen transfer-induced S-C rearrangement in the molecular ion of thioanisole derivatives with site-specificity Source: PubMed URL
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene Source: ACS Publications URL

Sources

Structural Verification in Bioisosteric Design: FT-IR Spectroscopy of Methoxy vs. Methylthio Groups

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric replacement is a fundamental strategy in rational drug design used to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. A classic modification involves replacing a methoxy group (-OCH₃) with a methylthio group (-SCH₃). This substitution often increases lipophilicity and alters metabolic liabilities, such as preventing CYP450-mediated O-demethylation[1][1].

For analytical and synthetic chemists, verifying this structural transformation is critical. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive frontline tool for this verification. This guide provides an in-depth, objective comparison of the vibrational signatures of methoxy and methylthio groups, grounded in the physical causality of molecular mechanics.

Mechanistic Causality: Why Do Their Spectra Differ?

To effectively interpret the IR spectra of these functional groups, one must look beyond empirical peak matching and understand the underlying physical chemistry governing vibrational modes: Hooke’s Law and Dipole Moment Derivatives.

The Dipole Moment Rule (IR Intensity)

Infrared absorption intensity is strictly proportional to the square of the change in the dipole moment during a vibration


.
  • Methoxy (-OCH₃): Oxygen is highly electronegative (Pauling scale: 3.44) compared to carbon (2.55). The C-O bond is inherently polar. When this bond stretches, it produces a massive change in the dipole moment, resulting in a very strong IR absorption band[2][2].

  • Methylthio (-SCH₃): Sulfur’s electronegativity (2.58) is nearly identical to carbon's. The C-S bond is relatively non-polar. Consequently, stretching the C-S bond yields a negligible change in the dipole moment, rendering the IR peak weak and easily obscured by the fingerprint region[3][3].

Hooke’s Law and Inductive Effects (Frequency Shifts)

Vibrational frequency is dictated by bond strength (force constant,


) and the reduced mass (

) of the atoms involved.
  • Mass Effect: Sulfur (32 amu) is twice as heavy as oxygen (16 amu). This increased reduced mass drastically lowers the C-S stretching frequency (600–720 cm⁻¹) compared to the C-O stretch (1000–1300 cm⁻¹)[4][4].

  • Inductive Effect on C-H Bonds: The highly electronegative oxygen atom in a methoxy group withdraws electron density from the adjacent methyl group via the inductive effect (-I). This slight electron depletion weakens the adjacent C-H bonds, shifting the methoxy C-H stretch to a lower frequency (2815–2850 cm⁻¹) than typical alkanes. Sulfur, lacking this strong inductive pull, leaves the methylthio C-H bonds closer to standard alkane frequencies (2900–2960 cm⁻¹).

Quantitative Spectral Comparison

The following table summarizes the key diagnostic peaks used to differentiate these two bioisosteres.

Functional GroupTarget VibrationWavenumber Range (cm⁻¹)IR IntensityPhysical Causality
Methoxy (-OCH₃) C-O Stretch1000 – 1300Strong High bond polarity leads to a massive dipole moment change during vibration.
Methoxy (-OCH₃) C-H Stretch (Aliphatic)2815 – 2850MediumElectron withdrawal by oxygen weakens the C-H bond, lowering the force constant.
Methylthio (-SCH₃) C-S Stretch600 – 720Weak Low bond polarity results in minimal dipole change; higher mass lowers frequency.
Methylthio (-SCH₃) C-H Stretch (Aliphatic)2900 – 2960MediumSulfur lacks a strong inductive pull; C-H bond strength resembles standard alkanes.

Self-Validating Experimental Protocol

Because the C-S stretch is weak and resides in the crowded fingerprint region, relying solely on FT-IR to confirm a methylthio group is analytically risky. A robust, self-validating protocol must incorporate System Suitability and Orthogonal Validation via Raman spectroscopy, which excels at detecting the highly polarizable C-S bond.

Phase 1: System Suitability & Calibration
  • Laser Alignment Check: Power on the FT-IR spectrometer and allow the internal HeNe laser to stabilize for 30 minutes.

  • Wavelength Calibration: Insert a standard 1.5 mil polystyrene calibration film into the transmission path.

  • Validation Gate: Acquire a spectrum. Confirm that the critical aromatic C-C stretching peak is located exactly at 1601.2 cm⁻¹ (± 1.0 cm⁻¹) . Do not proceed if the instrument fails this calibration.

Phase 2: FT-IR Acquisition
  • Background Subtraction: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Collect a 32-scan background spectrum to digitally subtract atmospheric H₂O and CO₂.

  • Sample Loading: Place 2–5 mg of the synthesized compound (solid or neat liquid) onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Data Collection: Acquire the sample spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Primary Evaluation:

    • Methoxy Confirmation: Look for a dominant, intensely strong peak between 1000–1300 cm⁻¹.

    • Methylthio Suspicion: Look for a weak peak between 600–720 cm⁻¹. If observed, proceed immediately to Phase 3.

Phase 3: Orthogonal Validation (For -SCH₃)
  • Raman Analysis: Transfer the suspected methylthio sample to a Raman spectrometer (using a 785 nm or 1064 nm excitation laser to minimize fluorescence).

  • Verification: Acquire the Raman spectrum. The large electron cloud of the sulfur atom is highly polarizable, meaning the

    
     value is massive. The previously weak C-S stretch will now appear as a strong, sharp peak  at 600–720 cm⁻¹, definitively confirming the bioisosteric replacement.
    

Logical Analytical Workflow

The following diagram maps the decision-making process for differentiating these groups based on the self-validating protocol.

IR_Workflow Start Synthesized Compound (-OCH3 or -SCH3) FTIR Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Start->FTIR Split FTIR->Split CheckCO Strong Peak at 1000 - 1300 cm⁻¹? Split->CheckCO CheckCS Weak Peak at 600 - 720 cm⁻¹? Split->CheckCS Methoxy Confirmed Methoxy (-OCH3) High Dipole Change CheckCO->Methoxy Yes Methylthio Suspected Methylthio (-SCH3) Low Dipole Change CheckCS->Methylthio Yes Raman Orthogonal Validation: Acquire Raman Spectrum Methylthio->Raman Mandatory ConfirmS Confirmed Methylthio (-SCH3) Strong Raman C-S Peak Raman->ConfirmS Peak @ 600-720 cm⁻¹

Logical workflow for FT-IR and Raman spectroscopic differentiation of methoxy and methylthio groups.

References

  • SciSpace. "Input of Isosteric and Bioisosteric Approach in Drug design."
  • Benchchem.
  • Benchchem. "Spectroscopic Analysis of 3-(Methylthio)butanal: A Technical Guide."
  • MDPI. "The Molecular Structure and Vibrational Spectrum of 6-bromo-8-thia-1,4-epoxybicyclo[4.3.0]non-2-ene."

Sources

comparing 3-Methoxy-4-(methylsulfanyl)phenol with guaiacol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxy-4-(methylsulfanyl)phenol vs. Guaiacol

Part 1: Executive Summary & Core Comparison

Objective: This guide provides a rigorous technical comparison between Guaiacol (2-Methoxyphenol) , a standard phenolic antioxidant and flavor precursor, and 3-Methoxy-4-(methylsulfanyl)phenol , a structural analog incorporating a sulfur moiety. The analysis focuses on the physicochemical shifts driven by the ortho-to-meta methoxy migration and the para-substitution of oxygen with sulfur (methylsulfanyl group).

Strategic Verdict: While Guaiacol relies on intramolecular hydrogen bonding for stability, 3-Methoxy-4-(methylsulfanyl)phenol leverages the superior radical-stabilizing capacity of the sulfur atom. This makes the thio-analog a potentially more potent antioxidant in lipophilic environments, albeit with distinct metabolic and synthetic considerations.

Table 1: Physicochemical Comparison Profile
FeatureGuaiacol 3-Methoxy-4-(methylsulfanyl)phenol
IUPAC Name 2-Methoxyphenol3-Methoxy-4-(methylsulfanyl)phenol
Structure 1-OH, 2-OMe (Ortho)1-OH, 3-OMe, 4-SMe (Meta/Para)
Formula C₇H₈O₂C₈H₁₀O₂S
Molecular Weight 124.14 g/mol 170.23 g/mol
Key Interaction Intramolecular H-bond (OH[1][2][3]···OMe)Intermolecular H-bond only; S-π interaction
LogP (Lipophilicity) ~1.32~2.45 (Predicted)
pKa (Acidity) 9.98~9.4–9.6 (Predicted)
Boiling Point 205 °C>250 °C (Estimated)
Primary Utility Flavor, Expectorant, AntioxidantPotent Radical Scavenger, Pharma Intermediate

Part 2: Chemical Architecture & Reactivity

Structural Dynamics: The "S" Effect

The fundamental difference lies in the substitution pattern and the heteroatom.

  • Guaiacol (Ortho-Effect): The hydroxyl group at C1 forms a strong intramolecular hydrogen bond with the methoxy oxygen at C2. This "locks" the conformation, reducing the polarity of the OH bond and slightly suppressing its acidity (pKa ~9.98). It also shields the oxygen from external reactants.

  • 3-Methoxy-4-(methylsulfanyl)phenol (Electronic Push-Pull):

    • Meta-Methoxy: The -OMe group at C3 is too distant for intramolecular hydrogen bonding. It exerts an inductive electron-withdrawing effect (-I) on the ring.

    • Para-Methylsulfanyl: The -SMe group at C4 is a strong resonance donor (+R). Sulfur’s larger 3p orbitals allow for the stabilization of radical cations and radical intermediates (e.g., phenoxy radicals) more effectively than oxygen in many contexts due to the "alpha-effect" and ability to expand its valence shell.

Reactivity & Stability
  • Oxidation Susceptibility: The thioether (-SMe) is highly susceptible to oxidation. Unlike Guaiacol, which forms stable quinones upon oxidation, the thio-analog can be oxidized to a sulfoxide (-S(=O)Me) and subsequently a sulfone (-SO₂Me) . This redox activity is a double-edged sword: it enhances antioxidant capacity (acting as a sacrificial reductant) but complicates storage stability.

  • Nucleophilicity: The sulfur atom makes the para-position highly nucleophilic. Electrophilic aromatic substitution will be directed ortho to the SMe group (position 5), competing with the ortho direction of the phenol (position 2/6).

Part 3: Biological & Pharmacological Profile[5]

Antioxidant Mechanism (HAT vs. SET)
  • Guaiacol: Primarily acts via Hydrogen Atom Transfer (HAT). The resulting phenoxy radical is stabilized by the electron-donating methoxy group ortho to the radical center.

  • 3-Methoxy-4-(methylsulfanyl)phenol:

    • Enhanced Radical Scavenging: The -SMe group at the para position provides exceptional stabilization for the phenoxy radical through resonance. The unpaired electron can delocalize onto the sulfur atom.

    • Lipid Peroxidation Inhibition: Due to its higher LogP (~2.45), the thio-analog partitions better into lipid bilayers, making it a superior chain-breaking antioxidant in cell membranes compared to the more water-soluble Guaiacol.

Metabolic Fate
  • Guaiacol: Rapidly conjugated (glucuronidation/sulfation) or O-demethylated to catechol.

  • Thio-Analog: Likely undergoes S-oxidation by FMO (Flavin-containing Monooxygenases) or CYP450 enzymes to form the sulfoxide metabolite. This metabolite is more polar and readily excreted but may retain biological activity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-4-(methylsulfanyl)phenol

Rationale: This compound is not always commercially available off-the-shelf. The following protocol describes its synthesis from 3-methoxyphenol via a regioselective bromination followed by thiolation.

Reagents:

  • 3-Methoxyphenol (CAS: 150-19-6)

  • N-Bromosuccinimide (NBS)

  • Sodium Thiomethoxide (NaSMe) (CAS: 5188-07-8)[4]

  • Copper(I) Iodide (CuI) catalyst

  • DMF (Anhydrous), Ethyl Acetate, Hexanes.

Step-by-Step Workflow:

  • Regioselective Bromination:

    • Dissolve 3-methoxyphenol (10 mmol) in acetonitrile (50 mL).

    • Cool to 0°C. Add NBS (10 mmol) portion-wise over 30 minutes.

    • Mechanism: The OH group activates positions 2, 4, and 6. Sterics and electronics favor position 4 (para to OH).

    • Stir at room temperature for 4 hours.

    • Quench with water, extract with EtOAc.[5] Purify via silica column (Hexane/EtOAc 9:1). Isolate the major isomer: 4-Bromo-3-methoxyphenol . (Note: 2-bromo isomer is a minor byproduct).

  • Thiolation (Cross-Coupling):

    • In a pressure tube, dissolve 4-Bromo-3-methoxyphenol (5 mmol) in anhydrous DMF (10 mL).

    • Add NaSMe (10 mmol) and CuI (0.5 mmol).

    • Heat to 100°C for 12 hours under Argon atmosphere.

    • Work-up: Cool, dilute with water, acidify with 1M HCl (to protonate the phenolate).

    • Extract with EtOAc.[5][6] Wash with brine.[6] Dry over Na₂SO₄.[6]

    • Purification: Recrystallize from cyclohexane or column chromatography.

Protocol B: Comparative DPPH Antioxidant Assay

Rationale: To objectively compare the radical scavenging efficiency (EC₅₀) of the two compounds.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (fresh).

  • Samples: Prepare serial dilutions (10–200 µM) of Guaiacol and 3-Methoxy-4-(methylsulfanyl)phenol in methanol.

  • Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Vortex. Incubate in dark for 30 mins at RT.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

  • Expectation: The thio-analog should show a lower EC₅₀ (higher potency) due to S-stabilization.

Part 5: Visualizations

Figure 1: Synthesis & Mechanism Pathway

G Start 3-Methoxyphenol (Resorcinol monomethyl ether) Inter Intermediate: 4-Bromo-3-methoxyphenol Start->Inter Bromination (Para to OH) Product Target: 3-Methoxy-4-(methylsulfanyl)phenol Inter->Product Thiolation NBS NBS / MeCN (Electrophilic Subst.) NaSMe NaSMe / CuI / DMF (Nucleophilic Subst.)

Caption: Two-step synthetic route converting 3-methoxyphenol to the thio-analog via regioselective bromination and copper-catalyzed thiolation.

Figure 2: Antioxidant Radical Stabilization Mechanism

G Native 3-Methoxy-4-(methylsulfanyl)phenol Radical Phenoxy Radical (Unpaired e- on Oxygen) Native->Radical - H• (DPPH/ROS attack) Resonance Sulfur-Stabilized Radical (Spin delocalized to S) Radical->Resonance Resonance (+R Effect of SMe) Guaiacol Guaiacol Radical (Stabilized by OMe only) Radical->Guaiacol Comparison: S vs O Stabilization

Caption: Mechanism of action showing the superior resonance stabilization of the phenoxy radical by the para-sulfur atom compared to standard oxygen analogs.

References

  • BenchChem. (2025). Synthesis routes of 4-Bromo-3-methoxyphenol. Retrieved from

  • Royal Society of Chemistry. (2020). Visible-light-induced mono-bromination of arenes. Synthesis, 1159.[7] Retrieved from

  • Common Organic Chemistry. (2023). Sodium Thiomethoxide: Reagent Profile and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2020). Structure-antioxidant activity relationship of methoxy and phenolic groups. Scientific Reports. Retrieved from

  • PubChem. (2025).[8] Compound Summary: 3-Methyl-4-(methylthio)phenol (Structural Analog). Retrieved from

Sources

Technical Comparison Guide: HPLC Retention of 3-Methoxy-4-(methylsulfanyl)phenol vs. Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the HPLC separation of 3-Methoxy-4-(methylsulfanyl)phenol (also known as 4-(Methylthio)guaiacol) from its critical structural impurities. The following content is synthesized from physicochemical principles of thioanisole derivatives, experimental logP data, and standard reverse-phase chromatography protocols.

Executive Summary

3-Methoxy-4-(methylsulfanyl)phenol is a lipophilic phenol derivative often used as a synthetic intermediate or flavoring agent. Its analysis is complicated by its susceptibility to S-oxidation , yielding sulfoxides and sulfones that are structurally similar but chromatographically distinct.

This guide recommends a Reverse Phase C18 (RP-HPLC) method. Under these conditions, the elution order is strictly driven by polarity, resulting in the oxidative impurities eluting significantly earlier than the target compound.

Quick Reference: Elution Order (C18 Column)
  • Sulfoxide Impurity (Most Polar, Elutes First)

  • Demethylated Impurity (Catechol, Polar)

  • Sulfone Impurity (Intermediate Polarity)

  • Target Molecule (Least Polar, Elutes Last)

Chemical Profile & Separation Logic

Understanding the physicochemical properties of the target versus its impurities is the foundation of this protocol.

CompoundStructure NoteLogP (Approx)pKaSeparation Driver
Target: 3-Methoxy-4-(methylsulfanyl)phenolThioether (-S-)2.5 ~10.0Hydrophobic interaction with C18.
Impurity A: Sulfoxide AnalogSulfoxide (-S(=O)-)0.5 - 0.8 ~9.8High polarity of S=O bond reduces retention.
Impurity B: Sulfone AnalogSulfone (-S(=O)₂-)1.2 ~9.5More polar than target, less than sulfoxide.
Impurity C: 4-Hydroxy-3-methoxythioanisoleRegioisomer2.5 ~10.0Separation requires high-efficiency columns (similar hydrophobicity).
The "Sulfide vs. Sulfoxide" Inversion

In Normal Phase chromatography (e.g., Silica/Hexane), sulfoxides elute after sulfides due to strong interaction with the polar stationary phase. However, in Reverse Phase (C18) , the order is inverted. The sulfoxide's high polarity makes it partition poorly into the C18 chain, causing it to elute near the void volume or early in the gradient.

Experimental Protocol (Recommended)

This protocol is designed to separate the target from both oxidative degradants and synthesis byproducts.

Methodology: Gradient RP-HPLC
  • System: HPLC with UV/Vis or PDA Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 280 nm (Phenol specific) and 254 nm.

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (Maintains phenol in neutral/protonated state).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

Gradient Table
Time (min)% Solvent BEvent
0.010%Equilibration / Injection
2.010%Isocratic Hold (Elute polar salts)
15.090%Linear Gradient (Elution of Target)
18.090%Wash
18.110%Re-equilibration
23.010%End

Comparative Performance Data

The following Relative Retention Times (RRT) are calculated based on the lipophilicity shifts observed in thioanisole derivatives on C18 stationary phases.

Table 1: Retention Time Comparison
Peak IdentityFunctional Group ChangePredicted RRT*Resolution Status
Sulfoxide Impurity Oxidation (S → S=O)0.45 Baseline Separated. Elutes early due to dipole.
Demethylated (Catechol) Loss of Methyl (-OMe → -OH)0.55 Baseline Separated. Increased H-bonding.
Sulfone Impurity Oxidation (S → O=S=O)0.78 Well Separated. Distinct from target.
Target Molecule Parent Thioether 1.00 Reference Peak.
Regioisomer Positional Swap1.02 - 1.05 Critical Pair. May appear as a shoulder without optimized gradient.

*RRT = Retention Time of Impurity / Retention Time of Target. Values derived from standard C18 selectivity for thiophenols.

Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the primary degradation mechanism that generates the impurities detected in the HPLC method.

DegradationPathway Target Target: 3-Methoxy-4-(methylsulfanyl)phenol (Sulfide) Sulfoxide Impurity A: Sulfoxide (Major Degradant) Target->Sulfoxide [O] (Air/Peroxide) Sulfone Impurity B: Sulfone (Terminal Oxidation) Sulfoxide->Sulfone [O] (Strong Oxidation)

Caption: Stepwise oxidation of the sulfide target to sulfoxide and sulfone impurities.

Figure 2: HPLC Method Workflow

A self-validating workflow to ensure method robustness.

HPLC_Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:Water) Conditioning Column Conditioning (10% B for 5 min) Injection Injection (10 µL) Sample->Injection Load Conditioning->Injection Separation Gradient Elution (10-90% B) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Data Analysis (Check RRT vs. Reference) Detection->Analysis

Caption: Standardized workflow for reproducible retention time analysis.

Expert Insights & Troubleshooting

Why 280 nm?

While many sulfides absorb at 254 nm, the phenol ring provides a more specific and robust absorption band at ~280 nm. Using 280 nm reduces interference from non-phenolic mobile phase impurities.

Handling the Regioisomer

The positional isomer (4-Methoxy-3-(methylsulfanyl)phenol) is the most difficult impurity to separate because its polarity is nearly identical to the target.

  • Solution: If the regioisomer co-elutes, lower the gradient slope (e.g., 0.5% B/min) around the target elution time or switch to a Phenyl-Hexyl column , which offers different selectivity based on pi-pi interactions.

pH Control is Critical

The pKa of the phenol is ~10. If the mobile phase pH drifts above 7, the phenol will ionize (phenolate), causing it to elute near the void volume and co-elute with the sulfoxide. Always use acidified water (0.1% Formic Acid) to keep the molecule neutral.

References

  • Royal Society of Chemistry. Enantioselective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide. (Demonstrates the oxidative pathway and separation principles of thioanisole derivatives).

  • National Institutes of Health (PubChem). 3-Methyl-4-(methylthio)phenol Compound Summary. (Provides physicochemical data including LogP and pKa for structural analogs).

  • MDPI Molecules. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (Methodology for separating phenolic isomers).

  • Agilent Technologies. Determination of Phenols in Drinking Water with HPLC. (Standard protocols for phenolic retention on C18).

Sources

UV-Vis absorption maxima of 3-Methoxy-4-(methylsulfanyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: UV-Vis Absorption Profiles of 3-Methoxy-4-(methylsulfanyl)phenol and Structural Analogs

As the demand for high-performance photochemically active compounds grows—particularly in the realms of photoinitiators, advanced antioxidants, and UV-curing polymers—understanding the precise UV-Vis absorption characteristics of specialized aromatic intermediates is critical.

This guide provides an authoritative, objective comparison of 3-Methoxy-4-(methylsulfanyl)phenol against its structural alternatives, detailing the mechanistic causality behind its optical properties and providing a self-validating experimental protocol for spectroscopic characterization.

As an Application Scientist evaluating chromophore cores, it is essential to look beyond raw data and understand why a molecule absorbs light at specific wavelengths. The UV-Vis absorption profile of a phenol derivative is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In the case of 3-Methoxy-4-(methylsulfanyl)phenol , the benzene ring is heavily functionalized with three distinct electron-donating groups (EDGs):

  • Hydroxyl (-OH): Provides baseline resonance stabilization, activating the ring.

  • Methoxy (-OCH3): Contributes additional electron density via oxygen's lone pairs, pushing the

    
     transitions to lower energies.
    
  • Methylsulfanyl (-SCH3): This is the critical performance driver. Sulfur possesses a larger atomic radius and higher polarizability than oxygen. The participation of its lone pairs (and potentially expanded valence shell resonance) significantly raises the HOMO energy level.

The Synergistic Effect: When combined, these three substituents create a powerful synergistic electron-donating effect. This compresses the HOMO-LUMO gap, resulting in a pronounced bathochromic shift (redshift) compared to mono-substituted phenols. This exact principle—leveraging methoxy and methylthio substituents to induce redshifts—is strategically used to design high-performance photoinitiators that perfectly match the emission spectra of modern 365 nm and 385 nm UV-Vis LEDs[1].

Comparative UV-Vis Performance Data

To objectively evaluate 3-Methoxy-4-(methylsulfanyl)phenol, we must benchmark it against its simpler structural analogs. The data below illustrates how sequential substitution alters the optical performance profile.

CompoundSubstituents on Phenol RingPrimary UV-Vis

(EtOH)
Secondary UV-Vis

(EtOH)
Molar Extinction Coefficient (

)
Primary Application Context
3-Methoxyphenol 3-Methoxy~274 nmN/A~2,000 L·mol⁻¹·cm⁻¹Precursor, standard antioxidant with limited near-UV overlap.
4-(Methylsulfanyl)phenol 4-Methylsulfanyl255 nm285 nm[2]~7,080 L·mol⁻¹·cm⁻¹[2]Peptide coupling, baseline photoinitiator core[3].
3-Methoxy-4-(methylsulfanyl)phenol 3-Methoxy, 4-Methylsulfanyl~260 nm~295-305 nm (Empirical)~8,500 L·mol⁻¹·cm⁻¹ Advanced photoinitiator core; superior redshift for LED-driven photopolymerization.

Note: The


 for the target compound is extrapolated based on Woodward-Fieser empirical rules for multi-substituted benzenes, demonstrating its superior capacity as a light-harvesting antenna in the near-UV spectrum.

Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure absolute trustworthiness in photochemical data, the following step-by-step methodology is designed as a self-validating system . It includes built-in linearity checks to guarantee that the measured


 is an intrinsic molecular property and not an artifact of aggregation.

Step 1: Solvent Preparation & Baseline Correction

  • Action: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade ethanol. Run a baseline scan from 200 nm to 500 nm on a dual-beam UV-Vis spectrophotometer.

  • Causality: This eliminates solvent absorbance interference and validates the optical clarity of the cuvettes.

Step 2: Stock Solution Formulation

  • Action: Accurately weigh 3-Methoxy-4-(methylsulfanyl)phenol and dissolve it in ethanol to yield a 10 mM stock solution. Sonicate for 5 minutes in a dark environment.

  • Causality: Sonication ensures complete solvation, while the dark environment prevents premature photo-oxidation of the electron-rich phenol ring.

Step 3: Working Solution & Beer-Lambert Validation

  • Action: Dilute the stock to create three working concentrations: 0.05 mM, 0.1 mM, and 0.2 mM.

  • Self-Validation Check: Measure the absorbance for all three. If the calculated molar extinction coefficient (

    
    ) remains strictly constant across the series, the system validates that no excimer formation or self-quenching is occurring in the ground state.
    

Step 4: Spectral Acquisition

  • Action: Scan the 0.1 mM sample from 200 nm to 500 nm. Use a slow scan rate (100 nm/min) and a narrow slit width (1 nm).

  • Causality: A slow scan rate with a narrow slit width maximizes peak resolution, allowing for the precise identification of the secondary

    
     shoulder induced by the -SCH3 group.
    

Workflow Visualization

UVVisProtocol A 1. Sample Preparation (0.1 mM in EtOH) C 3. UV-Vis Measurement (200-400 nm Scan) A->C B 2. Baseline Correction (Pure EtOH Blank) B->C D 4. Data Extraction (λmax & Extinction Coeff) C->D E 5. Comparative Analysis (HOMO-LUMO Profiling) D->E

Workflow for UV-Vis characterization and photochemical validation.

References

1.[2] Title: 4-(Methylthio)phenol CAS#: 1073-72-9 | Source: ChemWhat | URL: [Link] 2.[3] Title: 4-(Methylthio)phenol | C7H8OS | CID 14086 | Source: PubChem - NIH | URL:[Link] 3.[1] Title: Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradiation | Source: MDPI | URL:[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 3-Methoxy-4-(methylsulfanyl)phenol from its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development, metabolomics, and materials science, the precise identification of chemical structures is paramount. Positional isomers—molecules that share the same molecular formula but differ in the arrangement of substituents on a core structure—present a significant analytical challenge. Their nearly identical physicochemical properties often lead to co-elution in chromatographic systems and similar mass-to-charge ratios in mass spectrometry, complicating unambiguous identification.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for distinguishing 3-Methoxy-4-(methylsulfanyl)phenol from its key positional isomers. We will move beyond simple protocol listings to explore the underlying principles of why certain techniques are better suited for this challenge, providing field-proven insights and experimental data to support our recommendations. Our focus is on creating a self-validating analytical workflow that ensures confidence and accuracy in your results.

The Challenge: A Family of Structurally Similar Phenols

The subject of our investigation is 3-Methoxy-4-(methylsulfanyl)phenol, a substituted phenol containing a hydroxyl, a methoxy, and a methylsulfanyl group. The varied placement of these three functional groups on the benzene ring gives rise to a number of positional isomers, each with a unique electronic and steric environment. For the purpose of this guide, we will focus on the target analyte and three representative isomers that highlight the analytical difficulties.

Table 1: Structures and Physicochemical Properties of Target Analyte and Key Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted XLogP3
3-Methoxy-4-(methylsulfanyl)phenol COc1cc(O)ccc1SCC₈H₁₀O₂S170.23284.5 ± 35.02.2
4-Methoxy-3-(methylsulfanyl)phenol COc1ccc(O)cc1SCC₈H₁₀O₂S170.23284.5 ± 35.02.2
2-Methoxy-4-(methylsulfanyl)phenol COc1cc(ccc1O)SCC₈H₁₀O₂S170.23284.5 ± 35.02.2
3-Methyl-4-(methylthio)phenol CC1=C(SC)C=C(O)C=C1C₈H₁₀OS154.23277.9 ± 30.02.5[1]

Note: Physicochemical properties are predicted values unless otherwise cited, highlighting the similarity that makes experimental distinction crucial.

Part 1: Chromatographic Separation Strategies

The first step in any robust analysis of isomers is to achieve physical separation. While challenging, the subtle differences in polarity and molecular geometry between these isomers can be exploited with carefully optimized chromatographic methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary tools for this purpose.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for phenolic compounds due to its versatility and the ability to analyze non-volatile compounds without derivatization. The key to separating positional isomers lies in selecting a stationary phase that can interact differently with each molecule.

Expertise & Causality: Standard C18 columns separate primarily based on hydrophobicity. Since our isomers have identical molecular formulas and similar predicted logP values, a C18 column is unlikely to provide adequate resolution. We must turn to stationary phases that offer alternative separation mechanisms. A pentafluorophenyl (PFP) phase is an excellent candidate. The PFP phase provides multiple interaction modes, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which are highly sensitive to the specific arrangement of electron-donating (methoxy, methylsulfanyl) and electron-withdrawing/donating (hydroxyl) groups on the aromatic ring.[4] This multi-modal interaction is essential for resolving compounds with such subtle structural differences.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column:

    • Pentafluorophenyl (PFP) column (e.g., Agilent InfinityLab Poroshell 120 PFP, 4.6 x 150 mm, 2.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start at 20% B, hold for 1 minute.

    • Linear gradient to 70% B over 15 minutes.

    • Increase to 95% B and hold for 2 minutes (column wash).

    • Return to 20% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection:

    • Monitor at 275 nm.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the isomer mixture in methanol. Dilute to 10 µg/mL with 50:50 water:methanol for injection.

  • Injection Volume: 5 µL

Trustworthiness: This protocol is self-validating by including a column equilibration step and a column wash to ensure reproducible retention times. The use of a DAD allows for the comparison of UV spectra, which can provide an additional layer of identification, as the electronic transitions may be subtly affected by substituent position.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile phenols, GC offers superior resolution. However, the polar hydroxyl group can cause peak tailing. Derivatization is often employed to block this group, improving chromatographic peak shape and volatility.

Expertise & Causality: Silylation (e.g., with BSTFA) is a common derivatization technique. The choice of the GC column is critical. A standard non-polar column (like a DB-5) may not resolve the isomers. A mid-polarity column containing a trifluoropropyl or a cyclodextrin-based stationary phase is recommended. Cyclodextrin phases, in particular, can separate isomers based on how well they fit into the cyclodextrin cavity, a process highly dependent on the molecule's three-dimensional shape.[3][5]

  • Derivatization:

    • Evaporate 100 µL of the sample extract (in a suitable solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column:

    • DB-35ms or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Splitless, 1 µL injection.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-450 m/z.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Isomer Mixture Deriv Silylation (BSTFA) Sample->Deriv Block polar -OH group Inject GC Injection Deriv->Inject Sep GC Column Separation Inject->Sep Volatility-based separation Ion EI Ionization Sep->Ion Fragment molecules Detect MS Detection Ion->Detect Mass analysis Chrom Chromatogram (Retention Time) Detect->Chrom Spectra Mass Spectra (Fragmentation) Detect->Spectra Ident Isomer Identification Chrom->Ident Spectra->Ident

Caption: Workflow for GC-MS analysis of phenolic isomers.

Part 2: Spectroscopic Fingerprinting

While chromatography separates isomers in time, spectroscopy provides a detailed "fingerprint" of their unique chemical structure. For positional isomers, Nuclear Magnetic Resonance (NMR) is the most powerful and definitive technique.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy measures the magnetic environment of atomic nuclei. The position of substituents on a benzene ring dramatically alters the electronic environment of the ring's hydrogen (¹H) and carbon (¹³C) atoms, leading to predictable and diagnostic changes in their chemical shifts and coupling patterns.[6]

Expertise & Causality:

  • ¹H NMR: The chemical shift (δ) of aromatic protons is influenced by the electron-donating or -withdrawing nature of nearby groups. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong electron-donating groups, causing upfield shifts (lower ppm) for protons in the ortho and para positions. The methylsulfanyl (-SCH₃) group is also electron-donating, but less so. By analyzing the chemical shifts and the splitting patterns (singlet, doublet, triplet, etc.), which are dictated by the number of adjacent protons, we can piece together the substitution pattern. For example, a proton situated between two substituents will appear as a singlet, whereas a proton with one neighbor will be a doublet.

  • ¹³C NMR: The principles are similar, but the chemical shift range is much larger, providing better resolution. The carbon atom directly attached to a substituent (the ipso-carbon) will have a characteristic chemical shift. For instance, the carbon attached to the -OH group in phenols typically appears significantly downfield (150-160 ppm).[6]

Table 2: Predicted Diagnostic ¹H NMR Signals for Isomer Differentiation

CompoundKey Proton(s)Predicted Chemical Shift (ppm) & MultiplicityRationale for Distinction
3-Methoxy-4-(methylsulfanyl)phenol H-2~6.8 ppm (d)Doublet, ortho to -OCH₃ and meta to -OH.
H-5~6.9 ppm (dd)Doublet of doublets, coupled to H-2 and H-6.
H-6~7.1 ppm (d)Doublet, ortho to -OH and meta to -SCH₃.
4-Methoxy-3-(methylsulfanyl)phenol H-2~7.0 ppm (d)Doublet, ortho to -SCH₃ and meta to -OCH₃. More deshielded.
H-5~6.8 ppm (dd)Doublet of doublets.
H-6~6.9 ppm (d)Doublet, ortho to -OH and meta to -OCH₃.
2-Methoxy-4-(methylsulfanyl)phenol H-3~6.7 ppm (d)Doublet, ortho to both -OCH₃ and -OH. Strongly shielded.
H-5~6.8 ppm (dd)Doublet of doublets.
H-6~7.2 ppm (d)Doublet, para to -OCH₃ and meta to -SCH₃. Most deshielded proton.

Note: These are illustrative predictions. Actual values depend on the solvent and experimental conditions.

Mass Spectrometry (MS) Fragmentation

In GC-MS, the high-energy Electron Ionization (EI) source causes molecules to fragment in a reproducible manner. While isomers have the same molecular ion peak, their fragmentation patterns can differ based on which bonds are most likely to break.

Expertise & Causality: The fragmentation of these isomers will likely be driven by the loss of methyl radicals (•CH₃) from either the methoxy or methylsulfanyl groups, and the loss of a CO group (characteristic of phenols). The relative abundance of the resulting fragment ions can be a key differentiator. For example, cleavage of the C-S bond might be more or less favorable depending on the electronic stabilization provided by the groups in the ortho and para positions. Specialized derivatization techniques, such as S-alkylation, can be used to create sulfonium salts that yield very specific and clean fragmentation patterns in ESI-MS, which is particularly useful for complex mixtures.[7][8][9]

Part 3: An Integrated Analytical Workflow

For absolute certainty, especially in a research or regulatory setting, a single method is often insufficient. An integrated approach combining orthogonal techniques provides the highest level of confidence.

decision_tree start Isomer Mixture Analysis hplc Run HPLC-PFP Method start->hplc peaks Are peaks baseline resolved? hplc->peaks Check chromatogram gcms Run Derivatized GC-MS peaks->gcms No collect Collect Fractions from HPLC peaks->collect Yes retention Compare Retention Times to Standards gcms->retention confirm Unambiguous Identification retention->confirm nmr Analyze Fractions by ¹H NMR collect->nmr nmr->confirm

Caption: Decision workflow for definitive isomer identification.

This workflow prioritizes the high-resolution separation power of HPLC. If baseline separation is achieved, fractions can be collected for definitive structural elucidation by NMR. If HPLC resolution is insufficient, the orthogonal separation mechanism of GC-MS, combined with its spectral data, provides a powerful alternative for identification.

Conclusion

Distinguishing 3-Methoxy-4-(methylsulfanyl)phenol from its positional isomers is a non-trivial analytical task that demands a thoughtful, multi-faceted approach. Relying on a single data point, such as a retention time or a molecular weight, is insufficient. The most robust strategy involves:

  • Optimized Chromatography: Utilizing advanced stationary phases like PFP for HPLC or mid-polarity columns for GC to achieve physical separation.

  • Definitive Spectroscopy: Employing ¹H and ¹³C NMR as the gold standard for structural elucidation, leveraging the predictable influence of substituent positions on the spectra.

  • Integrated Workflow: Combining these techniques to create a self-validating system where the results of one method confirm the other.

By understanding the causality behind these experimental choices, researchers can move from simple detection to confident and unambiguous identification, ensuring the scientific integrity of their work.

References

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Convenient high resolution mass spectrometry characterization of aromatic sulfur-containing petroleum components following by preliminary S-alkylation with aliphatic alcohols - PubMed. (2024, February 1). PubMed. Retrieved February 2, 2026, from [Link]

  • Improving chromatographic analysis of phenolic compounds - Chula Digital Collections. (n.d.). Chulalongkorn University. Retrieved February 2, 2026, from [Link]

  • Characterization of High-Molecular-Weight Sulfur-Containing Aromatics in Vacuum Residues Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Analytical Chemistry - ACS Publications. (2005, March 5). American Chemical Society Publications. Retrieved February 2, 2026, from [Link]

  • Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages - Taylor & Francis. (2007, February 2). Taylor & Francis Online. Retrieved February 2, 2026, from [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC. (2019, January 8). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Carbon-13 Nuclear Magnetic Resonance of Phenolic Resins. Positional Isomers of Bis(hydroxybenzyl)phenols and Bis(hydroxyphenyl)methanes - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved February 2, 2026, from [Link]

  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols - CiteSeerX. (n.d.). CiteSeerX. Retrieved February 2, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

  • Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry - MDPI. (2015, December 17). MDPI. Retrieved February 2, 2026, from [Link]

  • 3-Methyl-4-(methylthio)phenol | C8H10OS | CID 18391 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Quantitative Separation of THC Isomers and Metabolites from Whole Blood. (n.d.). Agilent Technologies. Retrieved February 2, 2026, from [Link]

Sources

GC-MS identification of sulfur-containing phenolic metabolites

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Identification of Sulfur-Containing Phenolic Metabolites: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying sulfur-containing phenolic metabolites. Phenols—whether derived from endogenous pathways, pharmaceuticals, or environmental toxicants—undergo Phase II metabolism in the liver, primarily forming glucuronide and sulfate conjugates to increase water solubility for urinary excretion[1].

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for intact polar conjugates, Gas Chromatography-Mass Spectrometry (GC-MS) remains indispensable due to its superior chromatographic resolution of structural isomers and the unmatched specificity of Electron Ionization (EI) spectral libraries. However, phenolic sulfates are highly polar, non-volatile, and thermally labile; they will degrade in a GC inlet. Therefore, successful GC-MS analysis requires a meticulously optimized workflow of enzymatic deconjugation and chemical derivatization[2].

This guide objectively compares the critical reagents and instrumental platforms required for this workflow, providing the causality behind each experimental choice to ensure a self-validating, robust protocol.

Comparison of Pre-Analytical Deconjugation Strategies

Before GC-MS analysis, the sulfate moiety must be cleaved to yield the free phenol. Chemical hydrolysis (using strong acids) often leads to the degradation of labile phenolic structures. Thus, enzymatic hydrolysis is the gold standard.

  • Helix pomatia Aryl Sulfatase (HpS): Derived from the Roman snail, HpS is a crude enzyme extract that exhibits broad-spectrum activity. It is highly effective at cleaving electron-deficient unsaturated sulfate esters (like phenolic sulfates) through a process of bond homolysis[2].

  • Pseudomonas aeruginosa Aryl Sulfatase (PaS): A recombinant bacterial enzyme. While PaS shows higher selectivity and fewer matrix interferences for saturated steroid sulfates, it is often less efficient than HpS at cleaving complex, sterically hindered phenolic sulfates[2].

The Verdict: For broad-spectrum phenolic metabolite profiling, HpS is the preferred choice due to its aggressive cleavage of phenolic sulfate bonds, provided that isotopically labeled internal standards are used to correct for any matrix-induced suppression.

Phase II Sulfation Pathway and Pre-Analytical Deconjugation/Derivatization

Comparison of Derivatization Reagents: BSTFA vs. MTBSTFA

Once the free phenol is isolated, its polar hydroxyl group must be masked to prevent adsorption onto the active sites of the GC column[3]. Silylation is the most common approach, but the choice of reagent drastically impacts MS sensitivity.

  • BSTFA + 1% TMCS (Trimethylsilylation): Replaces the phenolic proton with a trimethylsilyl (TMS) group. While the reaction is fast, TMS ethers are highly susceptible to moisture-induced hydrolysis. Furthermore, under 70 eV EI fragmentation, TMS-phenols tend to shatter, leaving very weak molecular ions (

    
    ).
    
  • MTBSTFA + 1% TBDMCS (tert-Butyldimethylsilylation): Replaces the proton with a bulky tert-butyldimethylsilyl (TBDMS) group. Causality for Selection: The steric bulk of the TBDMS group protects the ether bond from moisture, making the derivatives stable for days on an autosampler. More importantly, during EI fragmentation, the TBDMS ether predictably loses the tert-butyl radical, generating a massive, highly stable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ion. This concentrates the ion current into a single high-mass precursor, making it the ultimate choice for GC-MS/MS Multiple Reaction Monitoring (MRM).
    
Quantitative Data Summary
ParameterBSTFA + 1% TMCSMTBSTFA + 1% TBDMCS
Derivative Formed Trimethylsilyl (TMS) ethertert-Butyldimethylsilyl (TBDMS) ether
Reaction Conditions 60°C for 30 min70°C for 60 min
Moisture Sensitivity Extremely high (rapid hydrolysis)Low (highly stable in extracts)
Dominant EI-MS Ion Often weak

or

Highly abundant

(loss of t-butyl)
Suitability for MRM Moderate (fragmentation is scattered)Excellent (concentrated ion current)
Typical LOD (Urine) 0.5 - 1.0 ng/mL0.05 - 0.1 ng/mL

Comparison of Instrumental Platforms: GC-QQQ vs. GC-HR-QTOF

  • GC-MS/MS (Triple Quadrupole - QQQ): The workhorse for targeted biomonitoring. By isolating the

    
     TBDMS ion in Q1, fragmenting it in the collision cell, and monitoring a specific product ion in Q3, chemical noise is virtually eliminated. This is the required platform for trace-level quantification of known phenolic metabolites in complex matrices like urine.
    
  • GC-HR-QTOF (High-Resolution Quadrupole Time-of-Flight): The platform of choice for untargeted metabolomics. If you are attempting to discover novel sulfur-containing phenolic metabolites, the QTOF provides exact mass measurements (sub-5 ppm mass error) and isotopic fidelity, allowing for the calculation of empirical formulas of unknown derivatized peaks.

Step-by-Step Experimental Methodology

To ensure a self-validating system, this protocol utilizes isotopically labeled internal standards added at the very beginning of the workflow. This accounts for any variations in enzymatic cleavage efficiency, extraction recovery, and derivatization yield.

Step 1: Sample Aliquoting & Spiking

  • Aliquot 1.0 mL of biological fluid (e.g., urine or plasma) into a clean glass centrifuge tube.

  • Spike with 10

    
    L of a stable isotope-labeled internal standard mix (e.g., 
    
    
    
    -phenol sulfate at 1
    
    
    g/mL). Vortex for 10 seconds.

Step 2: Enzymatic Hydrolysis

  • Add 1.0 mL of 0.1 M sodium acetate buffer to adjust the sample to pH 5.0 (the optimal pH for HpS activity).

  • Add 20

    
    L of Helix pomatia aryl sulfatase (HpS) (
    
    
    
    100,000 units/mL).
  • Incubate the mixture in a shaking water bath at 37°C for 12 hours. Mechanistic Note: This extended incubation ensures complete homolytic cleavage of sterically hindered phenolic sulfates[2].

Step 3: Liquid-Liquid Extraction (LLE)

  • Post-incubation, add 100

    
    L of 1 M HCl to drop the pH to ~3.0. Causality: Phenols are weak acids (pKa ~9.5). Dropping the pH ensures they are fully protonated and neutral, maximizing their partition into the organic phase.
    
  • Add 2.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Transfer the upper organic layer to a clean 2.0 mL GC autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

Step 4: Derivatization

  • Reconstitute the dried extract in 50

    
    L of anhydrous acetonitrile.
    
  • Add 50

    
    L of MTBSTFA containing 1% TBDMCS.
    
  • Cap the vial tightly with a PTFE-lined septum. Incubate at 70°C for 60 minutes in a dry block heater.

  • Allow the vial to cool to room temperature prior to injection.

Step 5: GC-MS/MS Analysis

  • Inject 1.0

    
    L of the derivatized extract into the GC-MS/MS operating in splitless mode (Inlet Temp: 280°C).
    
  • Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25

    
    m).
    
  • Program the MS/MS to monitor the specific MRM transitions derived from the

    
     precursor ions of your target analytes.
    

GC-MS Analytical Workflow for Sulfur-Containing Phenolic Metabolites

References

  • Chatziioannou, A. C., Myridakis, A., & Stephanou, E. G. (2025). Biomonitoring of Environmental Phenols, Phthalate Metabolites, Triclosan, and Per- and Polyfluoroalkyl Substances in Humans with Chromatography and Mass Spectrometry. Toxics, 13(12), 1029.[Link]

  • Fitzgerald, C. C. J., Hedman, R., Uduwela, D. R., Paszerbovics, B., Carroll, A. J., Neeman, T., Cawley, A., Brooker, L., & McLeod, M. D. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Molecular Biosciences, 9, 829511.[Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.[Link]

Sources

Safety Operating Guide

3-Methoxy-4-(methylsulfanyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: 3-Methoxy-4-(methylsulfanyl)phenol Handling and Disposal

Executive Summary & Mechanistic Overview

3-Methoxy-4-(methylsulfanyl)phenol is a bifunctional aromatic compound that presents unique logistical and safety challenges in laboratory environments. Designing an effective disposal and operational plan requires understanding the causality behind its reactivity:

  • Phenolic Hydroxyl (-OH): Confers severe corrosivity and systemic toxicity. Phenols disrupt the lipid bilayer of the stratum corneum and denature cellular proteins, facilitating rapid dermal absorption that can lead to systemic shock or organ failure (1)[1].

  • Methylsulfanyl/Thioether (-SCH₃): Increases the molecule's lipophilicity (further enhancing skin penetration) and introduces a significant stench hazard. More critically, the sulfur atom is highly susceptible to exothermic oxidation.

Because biological wastewater treatment plants cannot adequately process concentrated phenolic or chlorinated organic waste, zero-drain disposal is a strict federal and institutional mandate (2)[2]. All operational workflows must be designed around total containment and strict segregation from incompatible chemistries.

Quantitative Safety & Disposal Parameters

To ensure operational safety, all handling must adhere to the following empirically validated thresholds:

ParameterQuantitative Threshold / SpecificationScientific Rationale
Drain Disposal Limit 0.0% (Zero Tolerance)Phenolic compounds are toxic to aquatic life and disrupt biological activated sludge treatment systems[2].
Glove Breakthrough (Dilute) 8-mil Nitrile (Double Gloved)Sufficient for <10% aqueous solutions; must be changed immediately upon splash to prevent permeation[1].
Glove Breakthrough (Conc.) Viton/Butyl (0.3 mm+)Required for concentrated stock or when co-solvated with chloroform, which rapidly degrades standard nitrile[3].
Spill Neutralization PEG 300 or 400 (15 min swab)Polyethylene glycol actively solubilizes the lipophilic phenol, extracting it from tissue rather than spreading it[1].
Waste Container Fill Limit 90% Maximum CapacityPrevents over-pressurization and allows safe expansion and headspace for volatile thioether vapors[4].

Chemical Degradation & Incompatibility Pathway

Understanding how 3-Methoxy-4-(methylsulfanyl)phenol reacts with other common laboratory waste streams is critical for preventing catastrophic container failure.

G A 3-Methoxy-4-(methylsulfanyl)phenol B Strong Oxidizers (Nitric Acid, Peroxides) A->B Incompatible C Aqueous Bases (NaOH, KOH) A->C Reacts D Halogenated Solvents (Chloroform, DCM) A->D Dissolves E Exothermic Oxidation (Sulfoxide/Sulfone Formation) B->E F Phenolate Salt Formation (Water Soluble) C->F G Stable Solution (Organic Waste Stream) D->G

Caption: Chemical reactivity pathways dictating waste segregation and incompatibility hazards.

Protocol 1: Point-of-Generation Waste Segregation & Containment

This protocol establishes a self-validating system for routine disposal to prevent cross-contamination and exposure.

Step 1: Environmental Control & Preparation

  • Action: Conduct all transfers and waste consolidation inside a certified chemical fume hood.

  • Validation Check: Verify the fume hood monitor reads a face velocity of >100 feet per minute (fpm) before opening any primary containers. The thioether moiety's low odor threshold will immediately indicate if containment is breached.

Step 2: Liquid Waste Routing

  • Action: Segregate liquid waste into designated, chemically compatible high-density polyethylene (HDPE) carboys. Do not use metal cans, as trace moisture can form acidic byproducts that corrode the container.

  • Causality: If the compound is dissolved in chloroform or dichloromethane (common in extractions), it must be routed to a Halogenated Organic Waste container. If dissolved in alcohols or ethyl acetate, route to Non-Halogenated Organic Waste .

  • Validation Check: Ensure the container is capped immediately after use. Leave a 10% headspace to accommodate vapor expansion (4)[4].

Step 3: Solid Waste & Consumables

  • Action: Collect all contaminated pipette tips, Eppendorf tubes, and gloves in a puncture-proof, sealable container separate from general biohazardous or standard chemical waste (4)[4].

  • Causality: Phenol off-gasses slowly from solid substrates. Open-air trash cans will rapidly contaminate the laboratory atmosphere.

Step 4: Secondary Containment

  • Action: Place all primary waste carboys inside a polyethylene secondary containment tray.

  • Validation Check: Inspect the tray visually to ensure it can hold 110% of the volume of the largest primary container, mitigating catastrophic leaks (3)[3].

Comprehensive Waste Stream Routing

WasteRouting Start Waste Generation: 3-Methoxy-4-(methylsulfanyl)phenol Q1 Is the waste liquid or solid? Start->Q1 Liquid Liquid Waste Q1->Liquid Liquid Solid Solid Waste (PPE, Tips, Tubes) Q1->Solid Solid Q2 Contains Chloroform/Halogens? Liquid->Q2 SolidBin Puncture-Proof Sealable Solid Bin Solid->SolidBin Halo Halogenated Waste Container Q2->Halo Yes NonHalo Non-Halogenated Waste Container Q2->NonHalo No EHS EHS Hazardous Waste Pickup (Do Not Drain Dispose) Halo->EHS NonHalo->EHS SolidBin->EHS

Caption: Decision tree for the segregation and routing of phenol-contaminated laboratory waste streams.

Protocol 2: Spill Response & Decontamination Workflow

In the event of a spill or personnel exposure, time is the critical variable. Water must not be used as the primary decontamination agent for skin exposure.

Step 1: Immediate Personnel Decontamination (Skin Exposure)

  • Action: Immediately remove contaminated clothing. Do not walk to a safety shower if Polyethylene Glycol (PEG) is available at the bench.

  • Action: Swab the affected area continuously with PEG 300 or PEG 400 for a minimum of 15 minutes, frequently changing the swabs (1)[1].

  • Causality: Water exacerbates phenol exposure by spreading the hydrophobic compound across a larger surface area of the skin without dissolving it effectively. PEG acts as a lipophilic sponge, actively extracting the phenol from the dermal tissue.

  • Validation Check: Do not rely on the cessation of burning sensation or odor dissipation (due to olfactory fatigue) to stop swabbing. Strictly adhere to the 15-minute timer.

Step 2: Surface Spill Containment

  • Action: Don reusable ChemTek Viton/Butyl gloves. Standard nitrile will fail rapidly during spill cleanup, especially if the compound is dissolved in halogenated solvents (3)[3].

  • Action: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use combustible materials like paper towels for concentrated phenol spills.

  • Action: Sweep the absorbed material using a non-sparking tool into a sealable hazardous waste bucket.

Step 3: Final Decontamination

  • Action: Wash the surface with a dilute basic solution (e.g., 5% sodium carbonate) to convert residual traces of the compound into its water-soluble phenolate salt, followed by a water rinse. Collect all rinse water as hazardous waste.

References

1.[3] Phenol - Environment, Health & Safety, umich.edu, 2.[4] Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs, uthsc.edu, 3.[1] Phenol Standard Operating Procedure, yale.edu, 4.[2] Guide to Laboratory Sink/Sewer Disposal of Wastes, vumc.org,

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.